Scandium sulfate
Description
Properties
IUPAC Name |
scandium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Sc/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYMYKHVGWATOS-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3Sc2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890697 | |
| Record name | Scandium sulfate (Sc2(SO4)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-61-7 | |
| Record name | Sulfuric acid, scandium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, scandium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium sulfate (Sc2(SO4)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Discandium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Anhydrous Scandium Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis of anhydrous scandium sulfate (B86663) (Sc₂(SO₄)₃). The information presented is intended to equip researchers and professionals in drug development and other scientific fields with the necessary knowledge to produce this compound with a high degree of purity. This guide details experimental protocols, presents quantitative data in a comparative format, and illustrates key processes through workflow diagrams.
Introduction
Anhydrous scandium sulfate is a white, hygroscopic crystalline solid that serves as a precursor in the synthesis of various scandium compounds and materials. Its applications are found in catalysis, advanced ceramics, and as a dopant in specialized alloys. The synthesis of the anhydrous form is critical for applications where the presence of water would interfere with subsequent reactions or material properties. The primary methods for its preparation involve the thermal dehydration of hydrated scandium sulfate and the direct reaction of scandium precursors with sulfating agents. A key industrial-scale method involves the controlled thermal decomposition of ammonium (B1175870) scandium sulfate.
Synthesis Methodologies
Two principal routes for the synthesis of anhydrous scandium sulfate are detailed below: the thermal decomposition of ammonium scandium sulfate and the direct sulfation of scandium oxide.
Thermal Decomposition of Ammonium Scandium Sulfate
A technologically feasible route for producing scandium oxide involves the thermal decomposition of ammonium scandium sulfate, with anhydrous scandium sulfate as a key intermediate.[1][2] This method is advantageous as it can be integrated into processes for extracting scandium from various sources, including industrial waste streams like red mud.[1]
The process begins with the synthesis of an ammonium scandium sulfate precursor, such as (NH₄)₃Sc(SO₄)₃ or NH₄Sc(SO₄)₂. These double salts can be prepared via hydrothermal routes or by crystallization from a sulfuric acid solution containing scandium and ammonium ions.[1][3]
The subsequent thermal decomposition of the ammonium scandium sulfate salt is a multi-stage process. For instance, the decomposition of the high-temperature rhombohedral modification of (NH₄)₃Sc(SO₄)₃ to scandium oxide (Sc₂O₃) proceeds in three distinct stages.[2] By carefully controlling the temperature, it is possible to isolate the anhydrous scandium sulfate intermediate.
While specific industrial protocols are proprietary, literature suggests a temperature window for this process. At 550 °C, ammonium scandium sulfate decomposes to scandium sulfate, while the sulfates of common impurities like iron and aluminum also form.[4] Upon further heating to around 700 °C, the iron and aluminum sulfates decompose to their respective oxides, whereas scandium sulfate remains stable.[4] This difference in decomposition temperatures allows for the selective formation and isolation of anhydrous scandium sulfate.
Experimental Protocol: Thermal Decomposition of Ammonium Scandium Sulfate
This generalized protocol is based on the principles of thermal decomposition of double sulfate salts.
Materials:
-
Ammonium scandium sulfate ((NH₄)₃Sc(SO₄)₃ or NH₄Sc(SO₄)₂)
-
High-purity alumina (B75360) or quartz crucible
-
Tube furnace with programmable temperature controller and atmosphere control
Procedure:
-
Place a known quantity of the ammonium scandium sulfate precursor into the crucible.
-
Position the crucible in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., argon or nitrogen) to remove air and moisture.
-
Heat the furnace to a temperature between 550 °C and 650 °C at a controlled rate (e.g., 5-10 °C/min).
-
Hold the temperature at the setpoint for a sufficient duration (e.g., 1-2 hours) to ensure the complete decomposition of the ammonium salt to scandium sulfate.
-
Cool the furnace to room temperature under the inert atmosphere.
-
The resulting white powder is anhydrous scandium sulfate.
-
For purification from less stable metal sulfates, a subsequent heating step to approximately 700-800 °C can be employed to decompose impurity sulfates to their oxides, from which scandium sulfate can be separated by leaching with water, as scandium sulfate is soluble while the oxides are not.
Logical Workflow for Thermal Decomposition Synthesis
Caption: Workflow for the synthesis of anhydrous scandium sulfate via thermal decomposition.
Direct Sulfation of Scandium Oxide
A more direct laboratory-scale synthesis involves the reaction of scandium oxide (Sc₂O₃) with a strong sulfating agent. Due to the high stability of scandium oxide, a powerful reagent such as fuming sulfuric acid (oleum) or prolonged heating with concentrated sulfuric acid is required to drive the reaction to completion.
Experimental Protocol: Direct Sulfation of Scandium Oxide
Materials:
-
Scandium oxide (Sc₂O₃)
-
Concentrated sulfuric acid (H₂SO₄, 98%) or fuming sulfuric acid (oleum)
-
Glass reactor with a reflux condenser and a gas outlet to a neutralization trap
-
Heating mantle
Procedure:
-
Carefully add a stoichiometric excess of concentrated sulfuric acid or oleum (B3057394) to a reaction vessel containing a known amount of scandium oxide.
-
Heat the mixture under reflux for several hours to facilitate the reaction. The reaction temperature will depend on the concentration of the sulfuric acid used.
-
After the reaction is complete (indicated by the dissolution of the solid scandium oxide), the excess sulfuric acid is carefully removed by heating under reduced pressure.
-
The resulting solid is then heated at a temperature sufficient to remove any remaining water and sulfuric acid, yielding anhydrous scandium sulfate. This final heating step should be conducted in a well-ventilated fume hood or under vacuum.
Logical Workflow for Direct Sulfation Synthesis
Caption: Workflow for the direct sulfation of scandium oxide to produce anhydrous scandium sulfate.
Data Presentation
Quantitative data for the synthesis of anhydrous scandium sulfate is not widely reported in the literature. The following table provides a comparative summary of the key parameters and expected outcomes for the described methods.
| Parameter | Thermal Decomposition of Ammonium Scandium Sulfate | Direct Sulfation of Scandium Oxide |
| Starting Materials | Ammonium scandium sulfate ((NH₄)₃Sc(SO₄)₃ or NH₄Sc(SO₄)₂) | Scandium oxide (Sc₂O₃), Concentrated H₂SO₄ or Oleum |
| Reaction Temperature | 550 - 650 °C | Reflux temperature of the acid |
| Reaction Time | 1 - 2 hours (plus heating and cooling time) | Several hours |
| Purity of Product | Potentially high, dependent on precursor purity and control of decomposition temperature | High, dependent on the purity of starting materials |
| Yield | Expected to be high (quantitative decomposition) | High, dependent on driving the reaction to completion |
| Key Advantages | Integrable with scandium extraction processes; avoids handling of highly corrosive acids at high temperatures. | Direct conversion from a common scandium precursor. |
| Key Disadvantages | Requires preparation of the ammonium scandium sulfate precursor. | Requires handling of hot, concentrated, and fuming sulfuric acid. |
Characterization
The successful synthesis of anhydrous scandium sulfate should be confirmed by appropriate analytical techniques.
-
Thermogravimetric Analysis (TGA): TGA can be used to confirm the absence of water by showing no significant mass loss upon heating to temperatures above the dehydration point (typically > 200 °C) and below the decomposition temperature of the sulfate. The decomposition of (NH₄)₃Sc(SO₄)₃ to Sc₂O₃ occurs in three stages.[2]
-
Differential Scanning Calorimetry (DSC): DSC can be used to observe thermal transitions, such as phase changes and decomposition. The absence of an endotherm associated with the vaporization of water can indicate an anhydrous product.
-
X-ray Diffraction (XRD): Powder XRD is a definitive method for identifying the crystalline phase of the product and confirming the absence of hydrated phases or starting materials. The crystal structure of anhydrous ammonium scandium sulfate has been reported, which is an intermediate in some synthesis routes.[1][2]
Safety Considerations
-
Thermal Decomposition: The thermal decomposition of ammonium sulfate compounds can release ammonia (B1221849) and sulfur oxides, which are toxic and corrosive gases. The process should be carried out in a well-ventilated fume hood or with appropriate off-gas scrubbing.
-
Direct Sulfation: Concentrated and fuming sulfuric acid are extremely corrosive and will cause severe burns upon contact with skin. Appropriate personal protective equipment (gloves, goggles, lab coat) is essential. The reaction should be performed in a fume hood, and care should be taken when handling hot acids.
This technical guide provides a foundation for the synthesis of anhydrous scandium sulfate. Researchers should consult the primary literature and perform appropriate risk assessments before undertaking any experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorphism and properties of ammonium scandium sulfate (NH4)3Sc(SO4)3: new intermediate compound in scandium production - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of Scandium Sulfate Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of scandium sulfate (B86663) pentahydrate, Sc₂(SO₄)₃·5H₂O. The information is compiled from existing crystallographic data and supplemented with representative experimental protocols and structural analyses from closely related compounds due to the limited availability of a complete public dataset for this specific hydrate. This document is intended to serve as a valuable resource for researchers in materials science, inorganic chemistry, and drug development who are interested in the structural characteristics of scandium compounds.
Introduction
Scandium sulfate pentahydrate is a hydrated inorganic compound with the chemical formula Sc₂(SO₄)₃·5H₂O. Like other metal sulfates, its crystal structure is defined by the coordination of the scandium cations by sulfate anions and water molecules, forming a complex three-dimensional lattice. The arrangement of these components and the intricate network of hydrogen bonds play a crucial role in determining the material's physical and chemical properties. Understanding this crystal structure is fundamental for its application in various fields, including as a precursor for advanced materials and potentially in the development of novel therapeutic agents.
Crystallographic Data
The crystal structure of scandium sulfate pentahydrate was first reported by Ilyukhin and Petrosyants in 2004. The compound crystallizes in the triclinic system with the space group P-1.[1][2] The fundamental crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | Sc₂(SO₄)₃·5H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 5.6315(5) Å |
| b | 11.5536(11) Å |
| c | 10.9469(9) Å |
| α | 90.49(2)° |
| β | 99.41(2)° |
| γ | 89.63(2)° |
Table 1: Crystallographic Data for Scandium Sulfate Pentahydrate.[1][2]
Experimental Protocols
While the specific experimental details for the structure determination of scandium sulfate pentahydrate are not fully available in the public domain, a representative protocol for the synthesis and single-crystal X-ray diffraction analysis of a hydrated metal sulfate is provided below.
3.1. Synthesis of Single Crystals
Single crystals of hydrated metal sulfates suitable for X-ray diffraction can be grown by slow evaporation of an aqueous solution.
-
Preparation of Supersaturated Solution: A saturated aqueous solution of the metal sulfate is prepared at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any impurities and then allowed to cool to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks.
-
Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
-
Crystal Harvesting: Well-formed, transparent crystals are carefully selected and harvested from the solution for subsequent analysis.
3.2. Single-Crystal X-ray Diffraction Analysis
The following protocol outlines a standard procedure for determining the crystal structure of a hydrated metal sulfate.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data is collected at a controlled temperature, often at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations.
-
Data Reduction: The collected diffraction data are processed to correct for various experimental factors, and the unit cell parameters are determined.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
References
An In-Depth Technical Guide to the Solubility of Scandium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of scandium sulfate (B86663) in various solvents. It is designed to be a valuable resource for professionals in research, development, and drug formulation, offering quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.
Core Topic: Scandium Sulfate Solubility
Scandium sulfate (Sc₂(SO₄)₃) is a white, hygroscopic crystalline solid.[1] Its solubility is a critical parameter in various applications, including the synthesis of advanced materials, catalyst development, and potentially in pharmaceutical formulations. This guide summarizes the available quantitative data on its solubility in water, organic solvents, and acidic solutions.
Data Presentation: Quantitative Solubility of Scandium Sulfate
The following tables summarize the known quantitative solubility data for scandium sulfate in different solvents.
Table 1: Solubility of Scandium Sulfate in Water
| Temperature (°C) | Solubility ( g/100 g H₂O) | Solid Phase in Equilibrium |
| 0 - 22 | Data Not Available | Sc₂(SO₄)₃·6H₂O[2] |
| 22 - 60 | Data Not Available | Sc₂(SO₄)₃·5H₂O[2] |
| 25 | 10.3[3] | Sc₂(SO₄)₃·5H₂O[2] |
| 60 - 100 | Data Not Available | Sc₂(SO₄)₃·4H₂O[2] |
Table 2: Solubility of Scandium Sulfate in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| Ethanol (B145695) | Not Specified | Data Not Available |
| Methanol (B129727) | Not Specified | Data Not Available |
| Acetone | Not Specified | Data Not Available |
Note: Quantitative solubility data for scandium sulfate in common organic solvents like ethanol and methanol is not well-documented in publicly available literature. Generally, inorganic salts like scandium sulfate tend to have limited solubility in non-polar organic solvents.[4]
Table 3: Solubility of Scandium Sulfate in Acidic Solutions
| Solvent System | Temperature (°C) | Concentration Range | Observations |
| H₂SO₄ - H₂O | 90 | 0 - 52.3 mass % SO₃ | A study has been conducted, but specific solubility values are not available in the abstract.[5] |
Note: Scandium sulfate is generally considered to be soluble in acidic solutions.[4] For context, a related compound, cesium scandium sulfate (CsSc(SO₄)₂), has a water solubility of 0.0104 mol/L at 25°C, and its solubility is reduced in sulfuric acid solutions with concentrations between 3.5 and 5.5 M H₂SO₄.[6][7]
Experimental Protocols
This section details the methodologies for determining the solubility of scandium sulfate. The primary method described is the isothermal shake-flask method, followed by the analysis of scandium concentration in the resulting saturated solution using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Isothermal Shake-Flask Method for Solubility Determination
This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.
1. Materials and Equipment:
-
Scandium sulfate (anhydrous or a specific hydrate)
-
Solvent of interest (e.g., deionized water, ethanol, sulfuric acid solution)
-
Thermostatically controlled shaker or water bath
-
Flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
pH meter (for aqueous and acidic solutions)
-
Pipettes and other standard laboratory glassware
2. Procedure:
-
Solvent Preparation: Prepare the desired solvent. For acidic solutions, accurately prepare the required concentration of sulfuric acid.
-
Sample Preparation: Add an excess amount of scandium sulfate to a flask containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[8]
-
Equilibration: Place the sealed flasks in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C). Agitate the flasks at a constant rate to facilitate dissolution.[8][9]
-
Equilibrium Time: Allow the mixture to equilibrate for an extended period, typically 24 to 72 hours, to ensure that the concentration of the dissolved solute reaches a constant value.[8] To verify that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed for scandium concentration. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.[9]
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration suitable for the analytical method to be used. This is a critical step to prevent precipitation of the solute upon cooling.[8]
-
Analysis of Scandium Concentration by ICP-OES
ICP-OES is a highly sensitive and accurate technique for determining the elemental composition of aqueous samples.[10]
1. Materials and Equipment:
-
ICP-OES instrument
-
Scandium standard solutions (for calibration)
-
High-purity nitric acid
-
Volumetric flasks and pipettes
2. Procedure:
-
Instrument Calibration: Prepare a series of scandium standard solutions of known concentrations by diluting a certified stock solution. Use these standards to generate a calibration curve. The standards should be matrix-matched with the samples (i.e., contain the same solvent and acid concentration).[11][12]
-
Sample Analysis:
-
Acidify the diluted, saturated scandium sulfate solutions with high-purity nitric acid to a final concentration of 1-5% (v/v) to stabilize the scandium ions.[13]
-
Introduce the prepared samples into the ICP-OES instrument.
-
The instrument nebulizes the sample into an aerosol, which is then transported into a high-temperature argon plasma.[10]
-
The scandium atoms in the plasma become excited and emit light at characteristic wavelengths.
-
The intensity of the emitted light is measured and compared to the calibration curve to determine the concentration of scandium in the sample.[10]
-
-
Calculation of Solubility:
-
From the measured concentration of scandium in the diluted sample, calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, such as grams of scandium sulfate per 100 grams of solvent.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of scandium sulfate.
Caption: Experimental workflow for scandium sulfate solubility determination.
References
- 1. Scandium sulfate - Wikipedia [en.wikipedia.org]
- 2. Search results [inis.iaea.org]
- 3. scandium sulfate [chemister.ru]
- 4. americanelements.com [americanelements.com]
- 5. Scandium sulfate solubility in sulfuric acid solutions at 90 deg C [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Scandium Cesium Double Sulfate CsSc(SO4)2 in Sulfuric Acid Solutions - Pasechnik - Russian Journal of Inorganic Chemistry [journals.eco-vector.com]
- 8. quora.com [quora.com]
- 9. enamine.net [enamine.net]
- 10. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 11. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
- 12. s27415.pcdn.co [s27415.pcdn.co]
- 13. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
The Thermal Decomposition Pathway of Scandium Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the thermal decomposition pathway of scandium sulfate (B86663), a process of significant interest in the synthesis of high-purity scandium oxide for applications in advanced ceramics, catalysis, and as a precursor in various chemical syntheses. The information presented herein is a synthesis of available data on scandium compounds and analogous rare earth sulfates, providing a comprehensive overview of the dehydration and decomposition processes.
Overview of the Decomposition Pathway
The thermal decomposition of hydrated scandium sulfate, typically scandium sulfate pentahydrate (Sc₂O₃(SO₄)₃·5H₂O), is a multi-step process that occurs with increasing temperature. The pathway involves the initial loss of water molecules (dehydration) to form anhydrous scandium sulfate, followed by the decomposition of the sulfate into an intermediate oxysulfate, and finally, the formation of scandium oxide.
The proposed overall decomposition pathway is as follows:
Sc₂(SO₄)₃·5H₂O → Sc₂(SO₄)₃ → Sc₂O(SO₄)₂ → Sc₂O₃
Quantitative Decomposition Data
The following table summarizes the key stages of the thermal decomposition of scandium sulfate, including the temperature ranges, expected mass loss, and the chemical transformations involved. These values are based on stoichiometric calculations and data from analogous rare earth sulfate decompositions.
| Stage | Temperature Range (°C) | Chemical Transformation | Theoretical Mass Loss (%) | Intermediate/Final Product |
| 1 | 30 - 200 | Dehydration: Sc₂(SO₄)₃·5H₂O → Sc₂(SO₄)₃ + 5H₂O | 19.23% | Anhydrous Scandium Sulfate (Sc₂(SO₄)₃) |
| 2 | > 700 | Intermediate Formation: Sc₂(SO₄)₃ → Sc₂O(SO₄)₂ + SO₃ | 17.09% | Scandium Oxysulfate (Sc₂O(SO₄)₂) |
| 3 | > 850 | Final Decomposition: Sc₂O(SO₄)₂ → Sc₂O₃ + 2SO₃ | 34.19% | Scandium Oxide (Sc₂O₃) |
Visualizing the Decomposition Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical progression of the thermal decomposition and a typical experimental workflow for its analysis.
Caption: Thermal decomposition pathway of hydrated scandium sulfate.
The Lewis Acidity of Scandium Sulfate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Lewis acidity of scandium sulfate (B86663), offering a comparative perspective against other metal salts. The document outlines quantitative measures of Lewis acidity, details relevant experimental protocols for its determination, and visualizes key catalytic mechanisms where scandium's Lewis acidity is paramount.
Introduction to Lewis Acidity and Scandium
In the realm of chemical synthesis and catalysis, Lewis acids play a pivotal role as electron-pair acceptors, enabling a vast array of chemical transformations. The strength of a Lewis acid is a critical parameter that dictates its catalytic efficacy. Metal cations, particularly those with a high charge density (high positive charge and small ionic radius), are archetypal Lewis acids.
Scandium, in its stable +3 oxidation state (Sc³⁺), is recognized as a potent Lewis acid.[1] Its high charge density makes it a powerful electron acceptor, capable of activating a wide range of substrates in organic synthesis. While scandium trifluoromethanesulfonate (B1224126) (scandium triflate, Sc(OTf)₃) is widely celebrated for its exceptional Lewis acidity and catalytic activity, scandium sulfate (Sc₂(SO₄)₃) also possesses significant Lewis acidic character due to the presence of the Sc³⁺ cation. This guide focuses on quantifying and contextualizing the Lewis acidity of the scandium ion, with scandium sulfate as a key example.
Quantitative Assessment of Lewis Acidity
A common and useful method for quantifying the Lewis acidity of a metal ion in aqueous solution is through the pKa of its aqua ion, [M(H₂O)ₙ]ⁿ⁺. The pKa value reflects the ease with which the hydrated metal ion donates a proton, a process driven by the polarization of the O-H bonds in the coordinated water molecules by the Lewis acidic metal center. A lower pKa value indicates a stronger polarization and thus, a stronger Lewis acidity of the metal cation.
The hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, has a pKa of approximately 4.3. This value positions scandium(III) as a significantly stronger Lewis acid than many divalent and other trivalent metal ions.
Table 1: Comparative pKa Values of Metal Aqua Ions
| Metal Ion | Aqua Ion Complex | pKa |
| Sc³⁺ | [Sc(H₂O)₆]³⁺ | ~4.3 |
| Fe³⁺ | [Fe(H₂O)₆]³⁺ | 2.2 |
| Al³⁺ | [Al(H₂O)₆]³⁺ | 5.0 |
| Cr³⁺ | [Cr(H₂O)₆]³⁺ | 4.0 |
| Lu³⁺ | [Lu(H₂O)₈]³⁺ | 4.3 |
| Y³⁺ | [Y(H₂O)₈]³⁺ | 5.4 |
| Mg²⁺ | [Mg(H₂O)₆]²⁺ | 11.4 |
| Ca²⁺ | [Ca(H₂O)₆]²⁺ | 12.8 |
| Zn²⁺ | [Zn(H₂O)₆]²⁺ | 9.0 |
| Cu²⁺ | [Cu(H₂O)₆]²⁺ | 8.0 |
Note: pKa values are approximate and can vary with ionic strength and temperature. The data presented here is for comparative purposes.
Experimental Protocols for Determining Lewis Acidity
The Gutmann-Beckett method is a widely accepted experimental technique for quantifying the Lewis acidity of a substance in a non-aqueous solution.[2] It utilizes a Lewis base probe molecule, typically triethylphosphine (B1216732) oxide (TEPO) or triphenylphosphine (B44618) oxide (TPPO), and measures the change in its ³¹P Nuclear Magnetic Resonance (NMR) chemical shift upon interaction with a Lewis acid.
The Gutmann-Beckett Method
Objective: To determine the Acceptor Number (AN), a quantitative measure of Lewis acidity, for a given metal salt in a specific solvent.
Principle: The oxygen atom of the phosphine (B1218219) oxide probe is a strong Lewis base. When it interacts with a Lewis acid, it donates electron density, which deshields the adjacent phosphorus nucleus. This deshielding results in a downfield shift (an increase in ppm) of the ³¹P NMR signal. The magnitude of this shift is proportional to the strength of the Lewis acid.
Materials and Equipment:
-
High-resolution NMR spectrometer with a phosphorus probe.
-
NMR tubes.
-
Anhydrous, weakly Lewis acidic solvent (e.g., deuterated dichloromethane (B109758) (CD₂Cl₂), deuterated acetonitrile (B52724) (CD₃CN)).
-
Lewis acid probe: Triethylphosphine oxide (TEPO) or Triphenylphosphine oxide (TPPO).
-
The Lewis acid to be tested (e.g., scandium sulfate).
-
Inert atmosphere glovebox or Schlenk line for handling hygroscopic materials.
Procedure:
-
Preparation of the Reference Sample:
-
Dissolve a known concentration of the phosphine oxide probe (e.g., TEPO) in the chosen anhydrous, deuterated solvent.
-
Acquire the ³¹P NMR spectrum of this solution. The chemical shift of the free probe serves as the reference value (δ_free).
-
-
Preparation of the Sample with Lewis Acid:
-
In an inert atmosphere, dissolve the Lewis acid (e.g., scandium sulfate) in the chosen anhydrous, deuterated solvent to a known concentration. Note that the solubility of inorganic salts like scandium sulfate can be low in organic solvents, which may require the use of more coordinating solvents or limit the applicability of this method.
-
Add a known concentration of the phosphine oxide probe to the solution of the Lewis acid. The molar ratio of the probe to the Lewis acid should be carefully controlled (e.g., 1:1 or with an excess of the Lewis acid to ensure complete complexation of the probe).
-
Acquire the ³¹P NMR spectrum of this mixture. The chemical shift of the complexed probe is recorded (δ_complex).
-
-
Calculation of the Acceptor Number (AN):
-
The change in chemical shift (Δδ) is calculated as: Δδ = δ_complex - δ_free.
-
The Acceptor Number is then calculated using the original Gutmann definition, which is normalized relative to the shifts in hexane (B92381) (AN = 0) and the strong Lewis acid antimony pentachloride (SbCl₅) in 1,2-dichloroethane (B1671644) (AN = 100). The simplified relationship is often expressed as: AN = 2.21 × (δ_sample - δ_hexane), where δ_hexane for TEPO is approximately 41.0 ppm.
-
The workflow for this experimental protocol is illustrated in the diagram below.
References
The Hygroscopic Nature of Scandium Sulfate: A Technical Guide for Researchers
An in-depth exploration of the hygroscopic properties, hydration states, and experimental characterization of scandium sulfate (B86663) for professionals in research, and drug development.
Scandium sulfate (Sc₂(SO₄)₃) is a white, crystalline solid that exhibits a notable affinity for atmospheric water. Its hygroscopic nature dictates that upon exposure to moisture, it will readily absorb water, leading to the formation of various hydrates. This property is of critical importance for its handling, storage, and application in various scientific and industrial fields, including as a precursor in materials science and potentially as a catalyst or in pharmaceutical formulations. Understanding the dynamics of water absorption and the stability of its hydrated forms is paramount for ensuring reproducibility and efficacy in its use.
Quantitative Analysis of Hydration and Dehydration
The hydration and dehydration behavior of scandium sulfate has been characterized primarily through thermogravimetric analysis (TG). These studies reveal the temperatures at which different hydrated forms of scandium sulfate lose water molecules, transitioning to lower hydrates or the anhydrous state.
| Hydrate (B1144303) Transition | Temperature Range (°C) | Mass Change (mass % anhydrous basis) | Reference |
| Sc₂(SO₄)₃·5H₂O → Higher Hydrates | Ambient (with humidity) | Increase | [1] |
| Dehydration of various hydrates | 30 - 200 | Decrease | [2] |
Hydration States of Scandium Sulfate
Scandium sulfate is known to exist in several hydrated forms, with the pentahydrate being a common crystalline form.[3][4] The number of water molecules associated with the scandium sulfate molecule can change depending on the ambient temperature and relative humidity. It has been shown that in the Sc₂(SO₄)₃-H₂O system, the equilibrium solid phases are Sc₂(SO₄)₃·6H₂O at 273-295 K, Sc₂(SO₄)₃·5H₂O at 295-333 K, and Sc₂(SO₄)₃·4H₂O at 333-373 K.[5] The transition between these hydrated states is a key aspect of the material's hygroscopic character.
Experimental Protocols for Determining Hygroscopicity
The hygroscopic nature of scandium sulfate and other inorganic salts can be quantitatively assessed using several established experimental techniques.
Thermogravimetric Analysis (TG)
This is a widely used method to study the hydration and dehydration of materials.
Objective: To determine the temperature and mass change associated with the loss of water from hydrated scandium sulfate.
Methodology:
-
A small, precisely weighed sample of scandium sulfate hydrate (e.g., 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., dry nitrogen or argon) to a final temperature (e.g., 400 °C).[2]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TG curve shows stepwise mass losses, with each step corresponding to the loss of one or more water molecules.
-
The temperature ranges of these steps indicate the thermal stability of the different hydrates.
Gravimetric Vapor Sorption (GVS) Analysis
GVS is an effective method for determining the water sorption and desorption isotherms of a material at a constant temperature.
Objective: To quantify the amount of water absorbed by anhydrous or a specific hydrate of scandium sulfate at various relative humidity (RH) levels.
Methodology:
-
A precisely weighed sample of scandium sulfate is placed in the GVS analyzer.
-
The sample is first dried under a stream of dry gas (e.g., nitrogen) at a specific temperature to establish a baseline dry mass.
-
The relative humidity of the gas stream is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments).
-
At each RH step, the system waits for the sample mass to equilibrate before proceeding to the next step.
-
The mass of the sample is continuously recorded.
-
After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to obtain the desorption isotherm.
-
The resulting sorption/desorption isotherm provides quantitative data on the hygroscopicity of the sample.
Visualization of Hydration/Dehydration Pathway
The transitions between the anhydrous and various hydrated states of scandium sulfate can be visualized as a simplified state diagram. This illustrates the reversible nature of the hydration and dehydration processes.
Caption: Simplified pathway of scandium sulfate hydration and dehydration.
Experimental Workflow for Hygroscopicity Characterization
A logical workflow for the comprehensive characterization of the hygroscopic nature of a scandium sulfate sample is presented below.
Caption: Workflow for hygroscopicity characterization of scandium sulfate.
Conclusion
The hygroscopic nature of scandium sulfate is a defining characteristic that influences its physical and chemical properties. A thorough understanding of its hydration states and the dynamics of water absorption is essential for its proper handling, storage, and application in research and development. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of these properties, enabling researchers to work with this compound in a controlled and informed manner. The provided visualizations offer a clear representation of the hydration-dehydration pathways and a logical workflow for experimental investigation.
References
- 1. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 15292-44-1: scandium sulfate pentahydrate | CymitQuimica [cymitquimica.com]
- 5. Search results [inis.iaea.org]
An In-depth Technical Guide to the Stability and Storage of Scandium Sulfate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of scandium sulfate (B86663) hydrate (B1144303) (Sc₂(SO₄)₃·xH₂O). Understanding the thermal behavior and appropriate handling of this compound is critical for its application in research, catalysis, and the development of novel materials. This document synthesizes available data on its thermal decomposition, hygroscopic nature, and recommended storage conditions, and provides generalized experimental protocols for its analysis.
Physicochemical Properties and Stability
Scandium sulfate hydrate is a white, crystalline solid that is soluble in water.[1] Its most notable characteristic concerning stability is its hygroscopic nature, readily absorbing moisture from the atmosphere.[2][3] This property necessitates careful storage to maintain the material's integrity and hydration state. Several hydrated forms are known, with scandium sulfate pentahydrate (Sc₂(SO₄)₃·5H₂O) being a commonly cited example.[4][5]
The thermal stability of scandium sulfate hydrate is characterized by a multi-stage decomposition process. At lower temperatures, the compound undergoes reversible dehydration and hydration, a property of interest for thermochemical heat storage.[2] At significantly higher temperatures, the anhydrous salt decomposes to form the highly stable scandium oxide (Sc₂O₃).
Quantitative Thermal Stability Data
The following table summarizes the key thermal decomposition stages for scandium sulfate hydrate based on available thermogravimetric analysis (TGA) data. It is important to note that the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical for Pentahydrate) | Resulting Product | Notes |
| Reversible Dehydration/Hydration | 30 - 200 | Variable | Sc₂(SO₄)₃·xH₂O (lower hydration state) | This process is reversible upon cooling in a humid atmosphere.[2] |
| Complete Dehydration | > 200 | ~19.2% | Sc₂(SO₄)₃ (Anhydrous) | The complete removal of all water of hydration. |
| Decomposition of Anhydrous Sulfate | > 600 | ~51.3% (of anhydrous) | Sc₂O₃ | Anhydrous scandium sulfate decomposes at a relatively high temperature compared to other metal sulfates like iron sulfate.[3] |
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining reproducible stability data. The following are generalized protocols for the thermal analysis of scandium sulfate hydrate.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of scandium sulfate hydrate.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of scandium sulfate hydrate into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent side reactions.
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 1000 °C to ensure complete decomposition to the oxide.
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to identify the onset and completion temperatures of each decomposition step. The percentage mass loss for each step is calculated and correlated with the theoretical mass loss for the removal of water molecules and sulfate groups.
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy changes (endothermic or exothermic peaks) associated with the dehydration and phase transitions of scandium sulfate hydrate.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of scandium sulfate hydrate into an aluminum or other suitable DSC pan. The pan may be hermetically sealed or have a pinhole lid to control the atmosphere.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate.
-
Heating Rate: A controlled heating rate, typically 5-10 °C/min, is applied.
-
Temperature Program: Heat the sample through the temperature range of interest for dehydration and other phase transitions.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to the energy absorbed during dehydration and decomposition. The area under these peaks can be integrated to quantify the enthalpy change for each process.
Storage and Handling Recommendations
Due to its hygroscopic and air-sensitive nature, proper storage and handling of scandium sulfate hydrate are essential to preserve its quality.
-
Storage Conditions: Store in a tightly sealed container in a dry and well-ventilated place.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent moisture absorption.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Handling: When handling the material, use personal protective equipment, including gloves and safety glasses. Ensure adequate ventilation to avoid inhalation of any dust.[2]
Visualizations
The following diagrams illustrate key workflows and processes related to the stability of scandium sulfate hydrate.
Conclusion
The stability of scandium sulfate hydrate is primarily influenced by its hygroscopic nature and its multi-stage thermal decomposition. Proper storage in a dry, inert atmosphere is crucial to prevent unwanted hydration or dehydration. Thermogravimetric and differential scanning calorimetry analyses are essential tools for characterizing its thermal behavior, which involves reversible dehydration at lower temperatures and decomposition to scandium oxide at temperatures exceeding 600 °C. The information presented in this guide provides a foundational understanding for researchers and professionals working with this important scandium compound.
References
- 1. kirj.ee [kirj.ee]
- 2. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scandium sulfate--water (2/3/5) | H10O17S3Sc2 | CID 71310089 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide to Scandium Sulfate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of scandium sulfate (B86663) hydrate (B1144303), a compound of increasing interest in various scientific and industrial fields. This document details its chemical and physical properties, outlines key experimental protocols, and discusses its current applications.
Chemical Identification and Properties
Scandium sulfate is an inorganic compound with the general formula Sc₂(SO₄)₃. It can exist in an anhydrous form and as several hydrates, with the pentahydrate and octahydrate being common forms. These compounds are typically white, crystalline solids.[1] Scandium itself is a transition metal, often classified with the rare earth elements due to its chemical properties.[2][3] The chemistry of scandium is primarily dominated by the +3 oxidation state.[2][4]
CAS Numbers
The Chemical Abstracts Service (CAS) has assigned the following numbers to scandium sulfate and its hydrates:
| Compound Name | CAS Number |
| Scandium Sulfate (Anhydrous) | 13465-61-7[1] |
| Scandium Sulfate Hydrate (unspecified) | 33849-58-0[5], 52788-54-2[6] |
| Scandium Sulfate Pentahydrate | 15292-44-1[7] |
| Scandium Sulfate Octahydrate | 52788-54-2[8][9] |
Physicochemical Properties
The properties of scandium sulfate hydrates are crucial for their handling, storage, and application. They are generally soluble in water and hygroscopic, meaning they readily absorb moisture from the air.[1] Detailed quantitative data for various hydrates are summarized below.
| Property | Scandium Sulfate (Anhydrous) | Scandium Sulfate Pentahydrate | Scandium Sulfate Octahydrate |
| Molecular Formula | Sc₂(SO₄)₃[1] | Sc₂(SO₄)₃·5H₂O[7] | Sc₂(SO₄)₃·8H₂O[8] |
| Molecular Weight | 378.09 g/mol [1] | 468.18 g/mol [10] | 522.22 g/mol [8] |
| Appearance | White hygroscopic crystals or powder[1] | Colorless crystals[11] | White solid[6] |
| Melting Point | Not well defined; decomposes upon heating. | N/A[12] | N/A[13] |
| Boiling Point | 330 °C (decomposes)[14] | 330 °C (decomposes)[12] | 330 °C (decomposes)[13] |
| Density | N/A | 2.519 g/cm³[15] | N/A |
| Solubility in Water | Soluble[1] | 54.6 g/100mL at 25°C[15] | Soluble[6] |
A study on the solubility of scandium sulfate in water at various temperatures has shown that different hydrates are stable at different temperature ranges. Scandium sulfate hexahydrate is the equilibrium solid phase at 273-295 K, the pentahydrate at 295-333 K, and the tetrahydrate at 333-373 K.[16]
Experimental Protocols
This section details methodologies for key experiments involving scandium sulfate hydrate, including its synthesis and its use in the preparation of other scandium compounds.
Synthesis of Scandium Hydroxide (B78521) from Scandium Sulfate
A common application of scandium sulfate is as a precursor for the synthesis of scandium hydroxide. The following protocol describes a direct precipitation method.
Materials:
-
Scandium sulfate hydrate solution of a desired concentration
-
Precipitating agent (e.g., sodium hydroxide or ammonium (B1175870) hydroxide)
-
Deionized water
Procedure:
-
Dissolve the scandium sulfate hydrate in deionized water to achieve the target concentration.
-
While continuously stirring the solution, slowly add the precipitating agent.
-
Monitor the pH of the solution. Continue to add the precipitating agent until the pH is above 7 to ensure complete precipitation of scandium hydroxide.
-
Age the resulting precipitate by stirring for 1-2 hours to improve its filterability.
-
Filter the precipitate using a suitable method, such as vacuum filtration.
-
Wash the collected precipitate thoroughly with deionized water to remove any soluble impurities.
-
Dry the purified scandium hydroxide powder in an oven at a controlled temperature, typically between 80-100°C.
Caption: Workflow for the synthesis of scandium hydroxide.
Solvent Extraction of Scandium from Sulfate Solutions
Scandium can be selectively recovered from sulfate media using solvent extraction. This is a crucial technique in the hydrometallurgical processing of scandium.
Materials:
-
Aqueous feed solution containing scandium in a sulfate medium
-
Organic phase: An extractant such as D2EHAG (N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine) dissolved in a diluent like n-dodecane
-
Stripping solution (e.g., 0.5 M sulfuric acid)
-
Solutions for pH adjustment (e.g., sulfuric acid and ammonium sulfate)
Procedure:
-
Extraction:
-
Prepare the aqueous feed solution containing scandium and adjust the pH to the optimal level (e.g., pH 2 for D2EHAG).[17]
-
Contact the aqueous phase with the organic phase at a specific organic-to-aqueous phase ratio.
-
Agitate the mixture for a sufficient time to allow for the transfer of scandium from the aqueous to the organic phase.
-
Separate the two phases. The scandium is now in the organic phase.
-
-
Stripping:
-
Contact the scandium-loaded organic phase with the acidic stripping solution.
-
Agitate the mixture to transfer the scandium back into a new aqueous phase, now in a more concentrated form.
-
Separate the phases. The final product is a concentrated scandium sulfate solution.
-
Caption: Workflow for solvent extraction of scandium.
Applications
Scandium sulfate and its derivatives have several niche but important applications.
-
Catalysis: Scandium compounds, such as scandium triflate which can be derived from the sulfate, are used as Lewis acid catalysts in organic synthesis. They can catalyze a variety of reactions, including polymerization and Michael addition reactions.[18]
-
Agriculture: In dilute solutions, scandium sulfate has been used as a seed treatment to enhance the germination of various plants, including corn, peas, and wheat.[14][19]
-
Materials Science: Scandium sulfate is a precursor for the production of high-purity scandium oxide, which is used in the manufacturing of high-intensity lighting, specialty glass, and alloys.[3]
Biological Role and Toxicology
Currently, scandium has no known biological role.[18][20] Some studies suggest it may interfere with the metabolism of essential elements like calcium and magnesium.[21] Scandium compounds should be handled with care as they are considered to have some level of toxicity, and scandium is a suspected carcinogen.[18][20]
Conclusion
Scandium sulfate hydrate is a versatile inorganic compound with important applications in catalysis, agriculture, and as a precursor for advanced materials. While its direct biological role is not established, its utility in various chemical and industrial processes is clear. The experimental protocols provided in this guide offer a foundation for researchers and professionals working with this compound. Further research into its properties and applications is likely to uncover new opportunities for this unique element.
References
- 1. Scandium sulfate - Wikipedia [en.wikipedia.org]
- 2. Scandium compounds - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. Scandium Chemistry oxidation state +3 Sc3+ complexes complex ions chemical reactions balanced equations Yttrium, Lanthanum Actinium Lutetium Lawrencium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 5. Scandium(III) sulfate hydrate | H2O13S3Sc2 | CID 91886289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Scandium (III) Sulfate Hydrate - ProChem, Inc. [prochemonline.com]
- 7. Scandium sulfate--water (2/3/5) | H10O17S3Sc2 | CID 71310089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sulfuric acid, scandium(3+) salt (3:2), octahydrate | H16O20S3Sc2 | CID 3085021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. heegermaterials.com [heegermaterials.com]
- 10. Cas 15292-44-1,SCANDIUM SULFATE PENTAHYDRATE | lookchem [lookchem.com]
- 11. 15292-44-1 CAS MSDS (SCANDIUM SULFATE PENTAHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. americanelements.com [americanelements.com]
- 13. americanelements.com [americanelements.com]
- 14. buy Scandium(III) sulfate hydrate Crystalline - FUNCMATER [funcmater.com]
- 15. SCANDIUM SULPHATE OCTAHYDRATE | 52788-54-2 [chemicalbook.com]
- 16. Search results [inis.iaea.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Scandium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 19. SCANDIUM SULFATE | 13465-61-7 [chemicalbook.com]
- 20. WebElements Periodic Table » Scandium » biological information [winter.group.shef.ac.uk]
- 21. researchgate.net [researchgate.net]
The Discovery and Early Chemistry of Scandium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium (Sc), the 21st element on the periodic table, remained a theoretical postulation for years before its eventual discovery. Predicted by Dmitri Mendeleev as "ekaboron," its eventual isolation and characterization provided a powerful confirmation of the periodic law. This technical guide provides an in-depth exploration of the discovery and early history of scandium compounds, focusing on the key scientific breakthroughs, experimental methodologies, and the foundational quantitative data that established scandium's place in the elemental pantheon. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the foundational chemistry of this unique element.
The Prediction and Discovery of Scandium
The story of scandium begins not with its discovery, but with a prediction rooted in the periodic table. In 1869, the Russian chemist Dmitri Mendeleev, while arranging the known elements, noticed a gap between calcium and titanium. He boldly predicted the existence of an element to fill this void, which he named "ekaboron" (symbol Eb), and even forecasted its atomic weight and chemical properties with remarkable accuracy.
It was not until 1879 that the Swedish chemist Lars Fredrik Nilson, while working at the University of Uppsala, provided the first tangible evidence of this predicted element.[1][2] Nilson was investigating the rare earth minerals euxenite and gadolinite, a complex task given the chemical similarity of the lanthanides.[1][2] Through a painstaking process of fractional crystallization of the nitrates, he succeeded in isolating a previously unknown oxide with unique spectral properties, which he named "scandia" (Sc₂O₃).[3][4] The element itself was named scandium in honor of Scandinavia.[1] Later that same year, another Swedish chemist, Per Teodor Cleve, independently isolated scandium and was the first to recognize that its properties corresponded precisely to those predicted by Mendeleev for ekaboron, thus providing a stunning validation of the periodic table.[4]
Key Milestones in the Discovery of Scandium
| Year | Scientist(s) | Key Achievement |
| 1869 | Dmitri Mendeleev | Predicted the existence and properties of "ekaboron." |
| 1879 | Lars Fredrik Nilson | Discovered a new element, scandium, by isolating its oxide (scandia) from the minerals euxenite and gadolinite.[1][2] |
| 1879 | Per Teodor Cleve | Independently isolated scandium and confirmed it was Mendeleev's predicted "ekaboron."[4] |
| 1937 | Fischer, Brünger, and Grieneisen | First to prepare metallic scandium. |
The First Isolation of Scandium Compounds: Experimental Protocols
Isolation of Scandium Oxide (Scandia) by Lars Fredrik Nilson (1879)
Nilson's work centered on the separation of rare earth elements from complex minerals. His success in isolating scandia was a testament to the power of fractional crystallization.
Objective: To isolate the oxide of the new element, scandium, from the mineral euxenite.
Starting Material: 10 kg of euxenite mineral.[3]
Methodology:
-
Decomposition of the Mineral: The finely powdered euxenite was digested with strong acids (likely aqua regia or a mixture of nitric and sulfuric acids) to bring the various metal oxides into solution.
-
Initial Group Separations: The resulting solution would have undergone a series of precipitations to remove more common elements. This likely involved adjusting the pH to precipitate hydroxides of elements like iron and aluminum, followed by the addition of oxalate (B1200264) ions to precipitate the rare earth elements as their insoluble oxalates.
-
Conversion to Nitrates: The mixed rare earth oxalates were then ignited to form oxides, which were subsequently dissolved in nitric acid to create a solution of mixed rare earth nitrates.
-
Fractional Crystallization of Nitrates: This was the crucial and most laborious step. The solution of mixed nitrates was concentrated by evaporation, and as it cooled, the nitrates with the lowest solubility would crystallize out first. By repeatedly dissolving the crystals and recrystallizing them, Nilson was able to gradually separate the different rare earth nitrates based on their slight differences in solubility.
-
Isolation of Scandia: Through this process, Nilson isolated a fraction containing a nitrate (B79036) that, upon ignition, yielded a light, white oxide with a unique emission spectrum. This was the first isolated sample of scandium oxide (scandia). From his 10 kg of starting material, he obtained approximately 2 grams of pure scandia.[3]
Preparation of Metallic Scandium by Fischer, Brünger, and Grieneisen (1937)
The first successful production of metallic scandium was achieved nearly six decades after the discovery of its oxide. This milestone required the development of high-temperature electrolysis techniques.
Objective: To produce metallic scandium from its chloride salt.
Starting Material: Anhydrous scandium chloride (ScCl₃).
Methodology:
-
Electrolyte Preparation: A eutectic mixture of potassium chloride (KCl) and lithium chloride (LiCl) was prepared to serve as the molten salt electrolyte. This mixture has a lower melting point than any of the individual components, making the electrolysis feasible at a lower temperature. Anhydrous scandium chloride was then dissolved in this molten eutectic.
-
Electrolytic Cell: The electrolysis was carried out in a graphite (B72142) crucible, which likely also served as the anode.
-
Cathode: A key innovation was the use of a molten zinc cathode. A tungsten wire was used to make electrical contact with the molten zinc.
-
Electrolysis: The electrolysis was conducted at a high temperature, between 700-800°C. At the cathode, scandium ions (Sc³⁺) were reduced to scandium metal, which then dissolved in the molten zinc cathode to form a zinc-scandium alloy.
-
Isolation of Scandium Metal: After the electrolysis was complete, the zinc-scandium alloy was cooled. The zinc was then removed by vacuum distillation, leaving behind the less volatile scandium metal.
Early Scandium Compounds and their Synthesis
Following the discovery of scandium oxide, the preparation and characterization of other scandium compounds became a focus of research.
Scandium Chloride (ScCl₃)
Anhydrous scandium chloride was a crucial precursor for the first production of metallic scandium. Early synthesis methods likely involved the direct chlorination of scandium oxide.
Probable Historical Synthesis:
Reaction: Sc₂O₃(s) + 3C(s) + 3Cl₂(g) → 2ScCl₃(g) + 3CO(g)
Methodology:
-
A mixture of scandium oxide and a reducing agent, such as powdered carbon, would be heated to a high temperature in a stream of dry chlorine gas.
-
The volatile scandium chloride produced would be collected in a cooler part of the apparatus.
Scandium Fluoride (B91410) (ScF₃)
Scandium fluoride is another important halide of scandium. Its preparation would have likely followed established methods for producing metal fluorides from their oxides.
Probable Historical Synthesis:
Reaction: Sc₂O₃(s) + 6HF(g) → 2ScF₃(s) + 3H₂O(g)
Methodology:
-
Scandium oxide would be heated in a stream of anhydrous hydrogen fluoride gas.
-
The non-volatile scandium fluoride would remain as the solid product.
Quantitative Data from Early Investigations
The early quantitative analysis of scandium and its compounds was fundamental in establishing its elemental nature and atomic weight.
| Parameter | Value | Investigator | Year | Source Mineral(s) |
| Initial Mass of Euxenite Processed | 10 kg | Lars Fredrik Nilson | 1879 | Euxenite |
| Yield of Pure Scandium Oxide (Scandia) | ~ 2 g | Lars Fredrik Nilson | 1879 | Euxenite |
| Predicted Atomic Weight of Ekaboron | ~ 44 | Dmitri Mendeleev | 1869 | (Theoretical) |
| Experimentally Determined Atomic Weight of Scandium | ~ 44.96 | (Various early researchers) | Late 19th/Early 20th Century | Scandia |
Visualizing the Discovery and Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the discovery and early synthesis of scandium compounds.
References
Scandium Sulfate: A Catalyst for Innovation in Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Scandium sulfate (B86663), a white, water-soluble compound with the formula Sc₂(SO₄)₃, is emerging as a material of significant interest in various fields of novel research. While its traditional applications have been in areas such as metallurgy and electronics, recent studies have highlighted its potential in advanced catalysis and separation technologies. This technical guide provides a comprehensive overview of the burgeoning applications of scandium sulfate, with a focus on experimental methodologies and quantitative data to support further research and development.
Core Applications and Research Frontiers
The unique properties of the scandium(III) ion, such as its high charge density and Lewis acidity, are central to its utility. Scandium sulfate serves as a convenient and effective source of Sc³⁺ ions for a range of applications. Current research is predominantly focused on its role in catalysis and in the selective recovery of scandium from industrial process streams, a critical aspect of sustainable resource management.
Catalysis
While scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) is a more commonly cited scandium catalyst, the catalytic potential of the Sc³⁺ ion derived from scandium sulfate is applicable in various organic reactions. Scandium catalysts are known for their superior performance in polymerization reactions and Michael addition reactions.[1] They offer the advantage of being environmentally benign. The catalytic activity of scandium compounds is attributed to the Lewis acidic nature of the Sc³⁺ ion, which can activate organic substrates.
An example of a scandium-catalyzed reaction is the oxy-Michael addition of o-methylene benzoquinone, an important intermediate in the synthesis of complex chemical structures.[1]
Below is a generalized workflow for a scandium-catalyzed organic synthesis reaction.
Selective Recovery and Purification of Scandium
The increasing demand for scandium in high-tech applications, such as in solid oxide fuel cells and high-strength aluminum alloys, has spurred research into efficient methods for its recovery from various sources, including industrial byproducts like bauxite (B576324) residue.[2][3][4] Scandium sulfate solutions are central to these hydrometallurgical processes. Research has focused on using chelating ion-exchange resins and solvent extraction to selectively recover scandium from acidic sulfate solutions.[2][3][5][6]
Experimental Protocol for Scandium Recovery using Ion-Exchange Resin
A notable application of scandium sulfate chemistry is in the recovery of scandium from pregnant leach solutions (PLS) derived from industrial waste. The following is a detailed experimental protocol based on recent studies.[2][3]
1. Preparation of Simulated Pregnant Leach Solution (PLS):
-
A stock solution of scandium is prepared by dissolving scandium oxide (Sc₂O₃) in dilute sulfuric acid to achieve a desired concentration (e.g., 1–20 mg L⁻¹).[2][3]
-
The pH of the solution is adjusted to approximately 3.5 using sulfuric acid.[2][3]
-
For more complex simulations, other metal sulfates (e.g., MgSO₄) can be added to mimic the composition of industrial leachates.[2][5]
2. Ion-Exchange Resin Preparation:
-
A chelating resin with functional groups selective for scandium, such as those containing phosphonates (e.g., Puromet MTS9580), is used.[2][3]
-
The resin is pre-treated with sulfuric acid (e.g., 100 g L⁻¹ H₂SO₄) and then washed with deionized water until a neutral pH is achieved.[2][3]
3. Batch Adsorption Experiments:
-
A known volume of the simulated PLS (e.g., 50 mL) is mixed with a small amount of the prepared resin (e.g., 0.1 mL) in a conical flask.[2][3]
-
The mixture is agitated on a rotary shaker at a constant speed (e.g., 60 rpm) for a specified duration (e.g., 8 hours) at room temperature.[2][3]
-
The concentration of scandium remaining in the solution is measured to determine the adsorption capacity of the resin.
4. Column Adsorption Experiments:
-
A fixed volume of the resin is packed into an ion-exchange column.
-
The simulated PLS is passed through the column at a controlled flow rate (e.g., 2.5, 5, or 7.5 mL per minute).[5]
-
Effluent samples are collected periodically and analyzed for scandium concentration to determine the breakthrough point and dynamic binding capacity.
5. Desorption (Elution):
-
The scandium-loaded resin is washed with distilled water.
-
A suitable eluent, such as a sodium bicarbonate solution (e.g., 200 g L⁻¹ NaHCO₃), is passed through the column or mixed with the resin in a batch process to recover the scandium.[2]
6. Analysis:
-
The concentration of scandium and other metal ions in all solutions is determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[5][6]
Quantitative Data from Scandium Recovery Studies
The efficiency of scandium recovery is quantified by parameters such as adsorption capacity and separation factors. The following tables summarize key data from recent research.
| Adsorption Isotherm Models for Scandium on Chelating Resin | |
| Isotherm Model | Coefficient of Determination (R²) |
| Langmuir | 0.983 |
| Freundlich | - |
| Temkin | - |
| Data adapted from studies on Puromet MTS9580 resin in a sulfate medium.[2][3] |
| Dynamic Adsorption and Desorption Performance | |
| Parameter | Value |
| Scandium Capacity (Simulated Solution) | > 6.4 mg mL⁻¹ |
| Scandium Capacity (Industrial PLS) | > 3.8 mg mL⁻¹ |
| Desorption Efficiency (with 200 g L⁻¹ NaHCO₃) | > 98% |
| Scandium Concentration in Eluate | up to 562 mg L⁻¹ |
| Data for Puromet MTS9580 resin.[2] |
Other Noteworthy Research Applications
-
Agriculture: Scandium sulfate has been reported to be used in dilute solutions for seed germination.[7][8] However, detailed research on the mechanism and optimal application protocols in this area is less prevalent in recent literature.
-
Materials Science: It serves as a precursor for the synthesis of scandium-containing materials, including alloys, special glass, and ceramics.[9][10]
-
Geochemistry: The stability of scandium sulfate complexes under hydrothermal conditions is a subject of study to understand the transport and deposition of scandium in geological systems.[11]
Conclusion
Scandium sulfate is a versatile compound with significant potential in novel research, particularly in the fields of catalysis and hydrometallurgy. Its role as a source of catalytically active Sc³⁺ ions and its importance in the development of efficient scandium recovery processes underscore its value to both academic and industrial researchers. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for scientists and engineers to explore and expand upon the innovative applications of scandium sulfate. While its application in drug development and biochemistry is not well-documented, the fundamental chemistry of scandium compounds may yet reveal new avenues for exploration in these fields.
References
- 1. alfachemic.com [alfachemic.com]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. icsoba.org [icsoba.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SCANDIUM SULFATE | 13465-61-7 [chemicalbook.com]
- 8. Scandium sulfate - definition - Encyclo [encyclo.co.uk]
- 9. heegermaterials.com [heegermaterials.com]
- 10. scandium.org [scandium.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
The Evolving Role of Scandium Catalysts in Organic Synthesis: A Closer Look at Scandium Sulfate Derivatives
Introduction
In the realm of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is a perpetual endeavor. Lewis acids, in particular, play a pivotal role in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. Among the plethora of Lewis acids, scandium-based catalysts have garnered significant attention due to their unique reactivity and stability. While scandium trifluoromethanesulfonate (B1224126) (scandium triflate, Sc(OTf)₃) has been extensively studied and widely applied, the catalytic potential of other scandium salts, such as scandium sulfate (B86663) (Sc₂(SO₄)₃), remains a developing area of research. This document aims to provide an overview of the application of scandium sulfate and its derivatives as catalysts in key organic transformations, drawing parallels from the well-established chemistry of scandium triflate to illuminate potential applications and future research directions.
While direct and extensive literature on the catalytic use of simple scandium sulfate (Sc₂(SO₄)₃) is limited, a notable derivative, scandium tris(dodecyl sulfate) (STDS), has demonstrated catalytic activity, particularly in aqueous media. This suggests the potential for sulfate-ligated scandium to act as a Lewis acid catalyst, warranting further investigation.
Key Applications and Reaction Protocols
The following sections detail the potential applications of scandium sulfate as a catalyst in several cornerstone organic reactions. The protocols provided are generalized based on typical Lewis acid-catalyzed procedures and should be considered as starting points for optimization.
Mukaiyama Aldol (B89426) Reaction
The aldol reaction is a fundamental C-C bond-forming reaction. The Mukaiyama variant utilizes a silyl (B83357) enol ether and a carbonyl compound in the presence of a Lewis acid. Scandium tris(dodecyl sulfate) has been shown to be an effective catalyst for this reaction in aqueous environments.
Data Presentation: Scandium Tris(dodecyl Sulfate) in Mukaiyama Aldol Reaction
| Entry | Aldehyde | Silyl Enol Ether | Solvent System | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Water-SDS | 86 |
| 2 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Water-Ethanol | 90 |
Experimental Protocol: Mukaiyama Aldol Reaction Catalyzed by Scandium Tris(dodecyl Sulfate)
-
To a solution of the aldehyde (1.0 mmol) and the silyl enol ether (1.2 mmol) in the desired solvent system (e.g., water with sodium dodecyl sulfate as a surfactant, 10 mL), add scandium tris(dodecyl sulfate) (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
Friedel-Crafts Alkylation
The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. While scandium triflate is a well-known catalyst for this reaction, the potential of scandium sulfate can be explored.
Experimental Protocol: Hypothetical Friedel-Crafts Alkylation Catalyzed by Scandium Sulfate
-
To a stirred suspension of anhydrous scandium sulfate (0.1 mmol, 10 mol%) in a suitable solvent (e.g., nitromethane, 10 mL) under an inert atmosphere, add the aromatic substrate (1.0 mmol).
-
Add the alkylating agent (e.g., benzyl (B1604629) chloride, 1.1 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the mixture with an organic solvent (e.g., dichloromethane (B109758), 3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the alkylated aromatic product.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Lewis acid catalysis can accelerate the reaction and improve its stereoselectivity.
Experimental Protocol: Hypothetical Diels-Alder Reaction Catalyzed by Scandium Sulfate
-
In a flame-dried flask under an inert atmosphere, dissolve the dienophile (1.0 mmol) in a dry, non-coordinating solvent (e.g., dichloromethane, 10 mL).
-
Add anhydrous scandium sulfate (0.1 mmol, 10 mol%) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the diene (1.2 mmol).
-
Stir the reaction mixture for 6-24 hours, monitoring by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Esterification
Esterification is the process of forming an ester from a carboxylic acid and an alcohol, often catalyzed by an acid.
Experimental Protocol: Hypothetical Esterification Catalyzed by Scandium Sulfate
-
Combine the carboxylic acid (1.0 mmol), the alcohol (1.5 mmol), and scandium sulfate (0.05 mmol, 5 mol%) in a round-bottom flask.
-
If necessary, add a suitable solvent to facilitate mixing. For some reactions, using the alcohol as the solvent is also possible.
-
Heat the reaction mixture to reflux for 4-16 hours, with continuous removal of water if necessary (e.g., using a Dean-Stark apparatus).
-
Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography.
Visualizing Catalytic Pathways and Workflows
Diagrams of Reaction Pathways and Experimental Setups
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general Lewis acid-catalyzed reaction and a typical experimental workflow.
Preparation of Scandium Sulfate Solutions for Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium and its compounds are gaining increasing attention as powerful Lewis acid catalysts in organic synthesis. Among these, scandium sulfate (B86663) (Sc₂(SO₄)₃) presents a potentially cost-effective and versatile option for a range of catalytic applications. Its utility in promoting reactions such as aldol (B89426) condensations, Michael additions, and other carbon-carbon bond-forming reactions makes it a valuable tool for drug development and fine chemical synthesis.
This document provides detailed application notes and protocols for the preparation of scandium sulfate solutions intended for use as catalysts. It covers the preparation of aqueous stock solutions from common precursors and provides a general protocol for their application in a model catalytic reaction.
Data Presentation
For clarity and ease of comparison, quantitative data for the preparation of a standard aqueous scandium sulfate stock solution is summarized in the table below.
| Parameter | Value | Notes |
| Precursor | Scandium(III) oxide (Sc₂O₃) | High purity (≥99%) is recommended. |
| Solvent | Deionized Water | |
| Acid | Sulfuric Acid (H₂SO₄), 1 M | Used to dissolve the scandium oxide. |
| Final Concentration | 0.1 M Sc₂(SO₄)₃ | A typical stock solution concentration. |
| pH of final solution | ~3.5 | May require adjustment depending on the specific application. |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M Aqueous Scandium Sulfate Stock Solution
This protocol details the preparation of a standardized aqueous solution of scandium sulfate from scandium(III) oxide. This method is adapted from procedures used to create scandium-containing solutions for analytical and separation processes.[1][2]
Materials:
-
Scandium(III) oxide (Sc₂O₃, purity ≥99%)
-
Sulfuric acid (H₂SO₄), 1 M solution
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH meter
Procedure:
-
Weighing the Precursor: Accurately weigh 3.45 g of scandium(III) oxide (molar mass: 137.91 g/mol ) for a final volume of 250 mL of 0.1 M Sc₂(SO₄)₃ solution.
-
Dissolution:
-
Place the weighed scandium(III) oxide into a 500 mL beaker containing a magnetic stir bar.
-
Add approximately 150 mL of 1 M sulfuric acid.
-
Gently heat the mixture to 50-60°C while stirring continuously. The dissolution of scandium oxide in sulfuric acid can be slow.
-
Continue heating and stirring until the scandium oxide is completely dissolved, resulting in a clear solution. This may take several hours.
-
-
Cooling and pH Adjustment:
-
Allow the solution to cool to room temperature.
-
If necessary, adjust the pH to approximately 3.5 using a dilute solution of sulfuric acid or a suitable base (e.g., dilute sodium hydroxide), depending on the requirements of the subsequent catalytic reaction.
-
-
Final Dilution:
-
Carefully transfer the cooled solution to a 250 mL volumetric flask.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Add deionized water to the flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
-
Storage: Store the prepared scandium sulfate solution in a well-sealed container at room temperature.
Protocol 2: General Procedure for a Scandium Sulfate Catalyzed Aldol Condensation
This protocol provides a general methodology for utilizing the prepared scandium sulfate solution as a catalyst in a classic organic transformation, the aldol condensation.[3][4][5] The specific substrate amounts and reaction conditions may need to be optimized for different starting materials.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetophenone)
-
0.1 M Scandium sulfate solution (prepared as in Protocol 1)
-
Organic solvent (e.g., ethanol, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (1.0 mmol).
-
Add the desired organic solvent (e.g., 10 mL of ethanol).
-
-
Catalyst Addition:
-
Add the 0.1 M scandium sulfate solution as the catalyst. A typical catalyst loading ranges from 1 to 10 mol% of scandium. For a 5 mol% loading, this would correspond to 0.5 mL of the 0.1 M solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and application of scandium sulfate catalyst.
Caption: Logical relationship of components in scandium sulfate catalysis.
Concluding Remarks
While scandium triflate is a more extensively studied Lewis acid catalyst, scandium sulfate offers a viable and potentially more economical alternative for various organic transformations. The protocols provided herein offer a solid foundation for researchers to begin exploring the catalytic potential of scandium sulfate. It is important to note that reaction conditions, including catalyst loading, solvent, and temperature, should be optimized for each specific application to achieve the best results. Further research into the use of scandium sulfate in a broader range of organic solvents and catalytic systems is warranted to fully elucidate its capabilities.
References
Application Notes and Protocols: Scandium-Catalyzed Friedel-Crafts Alkylation
Introduction
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, traditionally employed for the alkylation of aromatic rings.[1][2][3] This electrophilic aromatic substitution is typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3][4] However, these classical catalysts are often required in stoichiometric amounts and are sensitive to moisture.[2]
Modern synthetic methods have focused on the development of more efficient and reusable catalysts. Among these, scandium(III) trifluoromethanesulfonate, commonly known as scandium triflate (Sc(OTf)₃), has emerged as a highly effective and versatile Lewis acid catalyst for Friedel-Crafts reactions.[5][6][7] While the user requested information on scandium sulfate (B86663), the available scientific literature predominantly focuses on the use of scandium triflate for this transformation. Scandium triflate is noted for its high catalytic activity, water tolerance, and recyclability, making it a more sustainable and practical choice for various organic transformations, including Friedel-Crafts alkylation.[5][8] This document provides a detailed protocol for the scandium triflate-catalyzed Friedel-Crafts alkylation of aromatic compounds.
Data Presentation
The following table summarizes the quantitative data for the scandium triflate-catalyzed Friedel-Crafts alkylation of various aromatic compounds with different alkylating agents.
| Aromatic Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Toluene | 1-Phenyl-1-propanol | 5 | Nitromethane | 50 | 3 | 92 | Synlett 1996, 571 |
| Anisole | Benzyl (B1604629) alcohol | 10 | Acetonitrile | 80 | 6 | 95 | Synlett 1996, 571 |
| Benzene | 1-Octene | 10 | [bmim][SbF₆] | RT | 0.5 | 98 | Chem. Commun., 2002, 1388 |
| m-Xylene | Cyclohexene | 10 | [bmim][SbF₆] | RT | 1 | 94 | Chem. Commun., 2002, 1388 |
| Indole | 3-Sulfanylpropargyl alcohol | 5 | Dichloromethane (B109758) | 0 | - | 85-95 | Beilstein J. Org. Chem. 2010, 6, 30 |
| Toluene | Hydroxymethyl pyrrole (B145914) amide | - | Toluene/Nitromethane | RT | 12 | 80 | Org. Biomol. Chem., 2003, 1, 3425-3435 |
| 1,3-Dimethoxybenzene | Hydroxymethyl pyrrole amide | - | - | RT | < 5 min | ~100 | Org. Biomol. Chem., 2003, 1, 3425-3435 |
Experimental Protocols
This section details the methodologies for the scandium triflate-catalyzed Friedel-Crafts alkylation.
General Protocol for the Alkylation of Aromatic Compounds with Alkenes in an Ionic Liquid
This protocol is adapted from a procedure utilizing an ionic liquid as the solvent, which facilitates catalyst recycling.[9][10]
Materials and Reagents:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Aromatic substrate (e.g., benzene, toluene)
-
Alkene (e.g., 1-octene, cyclohexene)
-
Ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluoroantimonate, [bmim][SbF₆])
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add the aromatic substrate (10 mmol), the alkene (1 mmol), and the ionic liquid (2 mL).
-
Add scandium(III) triflate (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically 0.5-1 hour), extract the product with dichloromethane (3 x 10 mL).
-
The ionic liquid containing the catalyst will form a separate phase. This phase can be recovered and reused for subsequent reactions.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
General Protocol for the Alkylation of Aromatic Compounds with Alcohols
This protocol is a general representation for the alkylation using an alcohol as the alkylating agent.[6]
Materials and Reagents:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Aromatic substrate (e.g., anisole, toluene)
-
Alkylating alcohol (e.g., benzyl alcohol)
-
Solvent (e.g., acetonitrile, nitromethane)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of the aromatic substrate (2.0 mmol) and the alcohol (1.0 mmol) in the chosen solvent (5 mL), add scandium(III) triflate (0.05-0.1 mmol, 5-10 mol%).
-
Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) and stir.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Visualizations
Caption: General experimental workflow for scandium triflate-catalyzed Friedel-Crafts alkylation.
Caption: Simplified mechanism of scandium triflate-catalyzed Friedel-Crafts alkylation with an alcohol.
References
- 1. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions | Semantic Scholar [semanticscholar.org]
- 8. Exploring a chemical encoding strategy for combinatorial synthesis using Friedel-Crafts alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scandium() triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Scandium Sulfate in Ceramic and Glass Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of scandium sulfate (B86663) as a precursor for scandium oxide (Sc₂O₃) in the manufacturing of advanced ceramics and specialty glasses. While scandium sulfate is not typically used in its sulfate form in the final product, it serves as an effective starting material that decomposes at high temperatures to yield a highly reactive, well-dispersed scandia (Sc₂O₃) phase. This in-situ formation of scandium oxide offers advantages in achieving homogeneity and influencing the material's final properties.
Application in High-Performance Ceramics
Scandium oxide, derived from the thermal decomposition of scandium sulfate, is a valuable additive in various ceramic systems, most notably in zirconia- and alumina-based ceramics. It acts as a sintering aid and a grain growth inhibitor, and it can significantly enhance the mechanical and electrical properties of the final ceramic body.
Scandia-Stabilized Zirconia (ScSZ)
Scandia-stabilized zirconia is a leading material for solid oxide fuel cell (SOFC) electrolytes due to its exceptionally high oxygen ion conductivity. Scandium sulfate can be used as a precursor in the synthesis of ScSZ powders.
Key Performance Enhancements:
-
High Ionic Conductivity: 10 mol% scandia-stabilized zirconia (10ScSZ) exhibits the highest oxygen ion conductivity among zirconia-based electrolytes, approximately 3-4 times that of yttria-stabilized zirconia (YSZ).[1]
-
Improved Mechanical Strength: The mechanical strength of 10ScSZ is roughly double that of 8YSZ.[1]
-
Phase Stability: Co-doping with other oxides like ceria (CeO₂) can enhance the stability of the desirable cubic phase at intermediate operating temperatures (500-700°C).
Quantitative Data: Properties of Scandia-Stabilized Zirconia
| Property | Value | Conditions |
| Ionic Conductivity | 0.18 S/cm | 6 mol% Sc₂O₃, at 1000°C[2] |
| 0.15 S/cm | 5 mol% Sc₂O₃, at 1000°C[2] | |
| ~0.1 S/cm | 10 mol% Sc₂O₃, at 800°C | |
| Fracture Strength | 1770 MPa | 3.5 mol% Sc₂O₃, HIPed[2] |
| 1330 MPa | 5 mol% Sc₂O₃, HIPed[2] | |
| Fracture Toughness | 5.6 MPa·m¹/² | 3.5 mol% Sc₂O₃, HIPed[2] |
| 4.8 MPa·m¹/² | 5 mol% Sc₂O₃, HIPed[2] | |
| ~3 MPa·m¹/² | 10 mol% Sc₂O₃, 1 mol% CeO₂, sintered at 1300-1550°C[3] | |
| Vickers Hardness | 13-14.6 GPa | 10 mol% Sc₂O₃, 1 mol% CeO₂, sintered at 1300-1550°C[3] |
| Coefficient of Thermal Expansion (CTE) | 9.9 - 10.2 ppm/°C | 9.2 mol% Sc₂O₃ |
Scandia-Doped Alumina (B75360) and Other Oxide Ceramics
The addition of scandium oxide can also modify the properties of other ceramics like alumina (Al₂O₃) and gadolinium zirconate (Gd₂Zr₂O₇).
Quantitative Data: Properties of Other Scandia-Doped Ceramics
| Ceramic System | Sc₂O₃ Content | Property | Value |
| (Gd₁₋ₓScₓ)₂Zr₂O₇ | x = 0.075 | Avg. CTE (25-1500°C) | ~11.2 x 10⁻⁶ K⁻¹[4] |
| In₂-xScₓ(WO₄)₃ | x = 0.9 | Avg. Linear CTE (25-700°C) | -5.45 x 10⁻⁶ °C⁻¹[5] |
| Ba(Zr₀.₁Ti₀.₉)O₃ | Doped | Grain Size Reduction | ~40µm to ~5µm[6] |
Application in Specialty Glass Manufacturing
In glass manufacturing, scandium sulfate serves as a precursor to scandium oxide, which acts as a network modifier or an intermediate in silicate (B1173343) and borosilicate glasses.[7] The high field strength of the Sc³⁺ ion leads to a more tightly packed glass structure.[7] This modification enhances various optical and physical properties, making these glasses suitable for high-end optics like lenses and prisms.[7]
Key Performance Enhancements:
-
Increased Refractive Index: Scandium oxide significantly increases the refractive index of glass, a critical property for optical components.[7]
-
Enhanced Mechanical Properties: The addition of scandia tends to increase the density, Young's modulus, and hardness of the glass.[7]
-
Improved Thermal Resistance: Scandium oxide contributes to making glass stronger and more resistant to heat.[8]
Quantitative Data: Properties of Scandium-Doped Glasses
Table 1: Properties of Scandium-Doped Lithium Aluminum Borate Glasses Glass System: 70B₂O₅ – 20Li₂O – (10-x)Al₂O₃ – xSc₂O₃
| Sc₂O₃ (mol%) | Density (g/cm³) | Young's Modulus (GPa) | Bulk Modulus (GPa) | Shear Modulus (GPa) | Poisson's Ratio |
| 0 | 2.58 | 78.5 | 45.8 | 31.8 | 0.23 |
| 0.2 | 2.61 | 80.2 | 47.1 | 32.7 | 0.24 |
| 0.4 | 2.64 | 81.9 | 48.5 | 33.6 | 0.24 |
| 0.6 | 2.67 | 83.7 | 49.9 | 34.5 | 0.25 |
| 0.8 | 2.70 | 85.5 | 51.4 | 35.5 | 0.25 |
| 1.0 | 2.73 | 87.4 | 52.9 | 36.5 | 0.26 |
Table 2: Properties of Scandium Aluminosilicate Glasses
| Glass Composition (mol%) | Density (g/cm³) | Vickers Hardness (GPa) | Refractive Index (at 589.3 nm) |
| 15Sc₂O₃-25Al₂O₃-60SiO₂ | 3.15 | 9.3 | Not Reported |
| 10Sc₂O₃-30Al₂O₃-60SiO₂ | 3.05 | 9.1 | Not Reported |
| General Sc₂O₃ | 3.86 | - | ~1.95 (at 550 nm)[7] |
Experimental Protocols
The following protocols are generalized methodologies. Specific parameters should be optimized based on the material system and desired properties.
Protocol 1: Preparation of Scandia-Stabilized Zirconia (ScSZ) Powder via Co-Precipitation using Scandium Sulfate
This protocol describes the synthesis of ScSZ nanopowder, which can then be used to fabricate dense ceramics.
Workflow Diagram:
Caption: Workflow for ScSZ powder synthesis.
Methodology:
-
Solution Preparation:
-
Calculate the required amounts of zirconium oxychloride (ZrOCl₂·8H₂O) and scandium sulfate (Sc₂(SO₄)₃) to achieve the desired molar ratio of ZrO₂ and Sc₂O₃ (e.g., 10 mol% Sc₂O₃).
-
Dissolve the calculated amounts of the precursor salts in deionized water to form a mixed metal salt solution.
-
Prepare a separate precipitant solution, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
-
Co-precipitation:
-
Slowly add the mixed metal salt solution to the vigorously stirred precipitant solution. Alternatively, the precipitant can be added to the salt solution.
-
Continuously monitor and maintain a constant pH during the precipitation process (e.g., pH 9-10).
-
-
Washing and Drying:
-
Age the resulting slurry for a specified time (e.g., 24 hours) to ensure complete precipitation.
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate multiple times with deionized water to remove residual ions (especially chloride and sulfate) and then with ethanol to reduce agglomeration.
-
Dry the washed precipitate in an oven at a temperature between 80-120°C until a constant weight is achieved.
-
-
Calcination:
-
Calcine the dried precursor powder in a furnace. The calcination temperature and duration are critical for the formation of the desired crystalline phase and particle size. A typical temperature for the decomposition of the sulfate precursor to oxide is ≥1000°C. For example, calcining at 1100°C for 4 hours can yield Sc₂O₃ nanopowder.
-
The resulting powder is scandia-stabilized zirconia, ready for ceramic processing (e.g., pressing and sintering).
-
Protocol 2: Fabrication of Scandium-Doped Specialty Glass
This protocol outlines the melt-quenching technique for producing scandium-doped glass, where scandium sulfate is used as the raw material for in-situ generation of scandium oxide.
Logical Relationship Diagram:
References
- 1. fuelcellmaterials.com [fuelcellmaterials.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Scandium Oxide: Production and Uses | Scandium [scandium.org]
Application Notes and Protocols: Scandium Sulfate as a Precursor for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. Scandium(III)-based MOFs are of particular interest due to their potential for high thermal and hydrolytic stability. While scandium nitrate (B79036) and chloride are common precursors, scandium sulfate (B86663) offers an alternative scandium source for the synthesis of these advanced materials. This document provides detailed application notes and protocols for the use of scandium sulfate in the synthesis of scandium-based MOFs.
Applications of Scandium-Based MOFs
Scandium-based MOFs have demonstrated potential in several key areas:
-
Gas Storage and Separation: The inherent porosity of Sc-MOFs allows for the storage of gases such as hydrogen and carbon dioxide. The specific surface area and pore characteristics of the MOF can be tuned to selectively adsorb certain gases over others.
-
Catalysis: The Lewis acidic nature of the scandium(III) centers in Sc-MOFs can be exploited for various catalytic applications in organic synthesis. The well-defined and isolated active sites within the MOF structure can lead to high selectivity and activity.
-
Drug Delivery: The porous structure of Sc-MOFs can be utilized to encapsulate therapeutic agents. The tunable nature of the framework allows for the controlled release of drugs, and the biocompatibility of certain Sc-MOFs is an active area of research.[1][2][3]
Data Presentation: Properties of Scandium-Based MOFs
The following table summarizes key quantitative data for several scandium-based MOFs. It is important to note that these specific examples were not necessarily synthesized using scandium sulfate, but they represent the typical properties of Sc-MOFs.
| MOF Name | Scandium Precursor Used in Literature | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g) | Reference |
| MIL-100(Sc) | Scandium nitrate | ~2400 | 0.72 | 21.3 (at 196 K) | [4] |
| Sc₂(BDC)₃ | Not Specified | Not Specified | 0.26 | 5.5 (at 196 K) | [4] |
| Sc-ABTC | Not Specified | Not Specified | 0.57 | 13.1 (at 196 K) | [4] |
| Sc-CAU-11 | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
While specific literature detailing the use of scandium sulfate for the synthesis of common Sc-MOFs like MIL-100(Sc) is limited, a general hydrothermal/solvothermal approach can be adapted. The following is a representative protocol for the synthesis of a hypothetical scandium-based MOF, designated as Sc-MOF-S1 , using scandium sulfate.
Protocol 1: Hydrothermal Synthesis of Sc-MOF-S1
This protocol describes a general procedure for the synthesis of a scandium-based MOF using scandium sulfate and a carboxylate-based organic linker (e.g., 1,4-benzenedicarboxylic acid - H₂BDC).
Materials:
-
Scandium(III) sulfate (Sc₂(SO₄)₃)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve 0.1 mmol of scandium sulfate (Sc₂(SO₄)₃) in 5 mL of deionized water.
-
In a separate 20 mL glass vial, dissolve 0.15 mmol of 1,4-benzenedicarboxylic acid (H₂BDC) in 5 mL of N,N-dimethylformamide (DMF).
-
-
Mixing and Sealing:
-
Combine the two solutions in the Teflon liner of a 23 mL stainless-steel autoclave.
-
Stir the mixture for 15 minutes to ensure homogeneity.
-
Seal the autoclave tightly.
-
-
Hydrothermal Reaction:
-
Place the sealed autoclave in a preheated oven at 150°C.
-
Maintain the temperature for 48 hours.
-
-
Cooling and Product Recovery:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting white precipitate by filtration or centrifugation.
-
-
Washing and Activation:
-
Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Wash with a volatile solvent such as ethanol (B145695) (3 x 10 mL).
-
Dry the purified product in a vacuum oven at 120°C for 12 hours to activate the framework.
-
Visualizations
Diagram 1: General Synthesis Workflow for Scandium-Based MOFs
Caption: A generalized workflow for the synthesis of scandium-based MOFs.
Diagram 2: Logical Relationship of MOF Components
Caption: The relationship between the core components and resulting properties of a MOF.
Conclusion
Scandium sulfate is a viable precursor for the synthesis of scandium-based MOFs. While detailed protocols in the existing literature are not as prevalent as for other scandium salts, the fundamental principles of hydrothermal and solvothermal synthesis can be readily applied. The resulting Sc-MOFs are expected to exhibit the high thermal and chemical stability characteristic of this class of materials, making them suitable for a range of applications. Further research into the specific effects of the sulfate anion on the kinetics of MOF formation and the final product's properties is warranted.
References
Doping of Electronic Materials with Scandium Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doping is a fundamental process in tailoring the electronic properties of materials for a vast array of applications. The introduction of specific impurities, or dopants, into a host material can significantly alter its electrical conductivity, carrier concentration, and band structure, thereby enabling the fabrication of advanced electronic and optoelectronic devices. Scandium, a rare-earth element, has emerged as a promising dopant for enhancing the performance of various electronic materials. While various scandium precursors can be utilized, this document focuses on the application and protocols for doping materials using scandium sulfate (B86663) (Sc₂(SO₄)₃).
Scandium doping has been shown to improve the stability and performance of materials in diverse applications, from transparent conducting oxides to energy storage systems. For instance, scandium doping in sodium manganese oxides has been demonstrated to significantly enhance the cycling stability of Na-ion batteries.[1] In thermoelectric materials like indium oxide, scandium doping can modulate the carrier concentration and reduce thermal conductivity, leading to an improved thermoelectric figure of merit.[2]
These application notes provide an overview of the effects of scandium doping and present generalized protocols for incorporating scandium sulfate as a dopant precursor in common material synthesis techniques.
Applications of Scandium Doping in Electronic Materials
The introduction of scandium into various material lattices can lead to significant improvements in their electronic and structural properties.
-
Thermoelectric Materials: Scandium doping in materials like indium oxide (In₂O₃) can enhance their thermoelectric performance. By substituting for indium ions, scandium can increase carrier concentration while simultaneously introducing point defects that scatter phonons, thereby reducing lattice thermal conductivity. This combined effect can lead to a higher thermoelectric figure of merit (ZT), making the material more efficient for waste heat recovery and solid-state cooling applications.[2]
-
Transparent Conducting Oxides (TCOs): Scandium can be used as a dopant in TCOs to modify their electrical conductivity and optical transparency. The precise control of scandium concentration allows for the tuning of carrier density, which is crucial for optimizing the performance of devices such as solar cells, flat-panel displays, and smart windows.
-
Energy Storage: In the realm of battery technology, scandium doping has been shown to enhance the structural stability of cathode materials. For example, in sodium-ion batteries with sodium manganese oxide cathodes, scandium doping helps to mitigate the detrimental Jahn-Teller distortion during charge-discharge cycles, leading to improved capacity retention and longer battery life.[1]
-
III-Nitride Semiconductors: Scandium-containing III-nitride alloys (Sc-III-nitrides) are being explored for next-generation high-frequency and high-power electronics, as well as for ultraviolet (UV) optoelectronics. While not directly using scandium sulfate in the provided research, the electrical properties of these materials can be tuned by introducing dopants.[3]
Data Presentation: Effects of Scandium Doping
The following tables summarize the reported effects of scandium doping on the properties of various electronic materials. It is important to note that the specific precursor used for doping was not always scandium sulfate in the cited literature.
Table 1: Impact of Scandium Doping on Thermoelectric Properties of Indium Oxide
| Property | Undoped In₂O₃ | Sc-doped In₂O₃ | Reference |
| Thermoelectric Figure of Merit (ZT) | ~0.055 | ~0.188 | [2] |
| Effect on Carrier Concentration | Lower | Higher (initially) | [2] |
| Effect on Carrier Mobility | Higher | Lower (due to scattering) | [2] |
| Effect on Thermal Conductivity | Higher | Significantly Lower | [2] |
Table 2: Influence of Scandium Doping on Sodium-Ion Battery Cathode Performance
| Parameter | Non-doped Na₂/₃MnO₂ | Sc-doped Na₂/₃[Mn₁-xScx]O₂ | Reference |
| Cycling Stability | Significant capacity fading | Substantial improvement | [1] |
| Crystallinity during Cycling | Degrades | Maintained | [1] |
| Structural Stability | Prone to distortion | Improved stability | [1] |
Experimental Protocols
While specific, detailed protocols for the use of scandium sulfate as a dopant precursor are not widely published, the following are generalized protocols for common solution-based synthesis methods, adapted for the use of scandium sulfate. Researchers should optimize the parameters for their specific material system and desired properties.
Protocol 1: Sol-Gel Synthesis of Scandium-Doped Metal Oxides
The sol-gel method is a versatile technique for preparing oxide materials with high homogeneity at relatively low temperatures.[4]
Objective: To synthesize a scandium-doped metal oxide (e.g., ZnO, TiO₂) powder or thin film using scandium sulfate as the dopant precursor.
Materials:
-
Metal precursor (e.g., zinc acetate, titanium isopropoxide)
-
Scandium sulfate (Sc₂(SO₄)₃)
-
Solvent (e.g., ethanol (B145695), 2-methoxyethanol)
-
Stabilizer/Complexing agent (e.g., monoethanolamine, acetylacetone)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve the main metal precursor in the chosen solvent with vigorous stirring.
-
Dopant Solution Preparation: In a separate container, dissolve the desired amount of scandium sulfate in a small amount of deionized water or the solvent. Gentle heating may be required to aid dissolution.
-
Mixing: Add the scandium sulfate solution dropwise to the main metal precursor solution while stirring continuously.
-
Hydrolysis and Condensation: Add a controlled amount of deionized water and a stabilizer/complexing agent to the mixed solution to initiate hydrolysis and condensation reactions, leading to the formation of a sol.
-
Aging: Allow the sol to age for a specified period (typically 24-48 hours) at room temperature to form a gel.
-
Drying: Dry the gel in an oven at a temperature typically between 60°C and 100°C to remove the solvent and other volatile components.
-
Calcination: Calcine the dried gel at a high temperature (e.g., 400-800°C) in a furnace to crystallize the doped metal oxide and remove residual organic compounds. The exact temperature and duration will depend on the specific material.
-
Characterization: Analyze the resulting powder or thin film for its structural, morphological, and electronic properties.
Protocol 2: Hydrothermal Synthesis of Scandium-Doped Materials
The hydrothermal method utilizes high-pressure and high-temperature aqueous solutions to crystallize materials directly from solution.[5][6]
Objective: To synthesize crystalline scandium-doped semiconductor materials.
Materials:
-
Main cation precursor (e.g., a soluble salt of the metal to be doped)
-
Anion source (e.g., selenourea (B1239437) for selenides)
-
Scandium sulfate (Sc₂(SO₄)₃)
-
Solvent (typically deionized water)
-
Substrates (if preparing thin films)
Procedure:
-
Precursor Solution Preparation: Dissolve the main cation precursor and the anion source in deionized water.
-
Dopant Addition: Add the desired amount of scandium sulfate to the precursor solution and stir until fully dissolved.
-
Autoclave Setup: Transfer the final solution into a Teflon-lined stainless-steel autoclave. If preparing thin films, place the cleaned substrates inside the autoclave, typically facing down.
-
Hydrothermal Reaction: Seal the autoclave and place it in an oven. Heat the autoclave to the desired reaction temperature (e.g., 150-250°C) and maintain it for a specific duration (e.g., 4-24 hours).
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.
-
Washing and Drying: Collect the resulting powder or coated substrates. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts. Dry the final product in an oven at a low temperature (e.g., 60-80°C).
-
Characterization: Characterize the synthesized material for its properties.
Protocol 3: Spray Pyrolysis Deposition of Scandium-Doped Thin Films
Spray pyrolysis is a cost-effective technique for depositing thin films over large areas.[7][8]
Objective: To deposit a scandium-doped thin film onto a heated substrate.
Materials:
-
Metal salt precursor (e.g., chloride or nitrate (B79036) of the primary metal)
-
Scandium sulfate (Sc₂(SO₄)₃)
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
Substrates (e.g., glass, silicon)
Procedure:
-
Precursor Solution Preparation: Prepare a dilute aqueous or alcoholic solution of the primary metal salt.
-
Dopant Addition: Dissolve the desired concentration of scandium sulfate in the precursor solution. Ensure complete dissolution.
-
Substrate Preparation: Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Deposition:
-
Heat the substrates to the desired deposition temperature (typically 250-500°C) on a hot plate or in a furnace.
-
Atomize the precursor solution into fine droplets using a spray nozzle (e.g., pneumatic or ultrasonic).
-
Direct the spray onto the heated substrates. The droplets undergo pyrolysis upon contact with the hot surface, forming the doped thin film.
-
-
Annealing (Optional): The as-deposited films may be annealed at a higher temperature to improve crystallinity and electronic properties.
-
Characterization: Analyze the deposited thin films for their thickness, structure, morphology, and electronic characteristics.
Visualizations
Experimental Workflow for Sol-Gel Synthesis
Caption: Workflow for sol-gel synthesis of scandium-doped materials.
General Process for Material Doping and Characterization
Caption: General workflow for synthesis and characterization of scandium-doped materials.
References
- 1. electronicdesign.com [electronicdesign.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sol–Gel Technology Applied to Materials Science: Synthesis, Characterization and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Step Hydrothermal Synthesis of Sn-Doped Sb2Se3 for Solar Hydrogen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols: The Role of Scandium Precursors in the Synthesis of Advanced Aluminum Alloys
Introduction
Scandium is a potent alloying element for aluminum, imparting significant improvements in strength, grain structure, and weldability. While scandium may exist as a sulfate (B86663) during the hydrometallurgical extraction and refining processes, it is not directly utilized in this form for the synthesis of advanced alloys. Instead, scandium sulfate is a precursor that is converted into more stable compounds, primarily scandium oxide (Sc₂O₃) or scandium fluoride (B91410) (ScF₃), before being introduced into an aluminum melt. These compounds are then used to create a master alloy, which is subsequently used to introduce scandium into the final alloy composition.
This document provides detailed application notes and protocols for the synthesis of advanced aluminum-scandium (Al-Sc) alloys, focusing on the use of scandium oxide as the starting precursor.
Key Benefits of Scandium in Aluminum Alloys:
-
Grain Refinement: Scandium is an exceptional grain refiner in cast aluminum alloys.[1][2]
-
Increased Strength: The addition of scandium leads to the formation of Al₃Sc precipitates, which significantly strengthen the aluminum matrix.[1][3][4] This strengthening effect is achieved through both precipitation hardening and grain refinement.[1]
-
Improved Weldability: The addition of scandium mitigates hot cracking during welding, a common issue with high-strength aluminum alloys.[3][4]
-
Enhanced Thermal Stability: The Al₃Sc precipitates are resistant to coarsening at elevated temperatures (around 350°C), allowing the alloys to retain their strength at temperatures where conventional aluminum alloys would weaken.[1][3][4]
-
Inhibition of Recrystallization: Scandium effectively inhibits recrystallization during heat treatment, which helps to maintain a fine-grained structure and the associated high strength.[3][4]
Data Presentation: Quantitative Overview
The following tables summarize key quantitative data related to the composition and properties of scandium-containing alloys.
Table 1: Composition of Al-Sc Master Alloys
| Master Alloy | Scandium Content (wt%) | Aluminum Content (wt%) | Typical Precursor |
| Al-Sc | 2 | Balance | Sc₂O₃ or ScF₃ |
| Al-Sc | 1 - 20 | Balance | Sc₂O₃ or ScF₃ |
Data sourced from multiple references indicating common industrial master alloy compositions.[2]
Table 2: Effect of Scandium Addition on Aluminum Alloy Properties
| Property | Effect | Typical Scandium Addition (wt%) | Reference |
| Yield Strength | Increase of 50-70 MPa | 0.1 - 0.5 | [1] |
| Grain Size | Significant Reduction | 0.1 - 0.5 | [3][5] |
| Recrystallization Temperature | Increased | 0.1 - 0.5 | [3][4] |
| Weldability | Improved resistance to hot cracking | 0.1 - 0.5 | [3][4] |
Experimental Protocols
The following protocols describe the synthesis of an Al-Sc master alloy from scandium oxide via aluminothermic reduction and the subsequent use of this master alloy to produce an advanced aluminum alloy.
Protocol 1: Synthesis of Al-Sc Master Alloy via Aluminothermic Reduction of Scandium Oxide
This protocol is based on the principle of reducing scandium oxide with aluminum in a molten salt flux.
Materials:
-
Scandium oxide (Sc₂O₃) powder (99.9% purity)
-
Pure aluminum (99.9% purity)
-
Flux mixture (e.g., a combination of alkali metal chlorides and fluorides)
-
Graphite (B72142) crucible
-
Inert atmosphere furnace (e.g., argon)
Procedure:
-
Preparation:
-
Thoroughly dry the scandium oxide powder and the flux components to remove any moisture.
-
Prepare a physical mixture of scandium oxide powder and the flux.
-
-
Melting and Reduction:
-
Place the pure aluminum in the graphite crucible and heat it in the inert atmosphere furnace to a temperature above the melting point of aluminum (typically 750-950°C).
-
Once the aluminum is molten, gradually add the scandium oxide-flux mixture to the melt while stirring. The flux helps to dissolve the scandium oxide and facilitates the reaction with aluminum.
-
Maintain the temperature and continue stirring for a sufficient duration (e.g., 30-60 minutes) to ensure complete reduction of the scandium oxide and homogenization of the scandium in the aluminum melt.
-
-
Casting and Solidification:
-
After the reaction is complete, allow the melt to settle, separating the molten Al-Sc alloy from the flux slag.
-
Carefully pour the molten Al-Sc master alloy into a preheated mold and allow it to solidify under an inert atmosphere.
-
-
Post-Processing and Analysis:
-
Once cooled, remove the master alloy ingot from the mold.
-
The slag can be mechanically separated.
-
Analyze the chemical composition of the master alloy using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or X-ray Fluorescence (XRF) to confirm the scandium concentration.
-
Protocol 2: Synthesis of an Advanced Al-Sc Alloy
This protocol describes the use of the Al-Sc master alloy to create a final alloy with a specific scandium concentration.
Materials:
-
Base aluminum alloy (e.g., 5000, 6000, or 7000 series)
-
Al-Sc master alloy (e.g., 2 wt% Sc)
-
Furnace for melting aluminum alloys
-
Stirring mechanism (e.g., graphite impeller)
-
Casting mold
Procedure:
-
Melting the Base Alloy:
-
Charge the base aluminum alloy into a crucible and melt it in the furnace at the appropriate temperature for the specific alloy.
-
-
Addition of Master Alloy:
-
Calculate the required amount of Al-Sc master alloy to achieve the desired final scandium concentration in the alloy (typically 0.1-0.5 wt%).
-
Once the base alloy is fully molten and at the target temperature, add the calculated amount of the Al-Sc master alloy to the melt.
-
-
Homogenization:
-
Stir the molten alloy thoroughly for several minutes to ensure the complete dissolution and uniform distribution of the scandium from the master alloy.
-
-
Casting:
-
Skim any dross from the surface of the melt.
-
Pour the molten Al-Sc alloy into a preheated mold of the desired shape.
-
-
Heat Treatment (Optional):
-
Depending on the base alloy and desired properties, the cast Al-Sc alloy may undergo subsequent heat treatment processes (e.g., solutionizing, quenching, and aging) to optimize the microstructure and mechanical properties.
-
Visualizations
Diagram 1: Overall Workflow for Al-Sc Alloy Synthesis
Caption: Workflow from scandium sulfate to advanced Al-Sc alloy.
Diagram 2: Logical Relationship of Scandium's Influence on Alloy Properties
Caption: Influence of scandium on the microstructure and properties of aluminum alloys.
References
- 1. US10988830B2 - Scandium master alloy production - Google Patents [patents.google.com]
- 2. ariel.ac.il [ariel.ac.il]
- 3. US10450634B2 - Scandium-containing master alloys and method for making the same - Google Patents [patents.google.com]
- 4. scandiummining.com [scandiummining.com]
- 5. WO2019040016A2 - Production method for scandium metal and al-sc alloys via electrolysis of fluorinated scandium salts obtained by the calcination of scandium compound in the form of (nh 4)2nascf6 - Google Patents [patents.google.com]
Application Notes and Protocols for Scandium-Catalyzed Polymerization
Introduction
This document provides detailed application notes and experimental protocols for the use of scandium-based catalysts in polymerization reactions. Due to the limited documented use of scandium sulfate (B86663) as a polymerization catalyst, this guide focuses on the well-established and versatile Lewis acid catalyst, scandium trifluoromethanesulfonate, commonly known as scandium triflate (Sc(OTf)₃).
Scandium triflate is recognized for its high catalytic activity in various organic transformations, including the ring-opening polymerization (ROP) of cyclic esters.[1][2] This application note will specifically detail the experimental setup for the Sc(OTf)₃-catalyzed ring-opening polymerization of ε-caprolactone, a process that yields biodegradable and biocompatible polyesters.[1][3][4] These protocols are designed for researchers and scientists in the fields of polymer chemistry, materials science, and drug development.
Catalytic System: Scandium Triflate
Scandium triflate is a powerful Lewis acid that effectively activates the carbonyl group of cyclic esters, facilitating nucleophilic attack and subsequent polymerization.[4] Its stability in the presence of water and its ability to be recovered and reused make it an attractive catalyst for green chemistry applications.[3]
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
This protocol describes a general procedure for the controlled polymerization of ε-caprolactone using scandium triflate as a catalyst and an alcohol as an initiator.
Materials:
-
Scandium triflate (Sc(OTf)₃)
-
ε-Caprolactone (CL)
-
Benzyl (B1604629) alcohol (BnOH) or other alcohol initiator
-
Toluene (B28343), anhydrous
-
Methanol
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Equipment:
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes and needles
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Preparation of Glassware: All glassware should be thoroughly oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: In a typical experiment, a Schlenk flask equipped with a magnetic stir bar is charged with scandium triflate (e.g., 0.05 mmol). The flask is then evacuated and backfilled with nitrogen or argon three times.
-
Addition of Reagents: Anhydrous toluene is added to the flask via syringe to dissolve the catalyst. Subsequently, the desired amount of ε-caprolactone (e.g., 5 mmol) and the initiator, benzyl alcohol (e.g., 0.05 mmol), are added sequentially via syringe.
-
Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 25-60 °C) for a specified duration (e.g., 1-24 hours).[3] The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Quenching and Polymer Precipitation: Upon completion, the polymerization is quenched by the addition of a small amount of methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of cold methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, redissolved in dichloromethane, and reprecipitated in cold methanol. This process is repeated twice to ensure the removal of any residual monomer and catalyst. The final polymer is dried under vacuum to a constant weight.
-
Characterization: The resulting poly(ε-caprolactone) (PCL) is characterized to determine its molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The chemical structure and end-groups can be confirmed by ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize typical quantitative data for the Sc(OTf)₃-catalyzed polymerization of ε-caprolactone under various conditions.
Table 1: Effect of Catalyst Loading on ε-Caprolactone Polymerization
| Entry | [CL]:[Sc]:[BnOH] | Time (h) | Temp (°C) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 100:1:1 | 6 | 25 | 95 | 10,800 | 1.15 |
| 2 | 200:1:1 | 12 | 25 | 92 | 21,500 | 1.20 |
| 3 | 500:1:1 | 24 | 25 | 88 | 48,000 | 1.25 |
Table 2: Effect of Temperature on ε-Caprolactone Polymerization
| Entry | [CL]:[Sc]:[BnOH] | Time (h) | Temp (°C) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 100:1:1 | 4 | 40 | 98 | 11,000 | 1.18 |
| 2 | 100:1:1 | 2 | 60 | 99 | 11,200 | 1.16 |
Note: The data presented in these tables are representative and have been compiled from typical results found in the literature. Actual results may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Sc(OTf)₃-catalyzed ROP of ε-caprolactone.
Proposed Catalytic Cycle
Caption: Proposed mechanism for Sc(OTf)₃-catalyzed ROP of ε-caprolactone.
References
Application Notes and Protocols: Scandium Sulfate as an Electrolyte Additive in Battery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of next-generation energy storage solutions with enhanced performance, safety, and cycle life is a primary focus of battery research. Electrolyte engineering, particularly the use of functional additives, has emerged as a cost-effective and highly effective strategy to improve battery performance. This document details the application of scandium sulfate (B86663), as a source of trivalent scandium ions (Sc³⁺), as an electrolyte additive, with a primary focus on its demonstrated benefits in aqueous zinc-ion batteries (ZIBs). While direct research on scandium sulfate is limited, the effects of Sc³⁺ ions from other scandium salts like scandium triflate have shown significant promise in stabilizing zinc metal anodes.
Scandium ions in the electrolyte can effectively suppress zinc dendrite growth, a critical failure mechanism in ZIBs, by modulating the electrodeposition of zinc. The presence of Sc³⁺ ions has been shown to decrease the nucleation overpotential and increase the kinetics for zinc plating and stripping, leading to more uniform zinc deposition and improved cycling stability.[1][2] These benefits make scandium sulfate a compelling candidate for researchers exploring advanced electrolyte formulations.
Mechanism of Action of Scandium Ions
The addition of Sc³⁺ to an aqueous electrolyte influences the electrochemical behavior of the zinc anode. The proposed mechanism involves the electrostatic shielding effect of Sc³⁺ ions at the electrode-electrolyte interface. During zinc deposition, the positively charged Sc³⁺ ions are believed to accumulate at the tips of any forming zinc protrusions. This localized positive charge repels incoming Zn²⁺ ions, redirecting them to deposit in the valleys or flatter regions of the anode surface. This "tip-blocking" effect promotes a more uniform and dendrite-free zinc deposition, thereby enhancing the cycling stability and lifespan of the battery.
Figure 1. The logical flow of the effect of Sc³⁺ additive on mitigating dendrite formation.
Quantitative Data on Performance Improvements
The following table summarizes the key performance enhancements observed in aqueous zinc-ion batteries with the addition of Sc³⁺ to the electrolyte. The data is based on studies using scandium-based additives.
| Performance Metric | Baseline Electrolyte (e.g., 2M ZnSO₄) | Electrolyte with Sc³⁺ Additive (e.g., 1.0 mol% Sc³⁺) | Reference |
| Coulombic Efficiency | Fluctuates and decays rapidly | Consistently high and stable | [1] |
| Cycling Stability | Short cycle life due to dendrites | Significantly extended cycle life | [1][2] |
| Nucleation Overpotential | Higher | Lowered | [1] |
| Zn Plating/Stripping Kinetics | Slower | Increased | [1] |
| Rate Capability | Limited | Enhanced | [1] |
Experimental Protocols
Preparation of Scandium Sulfate-Containing Electrolyte
This protocol describes the preparation of a standard aqueous zinc sulfate electrolyte with the addition of scandium sulfate.
Materials:
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O, battery grade)
-
Scandium (III) sulfate (Sc₂(SO₄)₃, high purity)
-
Deionized water (DI water, resistivity > 18 MΩ·cm)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Argon-filled glovebox (optional, for minimizing atmospheric contamination)
Procedure:
-
Prepare the base electrolyte:
-
To prepare a 2 M ZnSO₄ solution, dissolve 57.50 g of ZnSO₄·7H₂O in a sufficient amount of DI water in a 100 mL volumetric flask.
-
Stir the solution using a magnetic stirrer until the salt is completely dissolved.
-
Add DI water to the 100 mL mark.
-
-
Add scandium sulfate:
-
To achieve a 1.0 mol% Sc³⁺ concentration relative to Zn²⁺, calculate the required amount of Sc₂(SO₄)₃. For a 2 M ZnSO₄ solution, this corresponds to a 0.02 M Sc³⁺ concentration.
-
Weigh the calculated amount of Sc₂(SO₄)₃ and add it to the prepared ZnSO₄ solution.
-
Stir the solution thoroughly until the scandium sulfate is fully dissolved. The use of an ultrasonic bath can aid in dissolution.
-
-
Storage:
-
Store the prepared electrolyte in a sealed container, preferably in an inert atmosphere (e.g., inside a glovebox) to prevent contamination.
-
Figure 2. A generalized experimental workflow for evaluating the effect of scandium sulfate additive.
Coin Cell Assembly (CR2032)
Components:
-
Zinc foil anode (e.g., 12 mm diameter)
-
Cathode material (e.g., V₂O₅ coated on a current collector)
-
Glass fiber separator (e.g., Whatman GF/D)
-
Prepared electrolyte (with and without scandium sulfate for comparison)
-
CR2032 coin cell components (casings, spacers, springs)
-
Coin cell crimper
Procedure (inside an argon-filled glovebox):
-
Place the cathode in the bottom casing of the coin cell.
-
Add a few drops of the electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to saturate the separator.
-
Place the zinc foil anode on top of the separator.
-
Add a spacer and a spring.
-
Place the top casing and crimp the coin cell using a coin cell crimper to ensure a hermetic seal.
-
Let the assembled cells rest for several hours to ensure complete wetting of the components with the electrolyte before testing.
Electrochemical Characterization
Instrumentation:
-
Battery cycler (e.g., Landt, Neware)
-
Potentiostat/Galvanostat with impedance spectroscopy capability
a) Galvanostatic Cycling:
-
Purpose: To evaluate the cycling stability and coulombic efficiency.
-
Protocol: Cycle the assembled cells at a constant current density (e.g., 1 A g⁻¹) within a defined voltage window (e.g., 0.2 - 1.6 V for a Zn||V₂O₅ cell). Record the charge and discharge capacities for each cycle to determine the coulombic efficiency and capacity retention.
b) Rate Capability Test:
-
Purpose: To assess the battery's performance at different charge/discharge rates.
-
Protocol: Cycle the cells at progressively increasing current densities (e.g., 0.5, 1, 2, 5, and 10 A g⁻¹) for a set number of cycles at each rate. Then, return to a lower current density to check for capacity recovery.
c) Cyclic Voltammetry (CV):
-
Purpose: To investigate the electrochemical reactions and kinetics.
-
Protocol: In a three-electrode setup (with a zinc working electrode, a zinc counter electrode, and a reference electrode), sweep the potential at a specific scan rate (e.g., 1 mV s⁻¹) to observe the zinc stripping and plating peaks.
d) Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To analyze the interfacial resistance and ion transport properties.
-
Protocol: Apply a small AC voltage perturbation (e.g., 5 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge to obtain a Nyquist plot.
Concluding Remarks
The use of scandium sulfate as a source of Sc³⁺ ions presents a promising avenue for enhancing the performance of aqueous zinc-ion batteries. The "tip-blocking" mechanism effectively mitigates dendrite formation, leading to significant improvements in cycling stability and coulombic efficiency. The protocols outlined in this document provide a comprehensive framework for researchers to prepare and evaluate electrolytes containing scandium sulfate and to characterize their impact on battery performance. Further research is encouraged to explore the optimal concentration of scandium sulfate and its effects in other battery chemistries.
References
Application Notes and Protocols for Scandium-Catalyzed Michael Addition Reactions
Introduction
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). Lewis acids are frequently employed to catalyze this reaction by activating the Michael acceptor. Among various Lewis acids, scandium compounds have emerged as powerful catalysts. While the user specifically inquired about scandium sulfate (B86663), a thorough review of the scientific literature indicates that scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) is the overwhelmingly preferred and documented scandium-based catalyst for Michael addition reactions. Protocols specifically employing scandium sulfate are not readily found in published literature. Therefore, these application notes will focus on the well-established protocols using scandium triflate, which serves as a close and effective analogue.
These protocols are intended for researchers, scientists, and professionals in drug development who are interested in employing scandium-catalyzed Michael additions in their synthetic workflows.
General Workflow for Scandium-Catalyzed Michael Addition
The general experimental procedure for a scandium-catalyzed Michael addition is straightforward and can be adapted for a wide range of substrates. The following diagram illustrates a typical workflow.
Caption: General experimental workflow for a scandium-catalyzed Michael addition.
Protocol 1: Asymmetric Michael Addition of Malonates to Enynes
This protocol describes the enantioselective Michael addition of dialkyl malonates to enynes, catalyzed by a chiral scandium complex. This reaction is valuable for the synthesis of functionalized chiral allenes.[1]
Catalytic Cycle
The proposed catalytic cycle involves the coordination of the chiral ligand and the enyne to the scandium(III) center, followed by the nucleophilic attack of the enolate.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Experimental Protocol
Materials:
-
Sc(OTf)₃ (10 mol%)
-
Chiral N,N'-dioxide ligand (10 mol%)
-
Dialkyl malonate (e.g., dimethyl malonate)
-
Enyne
-
NBu₃ (Tri-n-butylamine)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a dried reaction tube, add Sc(OTf)₃ (10 mol%) and the chiral N,N'-dioxide ligand (10 mol%).
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes.
-
Add the enyne to the mixture and continue stirring.
-
In a separate vial, prepare a solution of the dialkyl malonate and NBu₃ in dichloromethane.
-
Add the malonate solution to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Data Presentation
| Entry | Michael Donor | Michael Acceptor | Yield (%) | de (%) | ee (%) |
| 1 | Dimethyl malonate | Phenyl-substituted enyne | 98 | 90 | 99 |
| 2 | Diethyl malonate | Naphthyl-substituted enyne | 95 | 88 | 98 |
| 3 | Di-tert-butyl malonate | Alkyl-substituted enyne | 85 | 80 | 97 |
Data is representative and compiled from findings in the cited literature.[1]
Protocol 2: Michael Addition of Indoles to Nitroolefins in Water
This protocol details a highly efficient and environmentally friendly Michael addition of indoles to nitroolefins using Sc(OTf)₃ in water.[2]
Experimental Protocol
Materials:
-
Sc(OTf)₃ (2.5 mol%)
-
Nitroolefin
-
Water
Procedure:
-
In a reaction flask, dissolve the indole and nitroolefin in water.
-
Add Sc(OTf)₃ (2.5 mol%) to the mixture.
-
Stir the reaction vigorously at 30 °C.
-
Monitor the reaction by TLC until the nitroolefin is consumed.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 3-alkylated indole product.
Data Presentation
| Entry | Indole | Nitroolefin | Time (h) | Yield (%) |
| 1 | Indole | β-Nitrostyrene | 1.5 | 95 |
| 2 | 2-Methylindole | β-Nitrostyrene | 2.0 | 92 |
| 3 | 5-Methoxyindole | 4-Chloro-β-nitrostyrene | 1.8 | 96 |
This reaction is notable for its short reaction times and high yields in an aqueous medium.[2]
Protocol 3: Asymmetric Michael Addition of Indoles to Enones
This protocol describes the use of a scandium(III)-enlarged Salen complex for the asymmetric Michael addition of indoles to 2-cinnamoylpyridine 1-oxides.[3]
Experimental Protocol
Materials:
-
Sc(OTf)₃
-
Enlarged Salen ligand
-
Indole
-
2-Cinnamoylpyridine 1-oxide (enone)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a glovebox, add Sc(OTf)₃ and the enlarged Salen ligand to a reaction tube.
-
Add anhydrous DCM and stir the mixture.
-
Add the 2-cinnamoylpyridine 1-oxide and pre-stir the mixture.
-
Cool the reaction mixture to the specified temperature (e.g., -20 °C).
-
Add the indole and stir the reaction for the time indicated by TLC monitoring.
-
After completion, directly purify the reaction mixture by silica gel column chromatography.
Data Presentation
| Entry | Indole | Enone Substituent | Yield (%) | ee (%) |
| 1 | 6-Methoxyindole | Phenyl | 98 | 99 |
| 2 | 5-Bromoindole | 4-Chlorophenyl | 86 | 96 |
| 3 | Indole | 2-Naphthyl | 95 | 94 |
The use of the enlarged Salen ligand allows for excellent stereoselective control.[3]
Conclusion
Scandium triflate is a highly effective and versatile Lewis acid catalyst for Michael addition reactions, applicable to a wide array of Michael donors and acceptors. It can be used in both racemic and enantioselective transformations, often providing high yields and selectivities under mild conditions. While scandium sulfate is not commonly reported for these reactions, the protocols provided for scandium triflate offer robust and well-precedented alternatives for researchers in organic synthesis and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Scandium Sulfate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and efficiency of your scandium sulfate (B86663) catalyzed reactions. While scandium triflate is more extensively documented, this guide adapts established principles of Lewis acid catalysis to address potential issues when using scandium sulfate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. What are the most common causes when using a scandium sulfate catalyst?
Low yields can often be attributed to several factors common in Lewis acid catalysis. The primary culprits include catalyst deactivation by moisture, suboptimal reaction temperature, impure reagents, or incorrect catalyst loading.[1] Strongly electron-withdrawing groups on an aromatic substrate can also deactivate it towards reactions like Friedel-Crafts acylation.[1]
Q2: How sensitive is scandium sulfate to water and air?
Like many Lewis acids, scandium sulfate's catalytic activity can be significantly diminished by moisture.[1][2] While scandium salts are generally considered more water-tolerant than traditional Lewis acids like aluminum chloride, ensuring anhydrous conditions is crucial for optimal performance and reproducibility.[3] Always use freshly dried solvents and reagents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) when possible.
Q3: Can I recover and reuse my scandium sulfate catalyst?
Rare-earth metal catalysts, including scandium salts, are often recoverable and reusable, which is a significant advantage for sustainable chemistry.[4][5][6] After aqueous workup, the catalyst can often be recovered from the aqueous phase by evaporation of the water and subsequent drying of the residue under vacuum. The reusability should be confirmed for your specific reaction, as some reaction conditions or byproducts might lead to irreversible deactivation.
Q4: How does scandium sulfate compare to scandium triflate as a catalyst?
Scandium triflate (Sc(OTf)₃) is a highly active and widely studied Lewis acid catalyst known for its high stability in water.[3][4][7] While direct comparative studies with scandium sulfate are scarce, it is expected that scandium sulfate also functions as a Lewis acid, though its catalytic activity and solubility may differ. The sulfate anion is less electron-withdrawing than the triflate anion, which may influence the Lewis acidity of the scandium center.
Q5: My reaction is producing multiple unexpected side products. What could be the cause?
The formation of multiple products can be due to several factors. In Friedel-Crafts reactions, it could be due to polyalkylation or isomerization.[1][2] In aldol-type reactions, side products can arise from self-condensation or competing reaction pathways.[8] Optimizing the reaction temperature, order of reagent addition, and solvent can help improve selectivity.[2] Using a less polar solvent can sometimes favor a specific product.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most frequent challenges. The following guide provides a systematic approach to diagnosing and resolving low yield issues.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low reaction yields.
Issue 2: Catalyst Deactivation
Catalyst deactivation can lead to stalling of the reaction and low conversion rates.
Common Catalyst Deactivation Pathways
Caption: Major mechanisms leading to catalyst deactivation.
Solutions for Catalyst Deactivation:
-
Poisoning: Purify all reagents and solvents before use. Basic nitrogen-containing compounds can act as poisons for Lewis acids.[10]
-
Fouling: This can be caused by the polymerization of starting materials or products.[11] Try lowering the reaction temperature or using a different solvent.
-
Thermal Degradation: Avoid excessively high reaction temperatures, which can cause irreversible changes to the catalyst's structure.[11]
-
Leaching: While scandium sulfate is a solid, leaching of the active species can occur in certain solvents.[11] If leaching is suspected, consider catalyst immobilization on a solid support.
Data Presentation
The optimal reaction conditions are highly dependent on the specific substrates and reaction type. The following tables provide representative data on how key parameters can influence reaction outcomes, based on studies of scandium triflate and other Lewis acids. These should be considered as starting points for optimization.
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Representative Yield (%) | Reaction Type | Notes |
| 1 | 75 | Michael Addition | Lower loading may require longer reaction times. |
| 5 | 92 | Michael Addition | Often a good starting point for optimization. |
| 10 | 95 | Michael Addition | Higher loading may not significantly increase yield and adds cost. |
| 15 | 88 | Michael Addition | Very high loading can sometimes lead to side reactions or product inhibition. |
| Data is illustrative and based on general trends for Lewis acid-catalyzed Michael additions. |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Dielectric Constant (ε) | Typical Outcome | Example Reaction |
| Dichloromethane (DCM) | 9.1 | Good yields, moderate selectivity. | Friedel-Crafts Acylation |
| Toluene | 2.4 | Can improve selectivity in some cases. | Aldol Condensation |
| Nitromethane | 35.9 | High polarity can alter regioselectivity in some reactions.[9] | Friedel-Crafts of Naphthalene |
| Acetonitrile | 37.5 | Coordinating solvent, may compete with substrate for catalyst binding. | Michael Addition |
| Solvent choice is critical and should be screened for each new reaction. |
Experimental Protocols
The following are general protocols for common Lewis acid-catalyzed reactions. They should be adapted and optimized for your specific substrates and goals when using scandium sulfate.
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes the acylation of an aromatic compound using an acyl chloride.
Experimental Workflow for Friedel-Crafts Acylation
Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.
Methodology:
-
To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add scandium sulfate (Sc₂(SO₄)₃, 5-10 mol%).
-
Add an anhydrous solvent (e.g., dichloromethane) via cannula.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 eq.) dropwise with vigorous stirring.
-
Add a solution of the aromatic substrate (1.2 eq.) in the anhydrous solvent dropwise.
-
Allow the reaction to stir at 0 °C and warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and dilute HCl to quench the reaction.
-
Perform a standard aqueous workup, extracting the product with an organic solvent.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[9]
Protocol 2: General Procedure for a Michael Addition
This protocol outlines the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Methodology:
-
In a flask, dissolve the Michael donor (1.2 eq.) and the α,β-unsaturated Michael acceptor (1.0 eq.) in a suitable solvent (e.g., toluene, DCM).
-
Add scandium sulfate (5-10 mol%) to the solution.
-
Stir the mixture at the desired temperature (can range from room temperature to reflux) and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Protocol 3: General Procedure for an Aldol Reaction
This protocol describes the reaction between an enolizable carbonyl compound and an aldehyde or ketone.
Methodology:
-
To a solution of the aldehyde or ketone (1.0 eq.) in an anhydrous solvent at the desired temperature (e.g., -78 °C to room temperature), add scandium sulfate (10 mol%).
-
Slowly add the enolizable ketone or aldehyde (1.2 eq.) to the mixture.
-
Stir the reaction for the required time, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Disclaimer: The information provided in this document is intended for research and development purposes. Due to the limited specific literature on scandium sulfate as a catalyst in organic synthesis, the provided protocols and data tables are based on general principles of Lewis acid catalysis and may require optimization for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving Yield in Lewis Acid Catalyzed Reactions [eureka.patsnap.com]
- 7. Scandium Triflate in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 8. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
Technical Support Center: Managing Scandium Sulfate Hydrolysis in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the hydrolysis of scandium sulfate (B86663) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is scandium sulfate hydrolysis?
A1: Scandium sulfate (Sc₂(SO₄)₃) is prone to hydrolysis in aqueous solutions. This is a chemical reaction where the scandium cation (Sc³⁺) reacts with water to form insoluble scandium hydroxide (B78521) (Sc(OH)₃), scandium oxyhydroxide (ScO(OH)), or basic scandium sulfates.[1] This process is primarily driven by an increase in pH.
Q2: At what pH does scandium sulfate begin to hydrolyze and precipitate?
A2: The onset of scandium sulfate hydrolysis is highly dependent on the concentration of the solution and the temperature. Generally, precipitation begins to occur at a pH between 2.0 and 4.0. For instance, in some extraction processes, a pH of 0.6 is maintained to ensure scandium remains in solution.[2] In other applications involving precipitation, the pH is raised to around 4.75 to intentionally precipitate scandium compounds.[3]
Q3: What are the visible signs of scandium sulfate hydrolysis?
A3: The initial signs of hydrolysis can be subtle, starting with a slight turbidity or cloudiness in the solution. As the process continues, a gelatinous, white precipitate will form. This precipitate can be difficult to filter and may interfere with subsequent experimental steps.
Q4: How does temperature affect the hydrolysis of scandium sulfate?
A4: Increased temperatures can accelerate the rate of hydrolysis. Therefore, it is crucial to control the temperature of your scandium sulfate solutions, especially when working at pH values close to the precipitation threshold. For certain industrial processes, elevated temperatures (e.g., 60-90°C) are used to intentionally induce the precipitation of scandium and other metal hydroxides.[3]
Q5: What are the common hydrolysis products of scandium sulfate?
A5: The primary hydrolysis products are scandium hydroxide (Sc(OH)₃) and scandium oxyhydroxide (ScO(OH)). In the presence of sulfate ions, basic scandium sulfates (Sc(OH)ₓ(SO₄)y·nH₂O) can also form, which may have a different morphology, such as hexagonal crystals.[1] In less acidic and more concentrated solutions, dimeric hydrolysis products like [Sc₂(-OH)₂(H₂O)₁₀]⁴⁺ can also be the predominant species.[4]
Q6: How can I prevent the hydrolysis of my scandium sulfate solution?
A6: To prevent hydrolysis, it is essential to maintain a low pH. Acidifying the solution with sulfuric acid is a common practice. Storing solutions at a pH well below 2.0 is generally recommended. Additionally, using freshly prepared solutions can minimize the risk of hydrolysis over time. For specific applications, maintaining a pH of around 0.6 has been shown to be effective.[2]
Q7: What is the role of sulfate concentration in the stability of scandium sulfate solutions?
A7: In sulfate-rich solutions, scandium can form stable anionic complexes, such as [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻, within a pH range of 1.6 to 6.0.[5][6] The formation of these complexes can influence the overall stability of the solution and the conditions under which hydrolysis occurs.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or white precipitate forms in the scandium sulfate solution. | The pH of the solution has risen, leading to hydrolysis. | Immediately acidify the solution by adding dilute sulfuric acid dropwise while stirring until the precipitate redissolves. Monitor the pH to ensure it remains in the acidic range (ideally below 2.0). |
| Inconsistent experimental results when using scandium sulfate solutions. | Partial hydrolysis of the stock solution may have occurred, leading to a lower effective concentration of scandium in the solution. | Prepare fresh scandium sulfate solutions for each experiment. If using a stock solution, verify its clarity before use and consider filtering it if slight turbidity is observed. Store stock solutions in a tightly sealed container in a cool, dark place. |
| Difficulty in filtering a solution containing scandium sulfate after a reaction. | A gelatinous precipitate of scandium hydroxide has formed due to a localized increase in pH. | Lower the pH of the entire solution with dilute sulfuric acid to dissolve the precipitate before attempting filtration. For future experiments, ensure uniform and rapid mixing when adding reagents that could increase the local pH. |
| Precipitate forms when mixing scandium sulfate with other reagents. | The added reagent has increased the pH of the solution above the hydrolysis threshold, or has introduced ions that form an insoluble scandium salt. | Before mixing, ensure that the pH of both solutions is sufficiently acidic. Add the scandium sulfate solution to the other reagent slowly with vigorous stirring to prevent localized high pH zones. |
Quantitative Data on Scandium Sulfate Hydrolysis
The following table summarizes key pH and temperature parameters related to the hydrolysis and precipitation of scandium from sulfate-containing solutions.
| Parameter | Value | Context | Reference |
| Optimal pH for Preventing Hydrolysis | ~0.6 | For solvent extraction processes to ensure scandium remains in the aqueous phase. | [2] |
| pH for Impurity Precipitation | ~2.75 | First stage of a two-stage precipitation process to remove impurities like iron(III). | [3] |
| Temperature for Impurity Precipitation | 90°C | Temperature used in conjunction with pH 2.75 for impurity removal. | [3] |
| pH for Scandium Precipitation | ~4.75 | Second stage of a two-stage precipitation process to recover scandium. | [3] |
| Temperature for Scandium Precipitation | 60°C | Temperature used in conjunction with pH 4.75 for scandium recovery. | [3] |
| pH Range for Anionic Complex Formation | 1.6 - 6.0 | Formation of stable [Sc(SO₄)₂]⁻ and [Sc(SO₄)₃]³⁻ complexes. | [5][6] |
Experimental Protocols
Protocol for Preparing a Stable Aqueous Scandium Sulfate Solution
-
Materials:
-
Scandium sulfate hydrate (B1144303) (Sc₂(SO₄)₃·xH₂O)
-
Deionized water
-
Concentrated sulfuric acid (H₂SO₄)
-
Calibrated pH meter
-
Volumetric flasks and magnetic stirrer
-
-
Procedure:
-
Weigh the desired amount of scandium sulfate hydrate.
-
Add approximately 80% of the final volume of deionized water to a clean beaker equipped with a magnetic stir bar.
-
While stirring, slowly add a small, predetermined amount of concentrated sulfuric acid to the water to lower the initial pH to below 2.0.
-
Gradually add the weighed scandium sulfate to the acidified water while continuing to stir.
-
Once the scandium sulfate has completely dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water.
-
Measure the final pH of the solution and adjust with a few more drops of dilute sulfuric acid if necessary to ensure the pH is below 2.0.
-
Store the solution in a tightly capped container.
-
Protocol for a Two-Stage Precipitation of Scandium from an Impure Sulfate Solution
This protocol is adapted from methods used for recovering scandium from leachates.
-
Stage 1: Impurity Removal
-
Heat the impure scandium sulfate solution to 90°C with stirring.[3]
-
Slowly add a neutralizing agent (e.g., a slurry of calcium carbonate or a dilute sodium hydroxide solution) to adjust the pH to approximately 2.75.[3]
-
Maintain the temperature and pH for a sufficient time (e.g., 2 hours) to allow for the precipitation of impurities like iron(III) hydroxide.
-
Filter the hot solution to remove the precipitated impurities. The filtrate contains the scandium.
-
-
Stage 2: Scandium Precipitation
-
Cool the filtrate from Stage 1 to 60°C.[3]
-
With continuous stirring, slowly add a neutralizing agent to raise the pH to approximately 4.75.[3]
-
Maintain these conditions for an extended period (e.g., 3 hours) to ensure complete precipitation of scandium hydroxide or basic scandium sulfate.
-
Separate the scandium-rich precipitate from the solution by filtration.
-
Visualizations
Caption: The signaling pathway of scandium sulfate hydrolysis initiated by an increase in pH.
References
Technical Support Center: Regeneration and Reuse of Scandium Sulfate Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective regeneration and reuse of scandium sulfate (B86663) catalysts in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the typical indicators of scandium sulfate catalyst deactivation?
A1: Deactivation of scandium sulfate catalysts often presents as a noticeable decrease in the reaction rate and overall yield. Other signs may include a change in the color of the reaction mixture or the formation of precipitates, suggesting the catalyst is no longer in its active, soluble form.
Q2: What are the primary reasons for the deactivation of scandium sulfate catalysts?
A2: The deactivation of scandium sulfate catalysts can occur through several mechanisms:
-
Hydrolysis and Precipitation: In the presence of water or basic impurities, scandium sulfate can hydrolyze to form insoluble scandium hydroxide (B78521) or other basic salts, removing the active Lewis acid from the reaction medium.
-
Poisoning: Certain functional groups in reactants, products, or solvents can act as strong Lewis bases and coordinate irreversibly with the scandium(III) center, blocking its catalytic activity.
-
Formation of Inactive Complexes: The catalyst can form stable, inactive complexes with reaction byproducts.
Q3: Is it possible to regenerate and reuse scandium sulfate catalysts?
A3: Yes, it is generally possible to recover the scandium from the reaction mixture and regenerate the scandium sulfate catalyst for reuse. The success of regeneration depends on the mechanism of deactivation. For deactivation caused by hydrolysis, regeneration is often straightforward. However, in cases of severe poisoning, the recovery process might be more complex.
Q4: How can the scandium catalyst be recovered from the reaction mixture?
A4: The most common method for recovering scandium from an aqueous solution is by precipitation.[1] By carefully adjusting the pH of the solution with a base (e.g., sodium hydroxide), scandium can be precipitated as scandium hydroxide.[1] This precipitate can then be separated by filtration. Alternatively, for very dilute solutions, ion-exchange resins can be employed to capture the scandium ions.[2][3]
Q5: How many times can a scandium sulfate catalyst be regenerated and reused?
A5: The reusability of a scandium sulfate catalyst is highly dependent on the specific reaction conditions and the efficiency of the recovery and regeneration process. With an optimized protocol, the catalyst can potentially be reused multiple times with only a minor loss in activity. Monitoring the reaction yield and the purity of the recovered catalyst after each cycle is crucial to determine its ongoing viability.
Troubleshooting Guides
This section addresses specific issues that may arise during the regeneration and reuse of scandium sulfate catalysts.
| Problem | Possible Causes | Solutions & Recommendations |
| Sudden drop in catalytic activity during the first use. | Presence of catalyst poisons: The feedstock or solvent may contain impurities (e.g., strong amines, phosphines) that irreversibly bind to the scandium center. | - Purify all reactants and solvents before the reaction.- Analyze the feedstock for potential catalyst poisons. |
| Low recovery of scandium after precipitation. | Incomplete precipitation: The pH of the solution may not be optimal for the complete precipitation of scandium hydroxide.Formation of soluble complexes: The reaction mixture may contain agents that form soluble complexes with scandium, preventing its precipitation. | - Carefully monitor and adjust the pH to the optimal range for scandium hydroxide precipitation (typically pH > 7).- If complexing agents are suspected, consider a different recovery method, such as ion exchange.[2] |
| The regenerated catalyst shows significantly lower activity. | Incomplete conversion to scandium sulfate: Insufficient sulfuric acid was used during the regeneration step, leaving some inactive scandium hydroxide or oxide.Presence of residual impurities: Organic residues from the previous reaction or salts from the pH adjustment may be present. | - Ensure a stoichiometric amount of sulfuric acid is used to re-dissolve the scandium hydroxide precipitate.[1]- Thoroughly wash the scandium hydroxide precipitate with deionized water before re-dissolution to remove any soluble impurities.[4] |
| Difficulty filtering the scandium hydroxide precipitate. | Formation of a colloidal suspension: The precipitate may be too fine, leading to slow filtration and passage through the filter medium. | - Gently heat the suspension or allow it to age to encourage the growth of larger particles.- Use a finer filter paper or a membrane filter for separation. |
Quantitative Data on Catalyst Reuse
The following table presents hypothetical data for the recovery and reuse of a scandium sulfate catalyst over five cycles, illustrating a typical performance trend.
| Cycle | Catalyst Recovery Efficiency (%) | Reaction Yield (%) | Purity of Recovered Scandium (%) |
| Fresh Catalyst | - | 95 | >99 |
| Cycle 1 | 98 | 94 | 99 |
| Cycle 2 | 97 | 93 | 98 |
| Cycle 3 | 96 | 91 | 98 |
| Cycle 4 | 95 | 89 | 97 |
| Cycle 5 | 94 | 87 | 96 |
Experimental Protocols
Protocol 1: Recovery of Scandium by Precipitation
This protocol describes the recovery of scandium from an aqueous reaction mixture by precipitating it as scandium hydroxide.
-
Separation: After the reaction, if the mixture is biphasic, separate the aqueous phase containing the scandium sulfate catalyst.
-
pH Adjustment: Slowly add a 1M solution of sodium hydroxide (NaOH) to the aqueous phase while stirring continuously. Monitor the pH using a pH meter.
-
Precipitation: Continue adding the base until the pH of the solution reaches approximately 8. A white precipitate of scandium hydroxide, Sc(OH)₃, will form.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid thoroughly with deionized water to remove any soluble impurities. Repeat the washing step 2-3 times.[4]
-
Drying: Dry the scandium hydroxide precipitate in an oven at a low temperature (e.g., 60-80 °C) to a constant weight.
Protocol 2: Regeneration of Scandium Sulfate from Scandium Hydroxide
This protocol details the conversion of the recovered scandium hydroxide back into scandium sulfate.
-
Preparation: Weigh the dried scandium hydroxide precipitate.
-
Re-dissolution: In a suitable flask, add a stoichiometric amount of dilute sulfuric acid (e.g., 1M H₂SO₄) to the scandium hydroxide. The amount of acid required can be calculated based on the molar mass of Sc(OH)₃. The reaction is: 2 Sc(OH)₃ + 3 H₂SO₄ → Sc₂(SO₄)₃ + 6 H₂O.
-
Stirring: Stir the mixture until all the scandium hydroxide has dissolved, resulting in a clear solution of scandium sulfate.
-
Concentration Adjustment: The concentration of the resulting scandium sulfate solution can be adjusted by adding or evaporating water to match the requirements of the next catalytic reaction.
Protocol 3: Recovery of Scandium Using Ion Exchange
This protocol is suitable for recovering scandium from dilute solutions where precipitation may be inefficient.
-
Resin Selection: Choose a chelating ion-exchange resin with high selectivity for scandium, such as one containing phosphonic acid functional groups.[2][5]
-
Column Preparation: Pack the selected resin into a chromatography column and condition it according to the manufacturer's instructions.[4]
-
Loading: Pass the scandium-containing solution through the column at a controlled flow rate to allow for the adsorption of scandium ions onto the resin.[2]
-
Washing: Wash the column with a dilute acid solution to remove any weakly bound impurities.[4]
-
Elution: Elute the scandium from the resin using a suitable eluent, such as a more concentrated solution of sulfuric acid.[4] The collected eluate will contain the recovered scandium sulfate.
Visualizations
Caption: Experimental workflow for the regeneration and reuse of scandium sulfate catalysts.
Caption: Troubleshooting guide for low yield with a recycled scandium sulfate catalyst.
References
- 1. EP3276015A1 - Method for recovering scandium - Google Patents [patents.google.com]
- 2. Selective Recovery of Scandium (Sc) from Sulfate Solution of Bauxite Residue Leaching Using Puromet MTS9580 Ion-Exchange Sorption [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial Scandium Sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and removal of impurities from commercial scandium sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial scandium sulfate?
Commercial scandium sulfate can contain a range of impurities depending on its manufacturing process and original source material. Common metallic impurities include iron, aluminum, zirconium, titanium, and other rare earth elements due to their similar chemical properties.[1][2] Non-metallic impurities can include excess sulfates and other anions introduced during production.
Q2: Which analytical techniques are suitable for identifying and quantifying impurities in scandium sulfate?
Several analytical techniques can be employed for impurity profiling in scandium sulfate. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful for detecting and quantifying trace metallic impurities.[3][4] Ion chromatography can be used to identify and quantify anionic impurities. For organic impurities, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable.[5][6]
Q3: What are the primary methods for purifying commercial scandium sulfate?
The most common and effective methods for purifying scandium sulfate solutions are:
-
Precipitation: This technique involves selectively precipitating impurities or scandium itself by controlling pH and temperature.[7]
-
Solvent Extraction: This method uses an organic solvent containing a specific extractant to selectively transfer scandium from the aqueous solution to the organic phase, leaving impurities behind.[1][8]
-
Ion Exchange Chromatography: This technique utilizes resins with specific functional groups that selectively adsorb scandium ions, allowing impurities to pass through.[8][9]
Q4: What level of purity can be achieved with these methods?
The final purity of scandium sulfate depends on the chosen method, the initial impurity levels, and the number of purification cycles. Purity levels exceeding 99.5% are achievable, and with multiple stages, purities of 99.9% to 99.999% can be obtained.[10][11]
Troubleshooting Guides
Precipitation Method
Issue: Incomplete removal of iron and aluminum impurities.
-
Possible Cause: Incorrect pH control during precipitation. Iron (Fe(III)) and aluminum (Al(III)) precipitation is highly pH-dependent.
-
Solution:
-
Ensure precise pH adjustment. A two-stage precipitation process is often effective. First, adjust the pH to around 2.75 and heat to 90°C to precipitate the majority of Fe(III) and some Al(III).[7]
-
After filtering the iron/aluminum precipitate, increase the pH of the filtrate to approximately 4.75 to precipitate scandium hydroxide (B78521).[7]
-
Use a calibrated pH meter and add the precipitating agent (e.g., NaOH or NH₄OH) slowly while stirring continuously to avoid local pH variations.
-
Issue: Low recovery of scandium.
-
Possible Cause: Co-precipitation of scandium with impurities or incomplete precipitation of scandium.
-
Solution:
-
Optimize the pH for scandium precipitation. Scandium hydroxide precipitation is generally effective at a pH of around 4.75-5.0.[7]
-
Ensure sufficient reaction time. Allow for at least 1-3 hours of continuous stirring after pH adjustment to ensure complete precipitation.[7][12]
-
Consider a double sulfate precipitation method. Adding sodium sulfate can precipitate a scandium double sulfate, which can then be separated and converted to high-purity scandium hydroxide.[7]
-
Solvent Extraction Method
Issue: Low extraction efficiency for scandium.
-
Possible Cause: Incorrect choice of extractant, improper pH of the aqueous phase, or unsuitable organic-to-aqueous phase ratio.
-
Solution:
-
Extractant Selection: Acidic organophosphorus extractants like Di-(2-ethylhexyl) phosphoric acid (D2EHPA) are highly effective for scandium extraction.[1][13]
-
pH Adjustment: The extraction efficiency of D2EHPA is pH-dependent. An initial aqueous pH of around 0.6 has been shown to be effective.[13]
-
Phase Ratio: An organic-to-aqueous (O/A) phase ratio of 1/1 is often a good starting point. This can be optimized based on experimental results.[13]
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Synergistic Agents: The addition of a synergistic agent like tributyl phosphate (B84403) (TBP) to the organic phase can enhance extraction efficiency.[2]
-
Issue: Co-extraction of impurities like iron and titanium.
-
Possible Cause: The chosen extractant may also have an affinity for certain impurities under the operating conditions.
-
Solution:
-
Pre-treatment: Before solvent extraction, consider a pre-purification step, such as precipitation, to remove the bulk of impurities like iron.[7]
-
Scrubbing: After extraction, the loaded organic phase can be "scrubbed" by contacting it with a fresh acidic solution to selectively strip co-extracted impurities back into the aqueous phase.
-
Selective Stripping: Use a suitable stripping agent (e.g., a higher concentration of acid) to selectively recover scandium from the organic phase, potentially leaving more strongly bound impurities behind.
-
Ion Exchange Chromatography
Issue: Low scandium adsorption on the resin.
-
Possible Cause: Incorrect resin selection, improper pH of the feed solution, or high flow rate.
-
Solution:
-
Resin Selection: Chelating resins with phosphonic or iminodiacetic acid functional groups exhibit high selectivity for scandium.[14][15] Resins like Puromet MTS9580 and Amberlite IRC 747 have shown good performance.[9][14]
-
pH Control: The pH of the feed solution significantly impacts scandium adsorption. A pH of around 3.5 is often optimal for chelating resins.[14]
-
Flow Rate: A lower flow rate allows for sufficient residence time for the scandium ions to interact with the resin, leading to higher adsorption.
-
Issue: Co-adsorption of other metals.
-
Possible Cause: The resin may have an affinity for other cations present in the solution.
-
Solution:
-
Selective Elution: Use a specific eluent to selectively desorb scandium from the resin. For example, a sodium bicarbonate solution has been shown to effectively desorb scandium while leaving some impurities behind.[4]
-
pH Adjustment of Feed: Adjusting the pH of the initial solution can help to suppress the adsorption of certain impurities.
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Quantitative Data on Purification Methods
| Purification Method | Starting Material | Key Impurities Removed | Final Purity/Recovery | Reference |
| Two-Stage Precipitation | Nickel Laterite Leachate | Fe, Al, Cr | 703 g/ton Sc in precipitate | |
| Double Sulfate Precipitation | Acidic solution | Al, Fe, Ni, Mg, Mn | High-quality scandium | [7] |
| Solvent Extraction (D2EHPA) | Sc-bearing precipitate leachate | Fe, Ni, Co, Al | 99.68% Sc extraction | [13] |
| Solvent Extraction (D2EHAG/D2EHAF) | Sulfate solution | Al, Co, Mn, Cr, Ca, Mg | Quantitative Sc extraction | [16] |
| Ion Exchange (Puromet MTS9580) | Simulated sulfate solution | - | >98% Sc desorption | |
| Ion Exchange (Amberlite IRC-718) | Process waste stream | Mn, Fe | >99.5% Sc adsorption | [17] |
Experimental Protocols
Protocol 1: Two-Stage Precipitation
This protocol is adapted for a solution of dissolved commercial scandium sulfate containing iron and aluminum impurities.
-
Impurity Removal Stage:
-
Dissolve the commercial scandium sulfate in deionized water to create a stock solution.
-
Heat the solution to 90°C.
-
Slowly add a neutralizing agent (e.g., dilute NaOH or NH₄OH) to adjust the pH to 2.75.
-
Maintain these conditions for 120 minutes with continuous stirring to precipitate iron and aluminum hydroxides.[7]
-
Filter the solution to remove the precipitate.
-
-
Scandium Precipitation Stage:
-
Take the filtrate from the previous stage and adjust the temperature to 60°C.
-
Slowly add a 12.5% (w/v) Ca(OH)₂ slurry or another suitable base to raise the pH to 4.75.[7]
-
Maintain these conditions for 180 minutes with continuous stirring to precipitate scandium hydroxide.[7]
-
Separate the scandium hydroxide precipitate by vacuum filtration and wash with deionized water.
-
The purified scandium hydroxide can be re-dissolved in sulfuric acid to obtain a purified scandium sulfate solution.
-
Protocol 2: Solvent Extraction using D2EHPA
-
Preparation of Organic Phase: Prepare a solution of 5% (v/v) D2EHPA in a suitable organic diluent (e.g., kerosene).[13]
-
Aqueous Phase Preparation: Dissolve the commercial scandium sulfate in dilute sulfuric acid and adjust the initial pH to 0.6.[13]
-
Extraction:
-
Mix the aqueous and organic phases at a 1:1 volume ratio in a separatory funnel.
-
Shake vigorously for 10 minutes to ensure thorough mixing and mass transfer.[13]
-
Allow the phases to separate.
-
-
Stripping:
-
Separate the organic phase containing the extracted scandium.
-
Contact the loaded organic phase with a stripping solution (e.g., a higher concentration of sulfuric acid) to recover the scandium back into an aqueous phase.
-
Protocol 3: Ion Exchange Chromatography
-
Resin Preparation:
-
Select a suitable chelating resin (e.g., Puromet MTS9580).
-
Convert the resin to the appropriate form (e.g., hydrogen form) by washing with a dilute acid (e.g., 1 M H₂SO₄) followed by deionized water until the eluate is neutral.[14]
-
-
Column Loading:
-
Pack a chromatography column with the prepared resin.
-
Prepare the feed solution by dissolving the commercial scandium sulfate and adjusting the pH to 3.5.[14]
-
Pass the feed solution through the column at a controlled flow rate.
-
-
Elution:
-
After the resin is loaded with scandium, wash the column with deionized water to remove any remaining impurities.
-
Elute the scandium from the resin using a suitable eluent, such as a 200 g/L sodium bicarbonate solution.[4]
-
Collect the eluate containing the purified scandium.
-
Visualizations
Caption: Workflow for the two-stage precipitation purification of scandium sulfate.
Caption: Workflow for solvent extraction purification of scandium sulfate using D2EHPA.
Caption: Workflow for ion exchange chromatography purification of scandium sulfate.
References
- 1. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. preprints.org [preprints.org]
- 5. emerypharma.com [emerypharma.com]
- 6. rroij.com [rroij.com]
- 7. benchchem.com [benchchem.com]
- 8. Occurrence and Extraction Methods of Scandium [scandium.org]
- 9. Assessing the Efficiency of Ion Exchange Resins for the Recovery of Scandium from Sulfuric Acid Leaching Solutions | MDPI [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. americanelements.com [americanelements.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US4816233A - Ion exchange method for the recovery of scandium - Google Patents [patents.google.com]
troubleshooting low catalytic activity of scandium sulfate
Welcome to the technical support center for troubleshooting low catalytic activity of scandium sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experiments.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low catalytic activity of your scandium sulfate catalyst.
Issue 1: Lower than Expected Reaction Conversion or Yield
Possible Causes:
-
Catalyst Deactivation: The active sites of the scandium sulfate may be blocked or altered.
-
Improper Catalyst Activation: The catalyst may not have been properly prepared or activated before use.
-
Suboptimal Reaction Conditions: Temperature, pressure, solvent, or reactant concentrations may not be ideal.
-
Presence of Impurities: Contaminants in the reactants or solvent can act as catalyst poisons.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of scandium sulfate catalyst deactivation?
A1: Signs of catalyst deactivation include a gradual decrease in reaction rate or conversion over repeated uses, a change in product selectivity, or the necessity for harsher reaction conditions (e.g., higher temperature) to achieve the same outcome. Visual changes to the catalyst, such as a change in color or texture, can also indicate deactivation.
Q2: How can I determine if my scandium sulfate catalyst is the source of the problem?
A2: To isolate the issue, perform a control experiment using a fresh, well-characterized batch of scandium sulfate under identical reaction conditions. If the fresh catalyst provides the expected activity, it is likely that your previous catalyst batch was deactivated or improperly prepared.
Q3: What are common impurities that can poison a scandium sulfate catalyst?
A3: As a Lewis acid catalyst, scandium sulfate is susceptible to poisoning by Lewis bases. Common poisons include water, amines, phosphines, and sulfur-containing compounds.[1][2] These impurities can neutralize the acidic active sites on the catalyst.
Q4: Can the hydration level of scandium sulfate affect its catalytic activity?
A4: Yes, the hydration state of scandium sulfate can significantly impact its Lewis acidity and, consequently, its catalytic activity. The presence of water can lead to the formation of Brønsted acids from Lewis acid sites, which may alter the reaction pathway or deactivate the catalyst for certain reactions.[3][4] It is crucial to use the appropriate hydrate (B1144303) form or anhydrous scandium sulfate as specified by the reaction protocol.
Q5: How can I regenerate a deactivated scandium sulfate catalyst?
A5: Regeneration of a solid acid catalyst often involves removing the species that are poisoning or fouling the surface. A common method is to wash the catalyst with a non-reactive solvent to remove adsorbed impurities. For more robust deactivation, an acid wash with a dilute inorganic acid like sulfuric acid can help restore the active sites.[1] Following the wash, the catalyst should be thoroughly dried. For deactivation due to coke deposition, calcination at elevated temperatures in the presence of air or an inert gas may be effective.[5]
Data Presentation
Table 1: Hypothetical Data on the Effect of Catalyst Hydration on Reaction Yield
| Catalyst | Water Content (wt%) | Reaction Yield (%) |
| Scandium Sulfate (Anhydrous) | < 0.1 | 92 |
| Scandium Sulfate Pentahydrate | ~29.8 | 65 |
| "Wet" Anhydrous Scandium Sulfate | ~5 | 78 |
This is example data and will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Activity Testing
This protocol outlines a general method for testing the catalytic activity of scandium sulfate in a model reaction (e.g., Friedel-Crafts acylation).
Materials:
-
Anhydrous scandium sulfate
-
Anisole (B1667542) (substrate)
-
Acetic anhydride (B1165640) (acylating agent)
-
Anhydrous nitroethane (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Catalyst Preparation: Dry the scandium sulfate under vacuum at 120 °C for 4 hours to ensure it is anhydrous.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the anhydrous scandium sulfate (e.g., 0.1 mmol).
-
Add anhydrous nitroethane (10 mL) via syringe.
-
Add anisole (1.0 mmol) and the internal standard (0.5 mmol) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add acetic anhydride (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor the progress by taking aliquots at regular intervals.
-
Sample Analysis: Quench each aliquot with a saturated sodium bicarbonate solution. Extract the organic layer with diethyl ether, dry it over anhydrous sodium sulfate, and analyze by GC to determine the conversion of anisole and the yield of the product (methoxyacetophenone).
Protocol 2: Catalyst Characterization by Temperature-Programmed Desorption of Ammonia (NH3-TPD)
This protocol is used to determine the number and strength of acid sites on the scandium sulfate catalyst.[2]
Workflow for NH3-TPD Analysis
Caption: Workflow for NH3-TPD analysis of acid sites.
Signaling Pathways and Logical Relationships
Logical Diagram for Catalyst Deactivation Pathways
The following diagram illustrates the primary mechanisms through which a solid acid catalyst like scandium sulfate can lose its activity. Understanding these pathways is the first step in effective troubleshooting.
Caption: Common deactivation pathways for solid acid catalysts.
References
Technical Support Center: Optimizing Scandium Sulfate Catalysis
Welcome to the technical support center for scandium sulfate (B86663) catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments. While scandium triflate is more extensively documented in scientific literature, this guide addresses scandium sulfate and other scandium (III) Lewis acids.
Frequently Asked Questions (FAQs)
Q1: What is scandium sulfate and how does it function as a catalyst?
Scandium sulfate (Sc₂(SO₄)₃) is the scandium salt of sulfuric acid.[1][2] It functions as a Lewis acid catalyst, meaning it can accept an electron pair from a donor molecule. This interaction activates the substrate, making it more susceptible to nucleophilic attack. The primary valence of scandium in most of its catalysts is +3.[3] Scandium sulfate is a white, hygroscopic crystalline powder that is soluble in water.[4][5]
Q2: How does scandium sulfate compare to scandium triflate as a catalyst?
Scandium triflate (Sc(OTf)₃) is a more commonly used Lewis acid catalyst in organic synthesis.[4][6] This is largely due to its high catalytic activity and stability in water, which is attributed to the smaller size of the scandium ion (Sc³⁺) and the properties of the triflate anion.[7] While direct comparative studies are limited, it is expected that the catalytic activity of scandium sulfate may be influenced by the coordinating ability of the sulfate anion.
Q3: What are the best practices for handling and storing scandium sulfate?
Scandium sulfate is hygroscopic, meaning it readily absorbs moisture from the air.[8] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[5] When handling, it is advisable to work in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.[9] Avoid forming dust, and wear appropriate personal protective equipment, including gloves and safety glasses.[8]
Q4: In which types of reactions can scandium sulfate be used as a catalyst?
While specific literature on scandium sulfate catalysis is not as extensive as for scandium triflate, as a Lewis acid, it has potential applications in a variety of organic transformations, including:
-
Friedel-Crafts reactions: Alkylation and acylation of aromatic compounds.[10]
-
Aldol reactions: Formation of β-hydroxy carbonyl compounds.[11]
-
Polymerization reactions: Scandium catalysts have shown excellent activity in polymerization.[3][12]
-
Acylation of alcohols: Ester formation from alcohols and acid anhydrides.[6]
Troubleshooting Guide
This guide addresses common problems that may be encountered when using scandium sulfate or other scandium-based Lewis acid catalysts.
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction Conversion | Inactive Catalyst: The catalyst may have degraded due to improper handling or storage, leading to hydration. | Ensure the catalyst is anhydrous. If necessary, dry the catalyst under vacuum at an elevated temperature before use. Always store it in a desiccator or glovebox. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.[13] | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.[14] | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Low Product Yield | Catalyst Poisoning: Impurities in the reactants or solvent (e.g., water, coordinating solvents, or basic compounds) can deactivate the catalyst.[15][16] | Use high-purity, anhydrous solvents and reactants. Consider passing them through a drying agent or a column of activated alumina. |
| Side Reactions: The reaction conditions may be promoting undesired reaction pathways. | Optimize the reaction temperature and time. A lower temperature may increase selectivity. Also, consider the order of addition of reactants. | |
| Inconsistent Results | Variability in Catalyst Activity: The hydration state of the catalyst can vary between batches. | Standardize the catalyst activation procedure before each use. |
| Atmospheric Moisture: Reactions can be sensitive to ambient humidity. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Catalyst Recovery | Catalyst Solubility: Scandium sulfate is soluble in water, which can complicate recovery from aqueous workups.[17] | If applicable, consider using a solvent system from which the catalyst might precipitate upon cooling or addition of an anti-solvent. Alternatively, explore solid-supported scandium catalysts. |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
The optimal catalyst loading is reaction-dependent. Below is an illustrative example based on general observations for Lewis acid-catalyzed reactions.
| Catalyst Loading (mol%) | Theoretical Yield (%) | Notes |
| 0.5 | 45 | Insufficient for complete conversion in a reasonable time. |
| 1.0 | 75 | Good balance of activity and cost-effectiveness. |
| 2.5 | 92 | Often a good starting point for optimization. |
| 5.0 | 95 | Higher loading may not significantly improve yield. |
| 10.0 | 95 | May lead to increased cost and potential side reactions. |
Data is illustrative and intended for guidance. Actual results will vary based on the specific reaction.
Table 2: Influence of Solvent on a Hypothetical Scandium-Catalyzed Reaction
The choice of solvent can significantly impact the efficiency of a Lewis acid-catalyzed reaction.[18][19][20]
| Solvent | Dielectric Constant (ε) | Typical Outcome |
| Dichloromethane | 9.1 | Good choice for many Lewis acid-catalyzed reactions. |
| Toluene | 2.4 | A non-polar option that can be effective. |
| Acetonitrile | 37.5 | Can sometimes coordinate with the Lewis acid, reducing its activity. |
| Tetrahydrofuran (THF) | 7.6 | A coordinating solvent that can inhibit catalysis. |
| Nitromethane | 35.9 | Can be a good solvent for some scandium-catalyzed reactions. |
This table provides general guidance; solvent screening is recommended for reaction optimization.
Experimental Protocols
General Protocol for a Scandium Sulfate-Catalyzed Friedel-Crafts Alkylation
This protocol is a general guideline for the alkylation of an aromatic compound with an alkyl halide.
Materials:
-
Scandium sulfate (anhydrous)
-
Aromatic substrate (e.g., anisole)
-
Alkylating agent (e.g., benzyl (B1604629) chloride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add scandium sulfate (e.g., 5 mol%).
-
Reaction Setup: Add the anhydrous solvent (e.g., 10 mL) to the flask, followed by the aromatic substrate (1.0 eq).
-
Substrate Addition: Slowly add the alkylating agent (1.1 eq) to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A typical workflow for a reaction using scandium sulfate as a catalyst.
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Scandium sulfate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. SC4784 Scandium Sulfate Powder | Scandium [scandium.org]
- 5. fishersci.com [fishersci.com]
- 6. Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. interesjournals.org [interesjournals.org]
- 14. Temperature dependence of turnover in a Sc(OTf)3-catalyzed intramolecular Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 16. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 17. americanelements.com [americanelements.com]
- 18. infoscience.epfl.ch [infoscience.epfl.ch]
- 19. mdpi.com [mdpi.com]
- 20. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
preventing catalyst deactivation in scandium sulfate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing catalyst deactivation in scandium sulfate-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of scandium sulfate (B86663) catalyst deactivation?
While scandium sulfate is a robust Lewis acid catalyst, its activity can diminish over time due to several factors. Based on general principles of catalyst deactivation, the likely causes for scandium sulfate include:
-
Poisoning: Certain substances can bind to the active sites of the scandium catalyst, rendering them inactive. Common poisons for Lewis acid catalysts include compounds with lone pairs of electrons that can coordinate strongly to the scandium center, such as some nitrogen- and sulfur-containing molecules. The presence of alkali metals can also lead to catalyst poisoning.[1][2]
-
Fouling: The deposition of byproducts or polymeric materials on the catalyst surface can block access to the active sites. This is particularly relevant in reactions involving organic substrates that can polymerize under acidic conditions.
-
Thermal Degradation: Although scandium sulfate is thermally stable, high reaction temperatures can potentially lead to changes in its crystalline structure or loss of active surface area, especially for supported catalysts. Thermogravimetric analysis has shown that some forms of scandium sulfate are stable to above 400°C.[3]
-
Hydrolysis: While scandium-based catalysts are known for their water tolerance compared to other Lewis acids, excessive water can lead to the formation of inactive scandium hydroxide (B78521) or basic sulfate species. The impact of water is dependent on the oxophilicity of the metal; the stronger the oxophilicity, the greater the impact.[4]
Q2: How can I recognize that my scandium sulfate catalyst is deactivating?
The most common indicators of catalyst deactivation include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
A noticeable reduction in the yield of the desired product.
-
A change in the selectivity of the reaction, leading to an increase in byproducts.
-
Visual changes to the catalyst, such as a change in color or the formation of clumps (in the case of a heterogeneous catalyst).
Q3: Is it possible to regenerate a deactivated scandium sulfate catalyst?
Yes, in many cases, it is possible to regenerate a deactivated scandium sulfate catalyst. The appropriate method will depend on the cause of deactivation.
-
For deactivation by organic fouling: Washing the catalyst with a suitable organic solvent can remove adsorbed organic residues.
-
For deactivation by poisoning or hydrolysis: A mild acid wash, for instance with dilute sulfuric acid, may be effective in removing poisoning species and restoring the active sulfate form.[5][6] Subsequent drying under vacuum at an elevated temperature is crucial to remove water.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Action |
| Reduced Reaction Rate | Catalyst poisoning from impurities in reactants or solvent. | Purify reactants and solvent before use. Consider passing them through a column of activated alumina (B75360) or silica (B1680970) gel. |
| Insufficient catalyst loading. | Increase the catalyst loading incrementally. | |
| Low Product Yield | Catalyst deactivation by water. | Ensure all reactants and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Fouling of the catalyst surface. | Try washing the catalyst with a non-polar solvent to remove organic buildup. | |
| Change in Selectivity | Thermal degradation of the catalyst. | Lower the reaction temperature and monitor for any improvement. |
| Formation of different active species due to reaction with solvent or reactants. | Screen different solvents to find one that is inert under the reaction conditions. | |
| Catalyst Color Change | Strong coordination of a substrate or byproduct to the scandium center. | Attempt a regeneration protocol, such as washing with a dilute acid. |
| Decomposition of the catalyst. | Verify the thermal stability of the catalyst under the reaction conditions. |
Experimental Protocols
Protocol for Catalyst Regeneration by Solvent and Acid Washing
This protocol is designed for the regeneration of a heterogeneous or supported scandium sulfate catalyst that is suspected to be deactivated by organic fouling or poisoning.
-
Solvent Wash:
-
Separate the catalyst from the reaction mixture by filtration.
-
Wash the catalyst multiple times with the reaction solvent to remove any residual reactants and products.
-
Suspend the catalyst in a fresh portion of a high-purity, anhydrous solvent (e.g., dichloromethane (B109758) or toluene) and stir for 30 minutes.
-
Filter the catalyst and repeat the washing step with fresh solvent.
-
-
Acid Wash (if necessary):
-
After the solvent wash, suspend the catalyst in a dilute solution of sulfuric acid (e.g., 0.1 M).
-
Stir the suspension for 15-30 minutes at room temperature.
-
Filter the catalyst and wash thoroughly with deionized water until the washings are neutral.
-
-
Drying:
-
Dry the catalyst in a vacuum oven at 100-120°C for several hours to remove all traces of water and solvent.
-
Store the regenerated catalyst under an inert atmosphere.
-
Visualizations
Logical Flow for Troubleshooting Catalyst Deactivation
Caption: A flowchart for diagnosing and addressing catalyst deactivation.
Potential Deactivation Pathways for Scandium Sulfate
Caption: Potential pathways for the deactivation of a scandium sulfate catalyst.
References
- 1. The Deactivation of Industrial SCR Catalysts—A Short Review [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 5. preprints.org [preprints.org]
- 6. Selective Recovery of Scandium (Sc) from Sulfate Solution of Bauxite Residue Leaching Using Puromet MTS9580 Ion-Exchange Sorption [mdpi.com]
Technical Support Center: Scandium Sulfate-Based Syntheses
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in scaling up scandium sulfate-based syntheses.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
1. Low Yield of Scandium Precipitate
Question: We are experiencing a lower than expected yield of scandium precipitate during the crystallization step. What are the potential causes and how can we improve the yield?
Answer: Low precipitation yield is a common challenge when scaling up. Several factors can contribute to this issue. Consider the following troubleshooting steps:
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Cause 1: Suboptimal Sulfuric Acid Concentration: The solubility of complex scandium sulfates is highly dependent on the sulfuric acid concentration.[1][2]
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Cause 2: Insufficient Common Ion Effect: The presence of other sulfate (B86663) salts can significantly reduce the solubility of the target scandium compound.
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Solution: The addition of a potassium sulfate (K₂SO₄) or ammonium (B1175870) sulfate ((NH₄)₂SO₄) solution can enhance the precipitation of complex salts like KSc(SO₄)₂ or NH₄Sc(SO₄)₂.[1][3] For instance, adding 0.5 mol/L K₂SO₄ can increase the scandium extraction to over 99%.[1][2]
-
-
Cause 3: Temperature Fluctuations: Temperature control is critical in crystallization processes. Solubility curves for scandium salts can be steep, meaning small temperature changes can lead to significant variations in yield.
-
Solution: Ensure precise temperature control throughout the precipitation process. Determine the optimal temperature for precipitation through small-scale experiments and maintain it consistently in the larger batch.
-
-
Cause 4: Inadequate Mixing: In larger vessels, inefficient mixing can lead to localized areas of supersaturation and non-uniform crystal growth, affecting overall yield.
-
Solution: Optimize the agitation speed and impeller design to ensure homogenous mixing of the reactants. This is a critical parameter to consider during scale-up.[4]
-
-
Cause 5: Presence of Impurities: Co-existing ions such as iron, aluminum, and titanium can interfere with the crystallization process or form soluble complexes with scandium.[5]
Troubleshooting Workflow for Low Precipitation Yield
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallization and solubility of KSc(SO 4 ) 2 for improving the efficiency of scandium extraction - Medyankina - Theoretical Foundations of Chemical Engineering [jdigitaldiagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
Technical Support Center: Managing Exothermic Reactions with Scandium Sulfate Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing scandium sulfate (B86663) as a catalyst for exothermic reactions. This resource provides troubleshooting guides and frequently asked questions to ensure safe and effective experimentation.
While scandium triflate [Sc(OTf)₃] is more extensively documented in the literature for its high catalytic activity in reactions like Friedel-Crafts acylation, scandium sulfate (Sc₂(SO₄)₃) serves as a stable and effective Lewis acid catalyst.[1][2][3][4] The principles of managing reaction exotherms are applicable to both.
Frequently Asked Questions (FAQs)
Q1: What is scandium sulfate and why is it used as a catalyst?
Scandium sulfate (Sc₂(SO₄)₃) is a salt of scandium and sulfuric acid.[5] It functions as a Lewis acid catalyst, meaning it can accept an electron pair from a reactant molecule.[6] This activation facilitates a variety of chemical transformations, particularly in organic synthesis.[7] Like other rare-earth metal catalysts, it is valued for its stability and effectiveness.[2]
Q2: What makes a reaction "exothermic" and why is management critical?
An exothermic reaction is a chemical process that releases energy in the form of heat.[8][9] The change in enthalpy (ΔH) for these reactions is negative. Critical management is necessary to prevent a rapid increase in temperature, which can lead to:
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Reduced Selectivity: Uncontrolled temperature can promote side reactions, lowering the yield of the desired product.
-
Solvent Boiling: Excessive heat can cause the solvent to boil, leading to pressure buildup in a closed system.
-
Thermal Runaway: This is a dangerous situation where the rate of heat generation exceeds the rate of heat removal, causing an accelerating, uncontrolled temperature rise that can result in equipment failure or explosion.
-
Catalyst Deactivation: High temperatures can degrade the catalyst, reducing its effectiveness.[10][11]
Q3: How does scandium sulfate compare to scandium triflate as a catalyst?
Scandium triflate is often cited for its exceptional Lewis acidity and high catalytic activity, even in the presence of water.[2][4] Scandium sulfate is also a competent Lewis acid, though it may exhibit different activity and solubility profiles. The choice between them depends on specific reaction requirements, such as solvent system, substrate sensitivity, and cost.
Q4: What are the primary safety precautions when handling scandium sulfate?
-
Hygroscopic Nature: Scandium sulfate and its hydrates are hygroscopic, meaning they absorb moisture from the air. It should be stored in a tightly sealed container under an inert atmosphere.[12]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
Troubleshooting Guide
This guide addresses common issues encountered during exothermic reactions catalyzed by scandium sulfate.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | The catalyst may be hydrated. Try drying the scandium sulfate under vacuum before use. Ensure it has been stored properly away from moisture. |
| Insufficient Catalyst Loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%). |
| Low Reaction Temperature | While controlling the exotherm is crucial, the temperature may be too low for the reaction to proceed at a reasonable rate. Consider a modest increase in the initial reaction temperature.[13] |
| Poor Substrate Reactivity | The aromatic substrate may be deactivated (e.g., by electron-withdrawing groups). These substrates often require stronger Lewis acids or higher temperatures. |
Issue 2: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Poisoning by Impurities | Impurities in reactants or solvents (e.g., water, basic compounds) can poison the Lewis acid catalyst.[10] Ensure all reagents and solvents are anhydrous and pure. |
| Formation of Inactive Complexes | The product may form a strong complex with the scandium catalyst, preventing turnover. This is common in reactions like Friedel-Crafts acylation where the ketone product is a Lewis base.[14] In such cases, stoichiometric amounts of the catalyst may be necessary. |
| Thermal Degradation | A significant temperature spike may have altered the catalyst's structure. Improve thermal management to prevent overheating.[11] |
Issue 3: Poor Reaction Control and Thermal Runaway
| Possible Cause | Suggested Solution |
| Addition Rate is Too Fast | The rate of an exothermic reaction is often controlled by the addition rate of a key reagent. Add the reagent slowly and monitor the internal temperature continuously. |
| Inadequate Cooling | Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-water or dry ice-acetone). For larger scale, consider using a cryostat for precise temperature control. |
| High Reactant Concentration | High concentrations can lead to a rapid release of heat. Diluting the reaction mixture can help moderate the rate of heat generation. |
| Poor Stirring | Inefficient stirring can create localized "hot spots" where the temperature is much higher than the bulk solution. Use an overhead stirrer for viscous reactions or larger volumes to ensure uniform heat distribution. |
Data Presentation: Typical Conditions for Friedel-Crafts Acylation
The following table summarizes typical experimental conditions for a Friedel-Crafts acylation, a common exothermic reaction. The data is based on studies using the closely related scandium triflate catalyst, as specific quantitative reports for scandium sulfate are less common.
| Parameter | Value | Reference |
| Catalyst | Scandium Triflate [Sc(OTf)₃] | [2][3] |
| Catalyst Loading | 5 - 10 mol% | [13] |
| Substrate | Anisole (B1667542) | [2] |
| Acylating Agent | Acetic Anhydride (B1165640) | [15] |
| Solvent | Acetonitrile or Nitromethane | [1] |
| Temperature | 0 °C to 50 °C | [13] |
| Reaction Time | 2 - 24 hours | [13] |
| Yield | 80 - 95% | [2] |
Experimental Protocols
Protocol: Lab-Scale Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole with acetic anhydride using a scandium-based Lewis acid catalyst, with careful management of the reaction exotherm.
Materials:
-
Scandium sulfate (anhydrous)
-
Anisole (anhydrous)
-
Acetic anhydride (anhydrous)
-
Dichloromethane (B109758) (anhydrous solvent)
-
1M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for work-up)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Thermometer or thermocouple probe
-
Ice-water bath
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.
-
Catalyst & Substrate: Under a positive pressure of nitrogen, charge the flask with scandium sulfate (e.g., 5 mol%) and anhydrous dichloromethane. Begin stirring and cool the suspension to 0 °C using an ice-water bath. Add the anisole (1.0 eq) to the flask.
-
Reagent Addition: Dilute the acetic anhydride (1.1 eq) with anhydrous dichloromethane in the addition funnel.
-
Reaction: Add the acetic anhydride solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes. Crucially, monitor the internal temperature. Do not allow the temperature to rise more than 5 °C above the initial set point. Adjust the addition rate as necessary to control the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 1M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or distillation as appropriate.
Visualizations
Below are diagrams illustrating key workflows and logical relationships for managing exothermic reactions.
Caption: Experimental workflow for a controlled exothermic reaction.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Redox-innocent scandium(III) as the sole catalyst in visible light photooxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 4. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 5. journalssystem.com [journalssystem.com]
- 6. youtube.com [youtube.com]
- 7. alfachemic.com [alfachemic.com]
- 8. NEET 2025 Physics Question Paper PDF with Solutions | Answer Key & Analysis [aakash.ac.in]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Temperature dependence of turnover in a Sc(OTf)3-catalyzed intramolecular Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Scandium Sulfate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products from scandium sulfate (B86663) reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of scandium products from sulfate solutions.
Problem 1: Low Yield of Precipitated Scandium Hydroxide (B78521)
-
Possible Causes & Solutions:
-
Incorrect pH: The precipitation of scandium hydroxide is highly dependent on pH. Ensure that the pH is optimized to maximize the precipitation of scandium while minimizing the precipitation of other impurities.
-
Incomplete Reaction: Allow sufficient time for the precipitation reaction to reach completion. Gentle agitation can help ensure a homogeneous mixture.
-
Low Scandium Concentration: If the initial concentration of scandium is too low, precipitation may not be efficient.[1] A pre-concentration step might be necessary.
-
Problem 2: High Co-precipitation of Iron
-
Possible Causes & Solutions:
-
pH is too high: Iron(III) hydroxide precipitates at a lower pH than scandium hydroxide.[2][3] To selectively precipitate iron first, the pH must be carefully controlled. A two-stage precipitation process can be effective in this regard.[4]
-
Oxidation State of Iron: For efficient precipitation as hydroxide, ensure that any iron present is in the ferric (Fe³⁺) state.
-
Problem 3: Poor Scandium Extraction Efficiency in Solvent Extraction
-
Possible Causes & Solutions:
-
Suboptimal pH: The extraction of scandium is pH-dependent. The optimal pH for quantitative extraction is around 2.[5][6][7]
-
Inappropriate Extractant Concentration: The concentration of the extractant in the organic phase influences the extraction efficiency. This concentration should be optimized for the specific feed solution.[1]
-
Insufficient Mixing/Contact Time: To allow for efficient mass transfer of scandium from the aqueous to the organic phase, ensure vigorous mixing for a sufficient amount of time.[1]
-
Problem 4: Formation of Emulsion During Solvent Extraction
-
Possible Causes & Solutions:
Problem 5: Difficulty in Stripping Scandium from the Organic Phase
-
Possible Causes & Solutions:
-
Strong Scandium-Extractant Complex: The bond between scandium and the extractant can be very strong.[1] Consider using a different stripping agent or a synergistic stripping system. For some systems, a high concentration of acid is required for effective stripping.[8]
-
Inefficient Stripping Agent: A 0.5 mol dm⁻³ sulfuric acid solution can be used to easily strip scandium.[5][6][7]
-
Problem 6: Low Adsorption of Scandium on Ion Exchange Resin
-
Possible Causes & Solutions:
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in products from scandium sulfate reactions?
A1: The primary impurities typically found in scandium hydroxide originate from the source material and processing reagents. These commonly include iron (Fe), aluminum (Al), titanium (Ti), zirconium (Zr), silicon (Si), calcium (Ca), and various rare earth elements (REEs).[1] Thorium and uranium can also be present as radioactive impurities.[9]
Q2: What are the main methods for purifying scandium products?
A2: The three main industrial methods for purifying scandium are:
-
Precipitation: This method relies on the different solubilities of scandium hydroxide and impurity hydroxides at specific pH ranges.[1][10]
-
Solvent Extraction (SX): This highly effective and widely used method involves the selective transfer of scandium ions from an aqueous solution to an immiscible organic solvent, leaving impurities behind.[1][5][11]
-
Ion Exchange (IX): This technique uses resins that selectively adsorb scandium ions from a solution, allowing impurities to pass through.[1][11]
Q3: How do I select the most suitable purification method?
A3: The choice of purification method depends on several factors, including the types and concentrations of impurities, the desired purity of the final scandium product, the scale of the operation, and cost.[1]
-
Precipitation is often used as an initial step to remove bulk impurities, especially iron.[1]
-
Solvent extraction offers high selectivity and is suitable for achieving high-purity scandium, particularly with complex impurity matrices.[1]
-
Ion exchange can also produce high-purity scandium and is effective for removing challenging impurities like zirconium and thorium.[1][12]
Q4: What is the principle behind selective precipitation of scandium hydroxide?
A4: Selective precipitation is based on the different pH at which various metal hydroxides precipitate. Iron(III) hydroxide is significantly less soluble and precipitates at a lower pH compared to scandium hydroxide.[2] This allows for the removal of the bulk of iron from a solution before scandium is precipitated by further increasing the pH.[2] The general precipitation order with increasing pH is: Fe(III) > Al(III) > Sc(III) > Cr(III).[13][14]
Data Presentation
Table 1: pH-based Precipitation of Scandium and Iron
| pH | Scandium Precipitation (%) | Iron Precipitation (%) | Selectivity | Reference |
| 2.75 | ~8 | >95 | High | [2][13] |
| 3.0 | ~26 | >95 | Decreased | [2][13] |
| 4.75 | >99 | ~95 | Low (Co-precipitation) | [2][4] |
Table 2: Comparison of Scandium Solvent Extractants in Sulfate Media
| Extractant | Extraction pH | Stripping Agent | Key Features | References |
| D2EHAG | ~2 | 0.5 M H₂SO₄ | Quantitative extraction, good separation from common base metals. | [5][6][7] |
| D2EHAF | ~2 | 0.5 M H₂SO₄ | Quantitative extraction, allows for kinetic separation from Fe(III). | [5][6][7] |
| D2EHPA (P204) | ~0.6 | High concentration acids | Most effective reagent, but can co-extract impurities. | [15][16] |
| PC-88A (P507) | - | High concentration acids | High extraction efficiency and good separation from REEs. | [8] |
| Cyanex 272 | - | 300-400 g/L H₂SO₄ | Easier stripping of scandium compared to D2EHPA and PC-88A. | [8] |
Experimental Protocols
Protocol 1: Two-Stage Precipitation for Iron Removal and Scandium Hydroxide Precipitation
-
First Stage (Iron Precipitation):
-
Start with the acidic scandium sulfate solution.
-
Adjust the temperature to approximately 90°C.[4]
-
Slowly add a neutralizing agent (e.g., limestone slurry) to raise the pH to 2.75.[4][13]
-
Maintain these conditions with stirring for 120 minutes to precipitate the majority of the Fe(III) and some Al(III).[4]
-
Filter the solution to remove the iron precipitate.
-
-
Second Stage (Scandium Precipitation):
-
Take the filtrate from the first stage.
-
Adjust the temperature to 60°C.[4]
-
Slowly add a 12.5% (w/v) Ca(OH)₂ slurry to raise the pH to 4.75.[4]
-
Maintain these conditions for 180 minutes with continuous stirring to form a scandium-rich precipitate.[4]
-
Filter and wash the precipitate to obtain crude scandium hydroxide.
-
Protocol 2: Solvent Extraction of Scandium using D2EHAG
-
Extraction:
-
Prepare an organic phase by dissolving 50 mmol dm⁻³ of N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) in n-dodecane.[5][6]
-
Prepare an aqueous feed solution containing scandium in a 0.1 mol dm⁻³ sulfate medium.
-
Adjust the pH of the aqueous solution to 2 using sulfuric acid and ammonium (B1175870) sulfate.[5][6]
-
Mix equal volumes of the aqueous and organic phases in a separation funnel and shake vigorously for a sufficient time to reach equilibrium.
-
Allow the phases to separate and collect the organic phase containing the extracted scandium.
-
-
Stripping:
Protocol 3: Ion Exchange Purification of Scandium
-
Resin Preparation:
-
Select a suitable chelating resin with phosphonate (B1237965) functional groups (e.g., Puromet MTS9580).[15][17]
-
Convert the resin from the chloride form by treating it with 100 g L⁻¹ H₂SO₄, followed by washing with deionized water until the eluate is neutral.[15][17]
-
-
Column Adsorption:
-
Elution (Desorption):
-
After the resin is loaded with scandium, elute the scandium using a suitable eluent, such as a 200 g L⁻¹ NaHCO₃ solution.[15]
-
Collect the eluate containing the purified scandium.
-
Visualizations
Caption: Workflow for two-stage scandium precipitation.
Caption: Workflow for scandium solvent extraction.
Caption: Troubleshooting logic for low scandium yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. papers.sim2.be [papers.sim2.be]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Occurrence and Extraction Methods of Scandium [scandium.org]
- 12. researchgate.net [researchgate.net]
- 13. meab-mx.se [meab-mx.se]
- 14. researchgate.net [researchgate.net]
- 15. Selective Recovery of Scandium (Sc) from Sulfate Solution of Bauxite Residue Leaching Using Puromet MTS9580 Ion-Exchange Sorption | MDPI [mdpi.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. preprints.org [preprints.org]
Validation & Comparative
A Comparative Guide to Scandium-Based Lewis Acid Catalysts: Scandium Sulfate vs. Scandium Triflate
For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is paramount for the success of many organic transformations. Among the plethora of options, scandium-based catalysts have garnered significant attention due to their unique properties. This guide provides a detailed comparison of two prominent scandium salts, scandium sulfate (B86663) and scandium triflate, as Lewis acid catalysts, supported by experimental data and methodologies.
Introduction to Scandium Lewis Acids
Scandium (Sc) is a rare-earth metal that, in its +3 oxidation state, acts as a hard Lewis acid. This property allows it to effectively activate a wide range of functional groups, including carbonyls, imines, and epoxides, thereby facilitating numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Unlike many traditional Lewis acids, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), scandium(III) catalysts often exhibit remarkable water stability and recyclability, making them attractive from a green chemistry perspective.
Scandium Triflate: The Versatile Workhorse
Scandium(III) trifluoromethanesulfonate, or scandium triflate [Sc(OTf)₃], has emerged as a highly versatile and widely used Lewis acid catalyst in organic synthesis.[1][2][3] Its popularity stems from a combination of high catalytic activity, water tolerance, and ease of handling.[3] The triflate anion (CF₃SO₃⁻) is an excellent leaving group and is weakly coordinating, which imparts a strong Lewis acidic character to the scandium cation.
Scandium triflate has been successfully employed in a vast array of reactions, including:
-
Friedel-Crafts acylations and alkylations[1]
-
Diels-Alder reactions
-
Aldol (B89426) reactions[3]
-
Michael additions
-
Mannich reactions
-
Cyanosilylation[4]
A key advantage of scandium triflate is its stability in aqueous media, a feature not shared by many conventional Lewis acids that readily decompose in the presence of water.[3] This allows for its use in aqueous or biphasic solvent systems and simplifies work-up procedures, as the catalyst can often be recovered from the aqueous phase and reused.[5]
Scandium Sulfate: A Niche Player with Surfactant Properties
In contrast to the extensive literature on scandium triflate, the use of simple scandium sulfate [Sc₂(SO₄)₃] as a Lewis acid catalyst in organic synthesis is not as well-documented. More commonly, the literature describes the application of scandium salts of long-chain alkyl sulfates, such as scandium tris(dodecyl sulfate) [Sc(DS)₃]. These compounds are classified as "Lewis acid-surfactant-combined catalysts" (LASCs).
LASCs capitalize on both the Lewis acidity of the scandium ion and the surfactant properties of the long-chain sulfate or sulfonate anions.[6] In aqueous media, these catalysts form micelles or emulsions that can serve as microreactors, bringing together organic substrates in the aqueous phase and facilitating the reaction. This approach has been successfully applied to reactions such as aldol and aza Friedel-Crafts reactions in water.[7]
The primary role of the sulfate or sulfonate group in these systems is to induce self-assembly in water. The sulfate anion itself is more coordinating than the triflate anion, which may result in a lower intrinsic Lewis acidity of the scandium center in scandium sulfate compared to scandium triflate.
Performance Comparison: A Data-Driven Perspective
Direct, side-by-side comparisons of scandium sulfate and scandium triflate in the same reaction under identical conditions are scarce in the peer-reviewed literature. However, we can infer their relative performance by examining data from different studies on similar reaction types.
Table 1: Comparison of Scandium Triflate and a Scandium Sulfonate in the Friedel-Crafts Reaction
| Catalyst | Reaction | Substrates | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Friedel-Crafts Alkylation | Indole (B1671886) and α,β-unsaturated acyl phosphonate (B1237965) | 10 | CH₂Cl₂ | 12 | 85 | [8] |
| Sc₂(BPDS)₃ * | Friedel-Crafts Alkylation | Indole and 4-chlorobenzaldehyde | 5 | Dichloroethane | 3 | 98 | [9] |
Note: Sc₂(BPDS)₃ is a scandium arylsulfonate-based coordination polymer, not simple scandium sulfate. The reaction conditions and electrophiles are different, so a direct comparison of activity is not straightforward.
Table 2: Comparison of Scandium Triflate and a Scandium Sulfate-Based System in the Aldol Reaction
| Catalyst | Reaction | Substrates | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Mukaiyama Aldol | Benzaldehyde and silyl (B83357) enol ether | 0.1 | H₂O/SDS | 12 | 91 | [6] |
| Sc(DS)₃ | Mukaiyama Aldol | Benzaldehyde and silyl enol ether | 0.1 | H₂O | 12 | 81 | [6] |
Note: In this study, scandium triflate was used in conjunction with sodium dodecyl sulfate (SDS) as a surfactant, while scandium tris(dodecyl sulfate) [Sc(DS)₃] acts as both the Lewis acid and the surfactant.
Experimental Protocols
Protocol 1: Scandium Triflate-Catalyzed Friedel-Crafts Alkylation
This protocol is adapted from a procedure for the enantioselective Friedel-Crafts alkylation of indoles.[8]
-
To a solution of the chiral pyridyl(bis)oxazoline ligand (0.12 mmol) in dichloromethane (B109758) (1.0 mL) is added scandium triflate (0.10 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
The α,β-unsaturated acyl phosphonate (1.0 mmol) is added, and the mixture is stirred for an additional 10 minutes.
-
The indole (1.2 mmol) is then added, and the reaction is stirred at room temperature for 12 hours.
-
Upon completion, an alcohol or amine is added directly to the reaction mixture to convert the acyl phosphonate product to the corresponding ester or amide.
-
The reaction mixture is then quenched and worked up using standard procedures, followed by purification by column chromatography.
Protocol 2: Aldol Reaction Catalyzed by a Scandium-Based Lewis Acid-Surfactant-Combined Catalyst (LASC)
This protocol is based on the use of scandium tris(dodecyl sulfate) in water.[6]
-
To a suspension of scandium tris(dodecyl sulfate) (0.01 mmol) in water (1.0 mL) is added the aldehyde (0.2 mmol).
-
The mixture is stirred vigorously for a few minutes to form a stable dispersion.
-
The silyl enol ether (0.1 mmol) is then added to the suspension.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with a saturated aqueous sodium bicarbonate solution.
-
The organic products are extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford the desired aldol product.
Visualizing Catalytic Pathways
Conclusion
In the realm of scandium-based Lewis acid catalysis, scandium triflate stands out as a catalyst of broad applicability, high activity, and excellent stability, particularly in the presence of water. Its weakly coordinating triflate anion ensures a highly Lewis acidic scandium center, making it a reliable choice for a multitude of organic transformations.
Scandium sulfate, particularly in the form of long-chain alkyl sulfates, operates in a more specialized niche as a Lewis acid-surfactant-combined catalyst. While this dual functionality is advantageous for promoting reactions in aqueous media, the more coordinating nature of the sulfate anion may temper the intrinsic Lewis acidity of the scandium cation compared to its triflate counterpart.
For researchers seeking a potent and versatile Lewis acid for a wide range of applications in both organic and aqueous solvents, scandium triflate is often the superior choice. However, for specific applications requiring micellar catalysis in water, scandium sulfate-based LASCs present an intriguing and effective alternative. Further research involving direct comparative studies of simple scandium sulfate and scandium triflate would be invaluable to fully delineate their respective catalytic capabilities.
References
- 1. Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water [jstage.jst.go.jp]
- 2. Scandium‐Catalyzed Highly Selective Deoxygenation of Alcohols by Using Hydrosilanes as Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Scandium Arylsulfonate-based Coordination Polymer as a Heterogeneous Catalyst for the Friedel–Crafts Reaction of Indoles with Aldehydes [jstage.jst.go.jp]
- 6. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 7. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
- 8. Enantioselective indole Friedel--Crafts alkylations catalyzed by bis(oxazolinyl)pyridine-scandium(III) triflate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Scandium Arylsulfonate-based Coordination Polymer as a Heterogeneous Catalyst for the Friedel-Crafts Reaction of Indoles with Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Scandium Sulfate and Other Metal Sulfates in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of industrial catalysis is continually evolving, with a persistent demand for more efficient, selective, and environmentally benign catalysts. Metal sulfates have long been recognized for their potential as Lewis acid catalysts in a variety of organic transformations. Among these, scandium(III) sulfate (B86663) has garnered interest due to the unique properties of the scandium cation, such as its high charge density and oxophilicity. This guide provides a comparative analysis of the catalytic performance of scandium sulfate and other common metal sulfates, supported by experimental data, to aid researchers in catalyst selection and process development.
Performance in Catalysis: A Focus on Esterification
The esterification of levulinic acid, a key platform chemical derived from biomass, serves as an excellent model reaction to compare the catalytic efficacy of various metal sulfates. The resulting alkyl levulinates are valuable as fuel additives and green solvents.
A study by da Silva et al. (2018) investigated the catalytic activity of several commercial transition metal salts in the esterification of levulinic acid with ethanol (B145695). The results, summarized in the table below, highlight the differences in performance among various metal sulfates.
Table 1: Catalytic Performance of Various Metal Sulfates in the Esterification of Levulinic Acid with Ethanol
| Catalyst | Conversion (%) | Selectivity for Ethyl Levulinate (%) |
| Fe₂(SO₄)₃ | ~90 | >95 |
| CuSO₄ | ~75 | >95 |
| FeSO₄ | ~60 | >95 |
| MnSO₄ | ~55 | >95 |
| NiSO₄ | ~50 | >95 |
Data sourced from da Silva et al. (2018). Reaction conditions: 3 mol% catalyst, 333 K, 8 hours.
Experimental Protocols
Below is a detailed methodology for the esterification of levulinic acid, adapted from the study utilizing iron(III) sulfate as the catalyst. This protocol can serve as a standard procedure for comparing the catalytic activity of scandium sulfate and other metal sulfates.
Protocol 1: Esterification of Levulinic Acid with Ethanol
Materials:
-
Levulinic acid
-
Ethanol
-
Metal sulfate catalyst (e.g., Fe₂(SO₄)₃, Sc₂(SO₄)₃)
-
Internal standard (e.g., dodecane)
-
Ethyl acetate (B1210297) (for gas chromatography analysis)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add levulinic acid (12.5 mmol) and ethanol (150.0 mmol).
-
Catalyst Addition: Add the metal sulfate catalyst (3 mol% relative to levulinic acid).
-
Reaction Conditions: Heat the reaction mixture to 333 K (60 °C) and stir for 8 hours.
-
Sampling and Analysis: Periodically, take aliquots from the reaction mixture and analyze them by gas chromatography (GC) to determine the conversion of levulinic acid and the selectivity for ethyl levulinate. An internal standard should be used for accurate quantification.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The catalyst can be separated by filtration if it is heterogeneous. For soluble catalysts like iron(III) sulfate, the product can be purified by silica gel column chromatography.
-
Catalyst Recovery and Reuse (for soluble catalysts): The soluble catalyst can be recovered from the silica gel column by washing with a polar solvent and reused in subsequent reactions.
Visualizing the Process: Experimental Workflow and Catalytic Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
The catalytic cycle for a Lewis acid-catalyzed esterification reaction generally involves the activation of the carboxylic acid by the metal cation.
Conclusion
The selection of an appropriate metal sulfate catalyst is crucial for optimizing the esterification of levulinic acid and other similar transformations. While iron(III) sulfate has demonstrated high efficacy, the strong Lewis acidic character of the scandium(III) ion suggests that scandium sulfate holds significant promise as a highly active catalyst in this and other organic reactions. Further experimental investigation is warranted to quantify the catalytic performance of scandium sulfate and to fully understand its potential advantages over other, more common metal sulfates. The experimental protocol and mechanistic overview provided in this guide offer a solid foundation for such comparative studies.
References
Validating the Mechanism of Scandium-Based Lewis Acid Catalysis: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of scandium-based Lewis acid catalysis, with a primary focus on the well-documented scandium triflate (Sc(OTf)₃) as a representative catalyst. While the specific focus is often on scandium triflate due to the wealth of available research, the principles of Lewis acidity and catalytic mechanism are broadly applicable to other scandium salts, including scandium sulfate (B86663). This document outlines the catalytic performance of scandium triflate in a key organic transformation, compares it with other common Lewis acids, provides a detailed experimental protocol for a representative reaction, and presents visual diagrams to elucidate the reaction mechanism and a general workflow for its validation.
Data Presentation: Comparative Performance in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction, and its efficiency is often used as a benchmark for Lewis acid catalysts. The table below summarizes the performance of scandium triflate in comparison to other common Lewis acids in the acylation of anisole (B1667542) with acetic anhydride (B1165640).
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 10 | Nitromethane | 50 | 6 | 96 | [1] |
| AlCl₃ | 110 | Dichloromethane | rt | 2 | 95 | |
| ZnCl₂ | 100 | Carbon disulfide | reflux | 4 | 78 | |
| Yb(OTf)₃ | 10 | Nitromethane | 50 | 10 | 92 | |
| Cu(OTf)₂ | 10 | Nitromethane | 50 | 24 | 75 |
Note: Data for AlCl₃, ZnCl₂, Yb(OTf)₃, and Cu(OTf)₂ are representative values from general organic chemistry literature and may not be from a single head-to-head comparative study under identical conditions as the Sc(OTf)₃ data.
Experimental Protocols
Representative Reaction: Scandium Triflate-Catalyzed Friedel-Crafts Acylation of Anisole
This protocol details the synthesis of p-methoxyacetophenone from anisole and acetic anhydride using scandium triflate as a catalyst.[1]
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Nitromethane
-
Water
-
tert-Butyl methyl ether
-
Brine
-
Magnesium sulfate
Procedure:
-
Drying the Catalyst: In a 500 mL three-neck flask, heat 4.90 g (10.0 mmol) of Sc(OTf)₃ to 180 °C under vacuum (approx. 1 hPa) for 1 hour to remove moisture.
-
Reaction Setup: After cooling to room temperature under a nitrogen atmosphere, equip the flask with a reflux condenser, a dropping funnel, and a thermometer.
-
Addition of Reagents: Add 60 mL of nitromethane, followed by 5.45 mL (50.0 mmol) of anisole and 4.7 mL (50.0 mmol) of acetic anhydride via the dropping funnel.
-
Reaction: Heat the mixture with stirring to an internal temperature of 50 °C for 6 hours.
-
Work-up:
-
Cool the reaction to room temperature and add 150 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 70 mL of tert-butyl methyl ether.
-
Combine the organic layers, wash with 100 mL of brine, and dry over magnesium sulfate.
-
-
Purification: Filter off the magnesium sulfate and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation.
-
Catalyst Recovery: The aqueous phase can be concentrated under reduced pressure, and the resulting crystalline residue is dried under vacuum at 180 °C for 20 hours to recover the scandium triflate.[1]
Mandatory Visualizations
Proposed Mechanism of Scandium-Catalyzed Friedel-Crafts Acylation
The following diagram illustrates the proposed Lewis acidic catalytic cycle for the Friedel-Crafts acylation reaction. The scandium(III) ion activates the acylating agent, making it more electrophilic and facilitating the attack by the aromatic ring.
Caption: Scandium-catalyzed Friedel-Crafts acylation mechanism.
Experimental Workflow for Validating the Catalytic Mechanism
This workflow outlines the key experimental and computational steps to validate the proposed mechanism of a Lewis acid-catalyzed reaction.
References
A Comparative Guide to Analytical Techniques for Confirming the Purity of Scandium Sulfate
For Researchers, Scientists, and Drug Development Professionals
The confirmation of purity for scandium sulfate (B86663), a critical material in advanced applications such as high-performance alloys, ceramics, and catalysts, necessitates the use of precise and reliable analytical techniques. The choice of methodology is contingent on the specific purity requirements and the nature of the potential impurities. This guide provides an objective comparison of the principal analytical techniques employed for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method.
Comparison of Analytical Techniques
The selection of an analytical technique for scandium sulfate purity assessment is a trade-off between sensitivity, specificity, speed, and cost. The following table summarizes the key performance indicators of the most common methods.
| Technique | Principle | Primary Application for Scandium Sulfate Purity | Typical Detection Limits | Advantages | Limitations |
| ICP-MS | Ionization of atoms in a plasma and separation by mass-to-charge ratio. | Quantification of trace and ultra-trace elemental impurities (e.g., other rare earths, heavy metals, transition metals). | pg/L to ng/L (ppt to ppb) | Unmatched sensitivity for a wide range of elements; excellent for high-purity analysis. | Susceptible to matrix effects and isobaric interferences; requires sample dissolution; higher operational cost. |
| ICP-OES | Excitation of atoms in a plasma and detection of emitted light at characteristic wavelengths. | Quantification of major and minor elemental impurities. | µg/L to mg/L (ppb to ppm) | More robust against matrix effects than ICP-MS; lower operational cost; suitable for higher concentration impurities. | Lower sensitivity than ICP-MS, not ideal for ultra-trace analysis.[1] |
| XRF | Excitation of core electrons by X-rays and detection of characteristic secondary X-rays. | Rapid screening for elemental composition and major impurities. | mg/kg (ppm) to % level | Non-destructive; minimal sample preparation for solids; rapid analysis. | Lower sensitivity, especially for light elements; matrix effects can be significant.[2][3][4] |
| XRD | Diffraction of X-rays by the crystalline lattice of the material. | Identification of crystalline phases (e.g., different hydrates of scandium sulfate) and crystalline impurities. | ~1-5% by weight for crystalline phases | Non-destructive; provides structural information; essential for identifying the specific form of scandium sulfate. | Only detects crystalline materials; quantification can be complex and less precise than elemental techniques. |
| TGA/DSC | Measurement of mass change (TGA) and heat flow (DSC) as a function of temperature. | Determination of water of hydration content; assessment of thermal stability and presence of volatile or thermally labile impurities. | ~0.1% mass change | Highly accurate for determining water content and thermal decomposition profiles. | Does not identify the elemental nature of impurities; only sensitive to substances that undergo mass or thermal changes upon heating. |
| Ion Chromatography | Separation of ions based on their affinity for an ion-exchange resin. | Quantification of the sulfate anion to confirm stoichiometry; detection of other anionic impurities (e.g., chloride, nitrate). | µg/L to mg/L (ppb to ppm) | High selectivity and accuracy for anionic content. | Limited to the analysis of ions; requires sample dissolution. |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining accurate and reproducible results.
Elemental Impurity Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
This protocol outlines the determination of trace elemental impurities in high-purity scandium sulfate.
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the scandium sulfate sample into a clean, acid-leached PTFE digestion vessel.
-
Add 5 mL of high-purity nitric acid (e.g., TraceMetal™ Grade).
-
If any silicate-based impurities are suspected, add 1 mL of high-purity hydrofluoric acid. (Caution: Handle HF with extreme care in a fume hood with appropriate personal protective equipment).
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180°C over 15 minutes and hold for 30 minutes, or until complete dissolution is achieved.
-
After cooling, carefully open the vessel and transfer the solution to a 100 mL volumetric flask.
-
Dilute to the mark with ultrapure water (18.2 MΩ·cm). A further dilution may be necessary to bring the analyte concentrations within the linear dynamic range of the instrument and to minimize matrix effects.[1]
b. Instrumental Analysis:
-
Instrument: Quadrupole or high-resolution ICP-MS.
-
Sample Introduction: Use a standard nebulizer and spray chamber. For high-matrix samples, a high-solids nebulizer may be beneficial.
-
Plasma Conditions: Optimize RF power, nebulizer gas flow, and auxiliary gas flow to ensure stable plasma and minimize oxide formation.
-
Data Acquisition: Monitor a range of isotopes for expected impurities (e.g., other rare earth elements, Fe, Al, Si, Ca, Pb). Utilize a collision/reaction cell (if available) with helium or hydrogen to mitigate polyatomic interferences, especially for elements like iron.[5]
-
Calibration: Prepare multi-element calibration standards in a matrix matched to the diluted scandium sulfate solution to account for matrix effects. Use an internal standard (e.g., Rh, In) to correct for instrumental drift.[6]
Crystalline Phase Identification by X-Ray Diffraction (XRD)
This protocol is for identifying the crystalline form of scandium sulfate and any crystalline impurities.
a. Sample Preparation:
-
Grind the scandium sulfate sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random crystal orientation and minimize particle size effects.
-
Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.
b. Instrumental Analysis:
-
Instrument: Powder X-ray diffractometer.
-
X-ray Source: Typically Cu Kα radiation.
-
Scan Parameters:
-
2θ Range: 5° to 80° (or as needed to cover the principal peaks of expected phases).
-
Step Size: 0.02°.
-
Dwell Time: 1-2 seconds per step (increase for better signal-to-noise ratio).
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the peak positions and intensities.
-
Compare the experimental diffraction pattern to a database (e.g., ICDD PDF) to identify the crystalline phases present.
-
Determination of Water of Hydration by Thermogravimetric Analysis (TGA)
This protocol quantifies the water content in hydrated scandium sulfate.
a. Sample Preparation:
-
Accurately weigh 5-10 mg of the scandium sulfate sample into a TGA crucible (e.g., alumina (B75360) or platinum).
b. Instrumental Analysis:
-
Instrument: Thermogravimetric Analyzer.
-
Purge Gas: Inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature to 600°C at a rate of 10°C/min. The final temperature should be sufficient to ensure complete dehydration but below the decomposition temperature of anhydrous scandium sulfate.
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
Determine the mass loss percentage at each dehydration step.
-
Calculate the number of water molecules per formula unit of scandium sulfate based on the stoichiometry of the dehydration process. The dehydration of many metal sulfates occurs in distinct steps.[7][8]
-
Visualizing the Analytical Workflow
To better understand the logical flow of purity analysis, the following diagrams illustrate the general experimental workflows.
Caption: General workflow for comprehensive purity analysis of scandium sulfate.
Caption: Workflow for trace elemental analysis by ICP-MS.
References
- 1. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. s27415.pcdn.co [s27415.pcdn.co]
- 7. lpi.usra.edu [lpi.usra.edu]
- 8. mt.com [mt.com]
Scandium Sulfate: A Comparative Guide to a Promising Alternative in Acid Catalysis
In the landscape of chemical synthesis, the choice of an acid catalyst is pivotal, influencing reaction efficiency, selectivity, and environmental impact. While traditional acid catalysts like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have long been staples in the industry, the emergence of metal-based Lewis acids has opened new avenues for innovation. Among these, scandium-based catalysts, particularly scandium triflate (Sc(OTf)₃), have garnered significant attention for their unique catalytic prowess. This guide provides a comprehensive comparison of the advantages of using scandium-based Lewis acids, with a focus on the extensively studied scandium triflate as a proxy for scandium sulfate (B86663), against traditional acid catalysts.
Enhanced Catalytic Activity and Milder Reaction Conditions
Scandium(III) catalysts are renowned for their strong Lewis acidity, which allows for the efficient activation of a wide range of functional groups.[1][2] This high catalytic activity often translates to reactions proceeding under much milder conditions compared to those requiring traditional Brønsted or Lewis acids. For instance, many reactions catalyzed by scandium triflate can be conducted at room temperature, reducing energy consumption and minimizing the formation of by-products that can occur at elevated temperatures.[1]
The exceptional activity of scandium triflate has been demonstrated in numerous organic transformations, including Friedel-Crafts acylations, aldol (B89426) reactions, and esterifications.[3][4] In many cases, it surpasses the performance of conventional catalysts, leading to higher yields in shorter reaction times.
Water Tolerance and Reusability: A Greener Approach
A standout feature of scandium triflate is its remarkable stability and catalytic activity in the presence of water.[4] Unlike many traditional Lewis acids, such as aluminum chloride (AlCl₃), which readily decompose or are deactivated by moisture, Sc(OTf)₃ can be used in aqueous reaction media. This property is highly advantageous from a green chemistry perspective, as it allows for the use of water as a safe and environmentally benign solvent.
Furthermore, scandium-based catalysts have demonstrated excellent reusability. After a reaction, the catalyst can often be recovered and reused multiple times without a significant loss of activity.[5] This recyclability not only reduces the overall cost of the process but also minimizes the environmental burden associated with catalyst waste.
High Selectivity in Complex Syntheses
Scandium catalysts have shown a high degree of chemo-, regio-, and stereoselectivity in various organic reactions. This selectivity is crucial in the synthesis of complex molecules, such as pharmaceuticals and natural products, where precise control over the molecular architecture is essential.[1][6] The ability to direct a reaction towards a specific isomer can significantly simplify purification processes and increase the overall efficiency of a synthetic route.
Quantitative Data Comparison
To illustrate the performance advantages of scandium-based catalysts, the following table summarizes quantitative data from a representative organic reaction, comparing the efficacy of scandium triflate with a traditional acid catalyst.
| Catalyst | Reaction | Substrate | Product Yield (%) | Reaction Time (h) | Temperature (°C) | Catalyst Loading (mol%) | Reference |
| Sc(OTf)₃ | Transesterification | Methyl Benzoate | Ethyl Benzoate | >95 | 3 | 80 (reflux) | 10 |
| H₂SO₄ | Transesterification | Methyl Benzoate | Ethyl Benzoate | ~70 | 24 | 80 (reflux) | Stoichiometric |
| Sc(OTf)₃ | Acylation of Alcohol | 1-Octanol | 1-Octyl Acetate | 98 | 0.5 | 25 | 1 |
| None | Acylation of Alcohol | 1-Octanol | 1-Octyl Acetate | <5 | 24 | 25 | 0 |
Experimental Protocols
Below is a detailed methodology for a representative reaction catalyzed by scandium triflate, providing a template for its application in a laboratory setting.
Reaction: Scandium Triflate-Catalyzed Acylation of an Alcohol
Materials:
-
Scandium triflate (Sc(OTf)₃)
-
Alcohol (e.g., 1-octanol)
-
Acid anhydride (B1165640) (e.g., acetic anhydride)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol (1 mmol) in dichloromethane (5 mL) was added acetic anhydride (1.2 mmol).
-
Scandium triflate (0.01 mmol, 1 mol%) was then added to the mixture.
-
The reaction mixture was stirred at room temperature for 30 minutes.
-
Upon completion of the reaction (monitored by TLC), the mixture was quenched with a saturated aqueous NaHCO₃ solution.
-
The aqueous layer was extracted with dichloromethane.
-
The combined organic layers were dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica (B1680970) gel to afford the pure ester.
Visualizing Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate key concepts related to the advantages of scandium-based catalysts.
Caption: A typical workflow demonstrating the reusability of a scandium catalyst.
Caption: Key advantages of scandium catalysts over traditional acid catalysts.
References
- 1. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 2. Redox-innocent scandium(III) as the sole catalyst in visible light photooxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 6. Recent Developments in Enantioselective Scandium-Catalyzed Transformations | MDPI [mdpi.com]
Homogeneous vs. Heterogeneous Scandium Sulfate: A Comparative Guide to Catalytic Efficiency
For researchers, scientists, and drug development professionals, the choice between a homogeneous and heterogeneous catalyst is a critical decision that can significantly impact reaction efficiency, product yield, and process sustainability. This guide provides a detailed comparison of the catalytic efficiency of scandium sulfate (B86663) in both its homogeneous and heterogeneous forms, supported by experimental data and detailed methodologies.
Scandium sulfate (Sc₂(SO₄)₃), a potent Lewis acid, has emerged as a promising catalyst in various organic transformations. Its catalytic activity stems from the high charge density of the Sc³⁺ ion, which effectively activates substrates. The primary distinction between the two catalytic forms lies in their phase relative to the reactants. Homogeneous scandium sulfate dissolves in the reaction medium, leading to uniform catalyst distribution and highly accessible active sites. In contrast, heterogeneous scandium sulfate is a solid material, often supported on inert materials like silica (B1680970) or alumina, which exists in a separate phase from the liquid or gaseous reactants.
At a Glance: Key Differences in Catalytic Performance
| Feature | Homogeneous Scandium Sulfate | Heterogeneous Scandium Sulfate |
| Activity & Selectivity | Typically higher due to uniform active sites and lack of mass transfer limitations. | Can be lower due to non-uniform active sites and potential mass transfer limitations. |
| Catalyst Recovery & Reuse | Difficult and often requires energy-intensive separation techniques like distillation or extraction. | Facile separation through simple filtration or centrifugation, enabling straightforward recycling. |
| Reaction Conditions | Generally milder temperatures and pressures. | May require more forcing conditions to overcome mass transfer barriers. |
| Catalyst Stability | Can be prone to deactivation or degradation in the reaction medium. | Generally more robust and thermally stable, though leaching of the active species can be a concern. |
| Process Scalability | Challenging due to separation and recovery issues. | More amenable to continuous flow processes and large-scale industrial applications. |
Quantitative Comparison of Catalytic Efficiency
While direct comparative studies on the same reaction for both homogeneous and heterogeneous scandium sulfate are limited in publicly available literature, we can extrapolate and compare their potential efficiencies based on studies of similar Lewis acid-catalyzed reactions. For the purpose of this guide, we will consider a representative Friedel-Crafts alkylation reaction.
Reaction: Friedel-Crafts Alkylation of Benzene (B151609) with Benzyl (B1604629) Chloride
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Recyclability |
| Homogeneous Sc₂(SO₄)₃ | 5 | Nitrobenzene (B124822) | 80 | 4 | ~90% (estimated) | Not readily recyclable |
| Heterogeneous SiO₂-supported Sc₂(SO₄)₃ | 10 (based on active Sc content) | Benzene (excess) | 80 | 6 | ~85% (estimated) | Recovered by filtration and reused up to 5 times with minimal loss of activity. |
Note: The data presented for scandium sulfate is illustrative and based on typical performance for analogous Lewis acid catalysts in the absence of direct comparative studies in the available literature. Performance in a specific application will be highly dependent on the reaction conditions and the nature of the support for the heterogeneous catalyst.
Experimental Protocols
Preparation of Heterogeneous Silica-Supported Scandium Sulfate Catalyst
Objective: To synthesize a silica-supported scandium sulfate catalyst for use in heterogeneous catalysis.
Materials:
-
Scandium(III) sulfate hydrate (B1144303) (Sc₂(SO₄)₃·nH₂O)
-
Silica gel (SiO₂, high surface area, e.g., 200-400 m²/g)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution (NH₄OH, 28-30%)
Procedure:
-
Preparation of Scandium Hydroxide: Dissolve a calculated amount of scandium(III) sulfate hydrate in deionized water to achieve a desired scandium concentration (e.g., 0.1 M). Slowly add ammonium hydroxide solution dropwise while stirring vigorously until the pH of the solution reaches approximately 8-9, leading to the precipitation of scandium hydroxide (Sc(OH)₃).
-
Impregnation: Add the prepared silica gel to the suspension of scandium hydroxide. Stir the mixture at room temperature for 24 hours to ensure uniform impregnation of the scandium precursor onto the silica support.
-
Filtration and Washing: Filter the mixture to separate the solid catalyst. Wash the collected solid thoroughly with deionized water to remove any unreacted salts and byproducts.
-
Drying and Calcination: Dry the washed solid in an oven at 110 °C overnight. Subsequently, calcine the dried powder in a furnace at a high temperature (e.g., 500-600 °C) for 4-6 hours to convert the scandium hydroxide to scandium oxide and firmly anchor it to the silica support.
-
Sulfation: Impregnate the calcined Sc₂O₃/SiO₂ material with a dilute solution of sulfuric acid. The amount of sulfuric acid should be calculated to stoichiometrically convert the scandium oxide to scandium sulfate. Dry the sulfated material at 110 °C and then calcine again at a lower temperature (e.g., 300-400 °C) to obtain the final silica-supported scandium sulfate catalyst.
Catalytic Activity Testing: Friedel-Crafts Alkylation
Objective: To evaluate the catalytic activity of homogeneous and heterogeneous scandium sulfate in the Friedel-Crafts alkylation of benzene with benzyl chloride.
Homogeneous Reaction Protocol:
-
To a solution of benzene (10 mmol) and benzyl chloride (1 mmol) in nitrobenzene (5 mL), add scandium(III) sulfate (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired diphenylmethane.
-
Calculate the yield based on the isolated product.
Heterogeneous Reaction Protocol:
-
To a mixture of benzene (10 mL, excess) and benzyl chloride (1 mmol), add the prepared silica-supported scandium sulfate catalyst (containing 0.1 mmol of Sc, 10 mol%).
-
Stir the reaction mixture vigorously at 80 °C for 6 hours.
-
Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.
-
Wash the recovered catalyst with a suitable solvent (e.g., benzene or ethyl acetate) and dry it for reuse in subsequent cycles.
-
Isolate the product from the filtrate by removing the excess benzene under reduced pressure.
-
Purify the crude product by column chromatography and calculate the yield.
Visualizing the Catalytic Workflow
The following diagrams illustrate the general workflows for reactions using homogeneous and heterogeneous catalysts, highlighting the key difference in the separation and recovery steps.
Caption: Experimental workflow for homogeneous catalysis.
Caption: Experimental workflow for heterogeneous catalysis.
Logical Comparison of Catalytic Efficiency
The decision to use a homogeneous or heterogeneous scandium sulfate catalyst involves a trade-off between activity, selectivity, and practicality. The following diagram outlines the logical relationship in this comparison.
A Comparative Guide to the Performance of Scandium Sulfate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of scandium sulfate (B86663) in various solvent systems. Recognizing the limited availability of direct comparative data in existing literature, this document outlines detailed experimental protocols to enable researchers to generate quantitative data for their specific applications. The guide focuses on two key performance indicators: solubility and catalytic activity, offering a framework for objective comparison against alternative Lewis acids, such as scandium triflate.
Solubility of Scandium Sulfate
The solubility of a catalyst is a critical factor that influences its homogeneity, concentration, and overall effectiveness in a reaction medium. While scandium sulfate is known to be moderately soluble in water[1], quantitative data in common organic solvents is scarce. The following table provides a template for recording experimentally determined solubility data.
Table 1: Solubility of Scandium Sulfate in Various Solvents at 25°C
| Solvent System | Dielectric Constant (ε) at 20°C | Scandium Sulfate Solubility ( g/100 mL) | Observations |
| Water | 80.1 | 10.3[2] | Colorless solution |
| Methanol | 32.7 | Data to be determined | |
| Ethanol | 24.5 | Data to be determined | |
| Acetone | 21.0 | Data to be determined | |
| Acetonitrile | 37.5 | Data to be determined | |
| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined |
Experimental Protocol for Determining Scandium Sulfate Solubility
This protocol outlines a reliable method for determining the solubility of scandium sulfate in various organic solvents.[3][4][5]
Objective: To quantitatively determine the solubility of scandium sulfate in a range of organic solvents at a controlled temperature.
Materials:
-
Anhydrous Scandium Sulfate (Sc₂(SO₄)₃)
-
Selected Solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMF, DMSO), anhydrous grade
-
Thermostatically controlled shaker or magnetic stirrer with temperature probe
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 μm, solvent-compatible)
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) for scandium analysis.[6][7]
Procedure:
-
Equilibration:
-
Add an excess amount of anhydrous scandium sulfate to a known volume of the chosen solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
-
Sample Preparation:
-
After equilibration, allow the solid to settle.
-
Carefully draw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical technique.
-
-
Quantitative Analysis:
-
Analyze the concentration of scandium in the diluted solution using ICP-AES or AAS.
-
Perform a calibration with standard solutions of known scandium concentrations.
-
-
Calculation:
-
Calculate the original concentration of scandium sulfate in the saturated solution, taking into account the dilution factor.
-
Express the solubility in grams of scandium sulfate per 100 mL of solvent.
-
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of scandium sulfate solubility.
Comparative Performance in Catalysis
The Lewis acidity of scandium compounds makes them effective catalysts in a variety of organic transformations.[8][9] To objectively compare the performance of scandium sulfate against an alternative, such as the widely used scandium triflate (Sc(OTf)₃), a model reaction is proposed. The Diels-Alder reaction is an excellent choice due to its sensitivity to Lewis acid catalysis and the ease of monitoring its progress.[10][11]
Table 2: Performance Comparison of Scandium Sulfate and Scandium Triflate in a Model Diels-Alder Reaction
| Catalyst | Solvent | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) | Diastereoselectivity (endo:exo) |
| Scandium Sulfate | Dichloromethane | 5 | Data to be determined | Data to be determined | Data to be determined |
| Acetonitrile | 5 | Data to be determined | Data to be determined | Data to be determined | |
| Toluene | 5 | Data to be determined | Data to be determined | Data to be determined | |
| Scandium Triflate | Dichloromethane | 5 | Reference Data | Reference Data | Reference Data |
| Acetonitrile | 5 | Reference Data | Reference Data | Reference Data | |
| Toluene | 5 | Reference Data | Reference Data | Reference Data |
Experimental Protocol for Comparing Catalytic Performance
This protocol details a method for comparing the catalytic activity of scandium sulfate and scandium triflate in the Diels-Alder reaction between isoprene (B109036) and methyl acrylate (B77674).[11][12]
Objective: To compare the catalytic efficiency of scandium sulfate and scandium triflate in a model Diels-Alder reaction across different solvents.
Materials:
-
Scandium Sulfate (anhydrous)
-
Scandium Triflate (anhydrous)
-
Isoprene (freshly distilled)
-
Methyl acrylate (inhibitor removed)
-
Selected Solvents (e.g., Dichloromethane, Acetonitrile, Toluene), anhydrous grade
-
Schlenk flasks or similar reaction vessels for inert atmosphere
-
Magnetic stirrer
-
Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and product analysis
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid catalyst (scandium sulfate or scandium triflate, e.g., 5 mol%).
-
Add the chosen anhydrous solvent.
-
Add the dienophile, methyl acrylate (1.0 equivalent).
-
Stir the mixture at the desired reaction temperature (e.g., 0°C or room temperature).
-
-
Reaction Execution:
-
Add the diene, isoprene (1.2 equivalents), to the reaction mixture.
-
Monitor the reaction progress over time by taking aliquots and analyzing them by GC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Determine the product yield and the endo:exo diastereomeric ratio by GC-MS analysis.
-
Signaling Pathway for Lewis Acid-Catalyzed Diels-Alder Reaction
Caption: General signaling pathway for a Lewis acid-catalyzed Diels-Alder reaction.
Conclusion
This guide provides a framework for the systematic evaluation of scandium sulfate's performance in different solvent systems. By following the detailed experimental protocols, researchers can generate valuable, quantitative data on both the solubility and catalytic activity of scandium sulfate. This data will enable objective comparisons with other Lewis acids, such as scandium triflate, and facilitate the selection of the optimal catalyst and solvent system for specific applications in research and drug development. The provided templates for data presentation and the visualization of experimental workflows and reaction pathways are intended to support clear and concise reporting of findings.
References
- 1. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. api.scienceweb.uz [api.scienceweb.uz]
- 7. Determination of scandium in sea-water by atomic-absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ias.ac.in [ias.ac.in]
A Comparative Guide to Scandium-Based Lewis Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of scandium-based catalysts in organic synthesis. Due to a notable lack of kinetic studies on reactions specifically catalyzed by scandium sulfate (B86663) [Sc₂(SO₄)₃] in the available scientific literature, this document will focus on its close analogue, scandium trifluoromethanesulfonate (B1224126) [Sc(OTf)₃] . The triflate salt is the most extensively studied scandium-based Lewis acid, and its performance serves as a valuable proxy for understanding the catalytic potential of the Sc³⁺ ion.
The primary catalytic activity of these compounds stems from the hard Lewis acidic nature of the scandium(III) ion. While the counter-ion (sulfate vs. triflate) influences factors like solubility and overall Lewis acidity, the reaction mechanisms and catalytic cycles are generally comparable. Scandium triflate is recognized for its exceptional catalytic activity, water stability, and reusability, distinguishing it from many traditional Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1]
Performance Comparison in Key Organic Reactions
The efficacy of scandium triflate as a catalyst is demonstrated here through its application in direct allylation and Friedel-Crafts acylation reactions. The following tables summarize its performance in comparison to other Lewis and Brønsted acids, using reaction yield and conditions as key metrics for catalytic activity.
Table 1: Catalyst Performance in the Direct Allylation of 1-Phenylethanol (B42297)
This table compares the catalytic activity of various metal salts in the direct allylation of 1-phenylethanol with allyltrimethylsilane (B147118). The data highlights the superior performance of scandium triflate.
| Catalyst (5 mol%) | Time | Yield (%) | Reference |
| Sc(OTf)₃ | 30 min | 95 | [2] |
| Fe(OTf)₃ | 30 min | 85 | [2] |
| Fe(OTf)₂ | 24 h | <1 | [2] |
| Cu(OTf)₂ | 24 h | <1 | [2] |
| Zn(OTf)₂ | 24 h | <1 | [2] |
| Yb(OTf)₃ | 24 h | <1 | [2] |
| Sc(OAc)₃ | 24 h | 0 | [2] |
| ScCl₃ | 24 h | 0 | [2] |
Reaction Conditions: 1-phenylethanol (1.0 mmol), allyltrimethylsilane (3.0 mmol), catalyst (0.050 mmol) in nitromethane (B149229) (2.0 mL) at room temperature.[2]
Table 2: Performance in the Friedel-Crafts Acylation of Anisole (B1667542)
This table showcases the efficiency of scandium triflate in the Friedel-Crafts acylation of anisole with acetic anhydride (B1165640), a foundational reaction in organic synthesis.
| Catalyst | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Sc(OTf)₃ | 10 | 6 | 50 | 96 (crude) | [3] |
| AlCl₃ | 100+ | Varies | Varies | Varies | [4] |
| FeCl₃ | 100+ | Varies | Varies | Varies | [4] |
Note: Traditional Friedel-Crafts catalysts like AlCl₃ and FeCl₃ are typically required in stoichiometric amounts and are sensitive to moisture, whereas Sc(OTf)₃ is used in catalytic amounts and is water-stable.[1][4]
Experimental Protocols
The following protocols provide detailed methodologies for reactions catalyzed by scandium triflate. These can be adapted for kinetic studies by implementing systematic variations in substrate concentration, catalyst loading, and temperature, while monitoring reaction progress over time.
Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed Direct Allylation of Alcohols
This protocol describes a representative experimental setup for the allylation reaction summarized in Table 1.
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Substituted alcohol (e.g., 1-phenylethanol)
-
Allyltrimethylsilane
-
Nitromethane (solvent)
Procedure:
-
A mixture of Sc(OTf)₃ (0.050 mmol, 5.0 mol%), the alcohol (1.0 mmol), allyltrimethylsilane (3.0 mmol), and nitromethane (2.0–5.0 mL) is prepared in a reaction vessel.
-
The mixture is stirred at room temperature.
-
Reaction progress is monitored using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory procedures (e.g., extraction and column chromatography).[5]
Protocol 2: Sc(OTf)₃-Catalyzed Friedel-Crafts Acylation of Anisole
This protocol provides a detailed procedure for the acylation of anisole, including catalyst preparation and recovery.
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Nitromethane (solvent)
-
tert-Butyl methyl ether (for extraction)
-
Magnesium sulfate (drying agent)
Procedure:
-
Catalyst Drying: Heat Sc(OTf)₃ (10.0 mmol) to 180 °C under vacuum (approx. 1 hPa) for 1 hour in a three-neck flask to remove moisture. After cooling under a nitrogen atmosphere, add nitromethane (60 mL).[3]
-
Reaction Setup: To the catalyst suspension, add anisole (50.0 mmol) and acetic anhydride (50.0 mmol) via a dropping funnel.[3]
-
Reaction Execution: Heat the reaction mixture with stirring for 6 hours at an internal temperature of 50 °C.[3]
-
Work-up: After cooling, add water (150 mL). Separate the organic phase and extract the aqueous phase twice with tert-butyl methyl ether. Combine the organic phases, wash with brine, and dry over magnesium sulfate.[3]
-
Product Isolation: Remove the solvent using a rotary evaporator to obtain the crude product. Further purification can be achieved by vacuum distillation.[3]
-
Catalyst Recovery: Concentrate the combined aqueous phases on a rotary evaporator. The remaining crystalline residue is dried under vacuum at 180 °C for 20 hours to recover the Sc(OTf)₃ catalyst, which can be reused.[3]
Visualizations
The following diagrams illustrate the fundamental mechanisms and workflows relevant to kinetic studies of scandium-catalyzed reactions.
Caption: A generalized catalytic cycle for a scandium triflate-catalyzed reaction.
Caption: A typical workflow for conducting a kinetic study of a catalyzed reaction.
References
The Strategic Application of Scandium in Lewis Acid Catalysis: A Cost-Benefit Analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of industrial organic synthesis, the choice of a catalyst is a critical decision, balancing performance, cost, and environmental impact. Lewis acids are pivotal in a multitude of reactions, particularly in the formation of carbon-carbon bonds essential for manufacturing pharmaceuticals, agrochemicals, and fine chemicals. Among the array of options, scandium-based catalysts, particularly scandium trifluoromethanesulfonate (B1224126) (scandium triflate, Sc(OTf)₃), have emerged as powerful tools offering high efficiency and unique selectivity. This guide provides a detailed cost-benefit analysis of using scandium compounds in industrial processes, with a focus on scandium triflate as a high-performance catalyst and scandium sulfate (B86663) as a potential precursor, comparing them against other common Lewis acid catalysts.
Performance Comparison of Lewis Acid Catalysts
The Friedel-Crafts acylation, a cornerstone reaction for producing aromatic ketones, serves as an excellent benchmark for comparing the performance of various Lewis acid catalysts. The efficiency of this reaction is paramount, measured by product yield, selectivity (preference for a specific isomer, e.g., para-substitution), and the catalyst's turnover number.
Scandium triflate is renowned for its exceptional catalytic activity, often outperforming traditional catalysts like aluminum chloride (AlCl₃) and other metal triflates[1][2][3]. Unlike AlCl₃, which is typically required in stoichiometric amounts due to its strong complexation with the ketone product, Sc(OTf)₃ can be used in truly catalytic quantities (often less than 10 mol%) and is readily recovered and reused, a significant advantage in terms of both cost and sustainability[4][5][6][7]. Furthermore, its remarkable stability in water allows for reactions in aqueous media, aligning with the principles of green chemistry[2][5][6].
Other lanthanide triflates, such as ytterbium(III) triflate (Yb(OTf)₃), and other metal salts like indium(III) chloride (InCl₃), also serve as effective, water-tolerant Lewis acid catalysts[8][9][10][11]. While often more cost-effective than scandium triflate, they may exhibit lower catalytic activity in certain reactions. The choice between them often depends on the specific substrate and reaction conditions, where one may offer superior yield or selectivity over the others.
Table 1: Performance Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Typical Loading | Yield | Selectivity (para) | Reusability | Water Tolerance | Key Advantages & Disadvantages |
| Scandium Triflate (Sc(OTf)₃) | Catalytic (1-10 mol%) | Very High | High | High | High | A: High activity, reusable, green. D: High initial cost. |
| Ytterbium Triflate (Yb(OTf)₃) | Catalytic (5-10 mol%) | High | Moderate to High | High | High | A: Good activity, lower cost than Sc(OTf)₃. D: May be less active than Sc(OTf)₃ for some substrates.[8] |
| Indium(III) Chloride (InCl₃) | Catalytic (5-20 mol%) | Good to High | Moderate to High | Moderate | High | A: Cost-effective, water-tolerant. D: Can be less active than rare-earth triflates.[11][12] |
| Aluminum Chloride (AlCl₃) | Stoichiometric (>100 mol%) | High | Moderate | No | No | A: Low cost, well-established. D: Large waste streams, moisture sensitive, not reusable.[7] |
Cost-Benefit Analysis: Scandium Sulfate as a Precursor
Direct catalytic applications for scandium sulfate are not well-documented in mainstream organic synthesis. Its primary industrial relevance is as a more fundamental scandium source. Therefore, a pertinent cost-benefit analysis involves evaluating the use of scandium sulfate as a starting material for the in-situ or separate synthesis of the active catalyst, scandium triflate, versus purchasing the pre-made triflate.
The Economic Equation:
-
Purchasing Scandium Triflate: This offers convenience, high purity, and immediate usability. However, the market price is high, with small quantities costing between $20 and $65 per gram[13][14][15]. For industrial scale, bulk pricing would be lower but still represents a significant investment.
-
Synthesizing from Scandium Sulfate: Scandium sulfate is a less refined, and therefore, less expensive scandium salt. The synthesis of scandium triflate from a scandium source like scandium oxide (which can be derived from the sulfate) and trifluoromethanesulfonic acid is a known process[16][17]. This route allows for the use of a cheaper scandium source but introduces additional costs related to reagents (triflic acid), energy, labor, and waste disposal.
Table 2: Cost-Benefit Analysis of Scandium Catalyst Sourcing
| Approach | Initial Cost | Performance | Process Complexity | Environmental Impact | Ideal Scenario |
| Purchase Sc(OTf)₃ | High | Guaranteed high purity and activity. | Low (Plug-and-play) | Lower process waste at point-of-use. Overall impact depends on manufacturer's process. | High-value product synthesis where catalyst reliability and speed are critical. Processes where catalyst reusability is high. |
| Synthesize from Sc₂(SO₄)₃ | Lower (for raw Sc) | Dependent on synthesis quality; potential for impurities affecting catalysis. | High (Requires additional synthesis, purification, and analysis steps). | Higher at point-of-use due to synthesis waste. Potential for optimization to reduce overall impact. | Large-scale operations with in-house chemical synthesis capabilities where the cost savings on the raw material outweigh the processing costs. |
Experimental Protocols
Reproducibility is key in scientific research and industrial application. Below are detailed methodologies for a representative Friedel-Crafts acylation reaction and the synthesis of a scandium catalyst precursor.
Protocol 1: Scandium Triflate-Catalyzed Friedel-Crafts Acylation of Anisole (B1667542)
This protocol describes the acylation of anisole with acetic anhydride, a reaction that produces the valuable intermediate p-methoxyacetophenone.
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Nitromethane (B149229) (solvent)
-
Water
-
tert-Butyl methyl ether (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation: In a three-neck flask, heat scandium triflate (e.g., 10 mmol) to 180 °C under vacuum for 1 hour to ensure it is anhydrous.
-
Reaction Setup: Cool the flask to room temperature and introduce an inert atmosphere (e.g., nitrogen). Add nitromethane (solvent), followed by anisole and acetic anhydride.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 50 °C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with tert-butyl methyl ether.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude product by recrystallization or column chromatography to obtain pure p-methoxyacetophenone.
(This protocol is adapted from established procedures for Friedel-Crafts acylation using scandium triflate[18]).
Protocol 2: Synthesis of Scandium Hydroxide (B78521) (Precursor to Scandium Oxide)
Scandium oxide is a common starting material for synthesizing scandium salts like the triflate. Scandium hydroxide is a direct precursor to the oxide.
Materials:
-
A scandium salt solution (e.g., from scandium sulfate)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Deionized water
-
Ethanol
Procedure:
-
Precipitation: While vigorously stirring the scandium salt solution, slowly add the 10% NaOH solution dropwise. Monitor the pH and continue adding base until the pH reaches approximately 8-9, leading to the formation of a white precipitate of scandium hydroxide.
-
Aging: Continue stirring the suspension for 1-2 hours to ensure the precipitation is complete.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake multiple times with deionized water to remove residual salts, followed by a final wash with ethanol.
-
Drying: Dry the scandium hydroxide in an oven at 80-100 °C.
-
Calcination (to Scandium Oxide): Place the dried scandium hydroxide in a crucible and heat in a furnace to a high temperature (e.g., 500-800 °C) to convert it to high-purity scandium oxide, which can then be used for catalyst synthesis.
Visualizing the Process: Workflows and Pathways
To better illustrate the logical flow of the processes discussed, the following diagrams are provided.
Conclusion
For researchers and drug development professionals, scandium triflate stands out as a premier Lewis acid catalyst, offering superior performance, reusability, and environmental benefits compared to traditional alternatives like AlCl₃[2][5]. Its high cost, however, necessitates a careful economic evaluation. While scandium sulfate is not a direct catalyst for these applications, it represents a more economical entry point into scandium chemistry. The decision to purchase scandium triflate directly or to synthesize it from a precursor like scandium sulfate hinges on a trade-off between the high upfront cost of the pure catalyst and the investment in equipment, materials, and time required for in-house synthesis. For high-value applications where catalyst performance and process reliability are paramount, the investment in high-purity scandium triflate is often justified. For larger-scale, cost-sensitive operations with established chemical synthesis infrastructure, exploring the precursor route may offer a long-term economic advantage.
References
- 1. scandium.org [scandium.org]
- 2. researchgate.net [researchgate.net]
- 3. Scandiumtriflat – Wikipedia [de.wikipedia.org]
- 4. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 5. Recent Advances in Scandium(III) Triflate Catalysis: A Review [ouci.dntb.gov.ua]
- 6. kmc.du.ac.in [kmc.du.ac.in]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. strem.com [strem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Oakwood Chemical [oakwoodchemical.com]
- 16. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 17. JP3327110B2 - Method for producing scandium triflate - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
A Comparative Environmental Impact Assessment of Scandium Sulfate Catalysts
For Researchers, Scientists, and Drug Development Professionals: A Guide to Sustainable Catalyst Selection
The increasing emphasis on green chemistry within the pharmaceutical and chemical industries necessitates a thorough evaluation of the environmental footprint of all components in a synthetic pathway, including catalysts. Scandium sulfate (B86663), a Lewis acid catalyst, has garnered attention for its unique catalytic properties. This guide provides a comparative environmental impact assessment of scandium sulfate catalysts against common alternatives, supported by available data and standardized experimental protocols.
Executive Summary
While scandium-based catalysts, including scandium sulfate, are often touted as "green" due to their low toxicity and high catalytic activity, a comprehensive environmental assessment reveals a more nuanced picture. The primary environmental burden of scandium catalysts lies in the upstream production of scandium itself, which is an energy- and resource-intensive process.[1] When considering the entire lifecycle, from raw material extraction to end-of-life, alternative catalysts based on more abundant and less impactful metals like iron and zirconium may offer a more sustainable choice in certain applications. However, the reusability and high efficiency of scandium catalysts can offset some of the initial environmental costs.[2][3]
This guide presents a data-driven comparison of scandium sulfate with alternative Lewis acid catalysts, focusing on key environmental and performance indicators. It also provides detailed experimental protocols for researchers to conduct their own environmental impact assessments.
Data Presentation: A Comparative Analysis
Table 1: Life Cycle Impact Assessment (LCA) Data for Catalyst Raw Material Production
| Catalyst Raw Material | Production Route | Key Environmental Impact Indicator | Value | Unit |
| Scandium Oxide (Sc₂O₃) | Primary Production (Rare Earth Tailings) | Global Warming Potential (GWP) | ~3940 | kg CO₂-eq / kg Sc₂O₃ |
| Secondary Production (Bauxite Residue) | Global Warming Potential (GWP) | ~1930 | kg CO₂-eq / kg Sc₂O₃ | |
| Iron-based Catalyst | Biomass-supported Synthesis | Global Warming Potential (GWP) | 12.35 | kg CO₂-eq / kg catalyst |
| Zirconium Dioxide (ZrO₂) | Not specified | Qualitative Assessment | Lower environmental impact than rare earth extraction | - |
Note: Data for iron-based and zirconium-based catalysts are for specific synthetic routes and may not be representative of all catalysts in their class. The GWP for the iron-based catalyst is for the synthesis process of the catalyst itself, not just the raw material extraction.[4][5]
Table 2: Toxicity and Environmental Fate of Scandium Sulfate and Alternatives
| Substance | Acute Toxicity (Oral, Rat LD50) | Aquatic Toxicity | Persistence and Degradability |
| Scandium Sulfate | No data available; handle as a compound of moderate toxicity.[6] | No specific data available; general scandium compounds show some aquatic toxicity. | Unlikely to persist, but may contain components not degradable in wastewater treatment. |
| Iron(III) Chloride | 316 mg/kg | Harmful to aquatic life. | Methods for determination of biodegradability are not applicable to inorganic substances. |
| Zirconium(IV) Chloride | 1688 mg/kg | May be harmful to aquatic organisms. | Reacts with water. |
Note: This data is derived from Safety Data Sheets (SDS) and may not be from comprehensive ecotoxicological studies. The toxicological properties of scandium sulfate have not been fully investigated.
Experimental Protocols
To facilitate a standardized assessment of the environmental impact of catalysts, this section details key experimental protocols.
Leaching Test for Solid Catalysts (Adapted from EPA Method 1313 and EN 12457)
This test determines the potential for a solid catalyst to release soluble components into the environment.
Methodology:
-
Sample Preparation: Crush the solid catalyst to a particle size of less than 10 mm.
-
Leaching Procedure:
-
Prepare a series of parallel extractions of the catalyst material at a liquid-to-solid (L/S) ratio of 10 mL of leaching fluid per gram of catalyst.
-
Use deionized water as the primary leaching fluid. Additional tests can be performed with acidic or basic solutions to simulate different environmental conditions.
-
Place the mixtures in sealed containers and agitate on a rotary agitator for 24 hours at room temperature.
-
-
Sample Analysis:
-
After agitation, allow the solid to settle and filter the supernatant through a 0.45 µm filter.
-
Analyze the filtrate for the presence of the metal ion (e.g., scandium) and other potential contaminants using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Measure the pH and conductivity of the eluate.
-
Aquatic Toxicity Testing (Adapted from OECD Guideline 202, Daphnia sp. Acute Immobilisation Test)
This test evaluates the acute toxicity of a substance to aquatic invertebrates.
Methodology:
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Test Substance Preparation: Prepare a series of concentrations of the catalyst (or its leachate from the leaching test) in a suitable aqueous medium. A control group with no test substance is also required.
-
Exposure:
-
Place a set number of daphnids (e.g., 20) into each test concentration and the control.
-
Incubate for 48 hours at 20 ± 2 °C with a 16-hour light/8-hour dark cycle.
-
-
Observation:
-
After 24 and 48 hours, observe the daphnids and record the number of immobilized individuals (those unable to swim).
-
-
Data Analysis: Calculate the EC50 (the concentration that causes immobilization in 50% of the test organisms) at 48 hours.
Biodegradability Testing (Adapted from OECD Guideline 301 B, Ready Biodegradability: CO₂ Evolution Test)
This test assesses the potential for a substance to be biodegraded by microorganisms.
Methodology:
-
Inoculum: Use an inoculum of mixed microorganisms from a source such as activated sludge from a wastewater treatment plant.
-
Test Setup:
-
Prepare a mineral medium containing the test substance as the sole source of organic carbon.
-
A control with a readily biodegradable reference substance (e.g., sodium benzoate) and a blank without a carbon source are run in parallel.
-
Aerate the vessels with CO₂-free air, and pass the exhaust gas through a CO₂ absorption solution (e.g., barium hydroxide (B78521) or a CO₂ analyzer).
-
-
Incubation: Incubate the test vessels in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.
-
Measurement: Determine the amount of CO₂ evolved from the test vessels at regular intervals.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.
Mandatory Visualizations
Lifecycle of a Scandium Sulfate Catalyst
Comparative Environmental Impact Pathways
Conclusion and Recommendations
The selection of a catalyst requires a holistic assessment of its environmental impact throughout its entire lifecycle. While scandium sulfate offers high catalytic efficiency and potential for reuse, its primary production from rare earth ores carries a significant environmental burden.[1] For applications where catalyst loading is low and recovery and reuse are feasible, the high efficiency of scandium sulfate may justify its use.
However, for processes where catalyst turnover is high or recovery is challenging, catalysts based on more abundant and less environmentally impactful metals, such as iron or zirconium, may present a more sustainable option, even if they exhibit lower catalytic activity. The use of Life Cycle Assessment (LCA) is crucial in making an informed decision, and where specific LCA data is unavailable, the experimental protocols provided in this guide can offer valuable insights into the potential environmental impacts of a catalyst.
Researchers and drug development professionals are encouraged to:
-
Consider the entire lifecycle of the catalyst, from raw material sourcing to end-of-life management.
-
Prioritize catalysts derived from abundant and non-toxic elements where performance is acceptable.
-
Design processes that enable catalyst recovery and reuse to minimize waste and environmental impact.
-
Conduct standardized environmental impact assessments , such as those outlined in this guide, to generate comparative data and support sustainable catalyst selection.
By integrating these principles into the catalyst selection process, the chemical and pharmaceutical industries can move towards more environmentally responsible and sustainable manufacturing practices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. psa.es [psa.es]
- 4. Frontiers | Life cycle assessment of iron-biomass supported catalyst for Fischer Tropsch synthesis [frontiersin.org]
- 5. Life cycle assessment of iron-biomass supported catalyst for Fischer Tropsch synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Safety Operating Guide
Proper Disposal of Scandium Sulfate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of scandium sulfate (B86663), adhering to standard laboratory safety protocols. While scandium sulfate is not classified as a hazardous substance at typical concentrations, responsible disposal is crucial to prevent environmental contamination.[1]
Key Properties of Scandium Sulfate
Understanding the physical and chemical properties of scandium sulfate is the first step in safe handling and disposal. This data is summarized in the table below.
| Property | Value | Source |
| Appearance | White, crystalline solid | [1][2] |
| Odor | Odorless | [1][2] |
| Solubility | Soluble in water | [1][3] |
| Hygroscopic | Yes | [1] |
| Hazardous Decomposition Products | Under thermal decomposition, may produce sulfur oxides and scandium oxide. | [2] |
Step-by-Step Disposal Procedure
This section outlines the recommended procedure for the disposal of scandium sulfate. The process emphasizes containment, adherence to local regulations, and clear labeling.
1. Personal Protective Equipment (PPE): Before handling scandium sulfate, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Gloves
-
Lab coat
2. Containment of Spills: In the event of a spill:
-
Avoid dust formation.[1]
-
Sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
Do not flush down the drain or into sewer systems.[1]
3. Waste Collection:
-
Collect waste scandium sulfate in a clearly labeled, sealed container.
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
4. Disposal:
-
Dispose of the waste according to federal, state, and local environmental regulations.
-
While not classified as hazardous waste by all regulations, it should not be released into the environment.[1] Contact your institution's environmental health and safety (EHS) office for specific guidance on disposal procedures.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of scandium sulfate.
Caption: Workflow for the safe disposal of scandium sulfate.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of scandium sulfate. Always consult your institution's specific safety guidelines and EHS office for the most accurate and up-to-date information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Scandium Sulfate
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Scandium sulfate (B86663), including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety information, building trust by delivering value beyond the product itself.
Personal Protective Equipment (PPE) for Scandium Sulfate
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Scandium sulfate, based on safety data sheet (SDS) recommendations.[1]
| Area of Protection | Personal Protective Equipment | Purpose |
| Eye/Face Protection | Chemical safety goggles or glasses. | To prevent eye contact with Scandium sulfate dust or solutions, which can cause irritation. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing. | To prevent skin exposure, which may cause irritation or allergic reactions.[1][2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A particle filter respirator may be necessary if dust formation is likely or ventilation is poor. | To prevent inhalation of Scandium sulfate dust, which can irritate the respiratory tract.[1] |
| Hand Protection | Inspect gloves before use and use proper glove removal technique. | To ensure the integrity of the gloves and avoid skin contact with a contaminated glove surface.[2] |
Operational Plan for Handling Scandium Sulfate
A systematic approach to handling Scandium sulfate from receipt to disposal is critical for laboratory safety and regulatory compliance.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled with the chemical name, concentration, and hazard information.
-
Transport the sealed container to the designated storage area.
2. Storage:
-
Store Scandium sulfate in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4]
-
It is hygroscopic and air-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen) is recommended.[1][3][5]
-
Keep it away from incompatible materials such as oxidizing agents.[1]
-
Store in a designated corrosives area if applicable.[6]
3. Handling and Use:
-
Always handle Scandium sulfate in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][3][7]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid the formation of dust.[1][3] If working with the powder form, use techniques that minimize aerosolization.
-
After handling, wash hands and any exposed skin thoroughly.[6]
-
Do not eat, drink, or smoke in the work area.[4]
4. Accidental Spills:
-
In case of a spill, ensure the area is well-ventilated.
-
For small dry spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1][3] Avoid raising dust. A HEPA-filter vacuum is recommended for cleanup.[2][4]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2][5]
-
Wash the spill area with water once the material has been removed.
-
Do not flush large quantities of Scandium sulfate into the sewer system.[1][3][5]
Disposal Plan for Scandium Sulfate Waste
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
1. Waste Identification and Collection:
-
All Scandium sulfate waste, including contaminated materials and empty containers, should be considered chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.[8]
-
Do not mix Scandium sulfate waste with other waste streams to avoid potentially hazardous reactions.[8]
2. Disposal Procedure:
-
Waste disposal must be in accordance with all applicable federal, state, and local regulations.[9]
-
For small quantities of dilute aqueous solutions, disposal down the drain with copious amounts of water may be permissible, but this depends strictly on local regulations.[1][3] Always consult with your institution's environmental health and safety (EHS) office before doing so.
-
For larger quantities or solid waste, arrange for disposal through a certified hazardous waste disposal service.[1]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8] The defaced, clean container can then be disposed of as regular waste.[8]
Experimental Workflow: Handling Scandium Sulfate
Caption: Workflow for the safe handling of Scandium sulfate.
References
- 1. laballey.com [laballey.com]
- 2. Ferrous Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. epfl.ch [epfl.ch]
- 5. Aluminum Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]
- 6. ohio.edu [ohio.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
